C.I. Acid Black 94
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N8O11S3.3Na/c1-23-4-2-3-5-32(23)43-34-22-30(50)16-19-33(34)47-44-27-10-6-24(7-11-27)25-8-12-28(13-9-25)45-48-39-35(62(55,56)57)20-26-21-36(63(58,59)60)40(41(51)37(26)38(39)42)49-46-29-14-17-31(18-15-29)61(52,53)54;;;/h2-22,43,50-51H,42H2,1H3,(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRUEHLEWXORDW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=CC(=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=C6C=C(C(=C(C6=C5N)O)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H29N8Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064253 | |
| Record name | C.I. Acid Black 94 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
974.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6358-80-1 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-[4'-[2-[4-hydroxy-2-[(2-methylphenyl)amino]phenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-6-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Black 94 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 4-amino-5-hydroxy-3-[[4'-[[4-hydroxy-2-[(o-tolyl)amino]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
C.I. Acid Black 94 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and structure of C.I. Acid Black 94, a trisazo dye with applications in various industrial and scientific fields.
Chemical Identity and Structure
This compound, with the Colour Index number 30336, is a complex trisazo dye. Its chemical structure is characterized by the presence of three azo groups (-N=N-) connecting multiple aromatic moieties.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CI Name | This compound | [1] |
| CI Number | 30336 | [1] |
| CAS Number | 6358-80-1 | [1] |
| Molecular Formula | C41H29N8Na3O11S3 | [1] |
| Molecular Weight | 974.88 g/mol | [1] |
| Appearance | Blue-black powder | [1] |
| Solubility | Soluble in water | [1] |
| InChI Key | InChI=1S/C41H32N8O11S3.3Na/c1-23-4-2-3-5-32(23)43-34-22-30(50)16-19-33(34)47-44-27-10-6-24(7-11-27)25-8-12-28(13-9-25)45-48-39-35(62(55,56)57)20-26-21-36(63(58,59)60)40(41(51)37(26)38(39)42)49-46-29-14-17-31(18-15-29)61(52,53)54;;;/h2-22,43,50-51H,42H2,1H3,(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q;3*+1/p-3 | [2] |
| SMILES | Cc1ccccc1Nc1cc(O)ccc1N=Nc1ccc(-c2ccc(N=Nc3c(S(=O)(=O)[O-])cc4cc(S(=O)(=O)[O-])c(N=Nc5ccc(S(=O)(=O)[O-])cc5)c(O)c4c3N)cc2)cc1.[Na+].[Na+].[Na+] | [3] |
Experimental Protocols
Synthesis of this compound
The manufacturing process for this compound involves a multi-step diazotization and coupling reaction.[1] A detailed, generalized laboratory-scale synthesis protocol based on the known industrial process is provided below.
Materials:
-
4-(4-Aminophenyl)benzenamine
-
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
-
2-Aminobenzenesulfonic acid
-
3-(O-toluidino)phenol
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Sodium hydroxide
-
Sodium carbonate
-
Ice
Procedure:
-
Tetra-azotization of 4-(4-Aminophenyl)benzenamine:
-
Dissolve 4-(4-Aminophenyl)benzenamine in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C to form the tetra-azotized intermediate.
-
-
First Coupling:
-
Prepare a solution of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid in an acidic aqueous medium.
-
Slowly add the tetra-azotized solution from step 1 to the solution of the coupling component, maintaining a low temperature and acidic pH.
-
-
Diazotization of 2-Aminobenzenesulfonic acid:
-
In a separate vessel, dissolve 2-Aminobenzenesulfonic acid in a dilute alkaline solution.
-
Cool to 0-5°C and add sodium nitrite solution to perform the diazotization.
-
-
Second Coupling:
-
Adjust the pH of the product from step 2 to alkaline conditions using sodium hydroxide.
-
Slowly add the diazonium salt solution from step 3 to the reaction mixture, maintaining alkaline conditions and a low temperature.
-
-
Third Coupling:
-
Prepare a solution of 3-(O-toluidino)phenol in an alkaline medium.
-
Add this solution to the product of the second coupling reaction under alkaline conditions to yield this compound.
-
-
Isolation and Purification:
-
The dye is typically salted out from the reaction mixture using sodium chloride.
-
The precipitate is filtered, washed with a brine solution, and dried.
-
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
A general protocol for the spectroscopic characterization of this compound using UV-Visible spectrophotometry is outlined below.
Materials:
-
This compound
-
Distilled or deionized water
-
Spectrophotometer grade solvent (e.g., water, methanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations suitable for spectroscopic analysis.
-
-
UV-Visible Spectroscopy:
-
Record the UV-Visible absorption spectrum of each working solution over a suitable wavelength range (e.g., 200-800 nm) using a spectrophotometer.
-
Use the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Quantitative Analysis (Optional):
-
Construct a calibration curve by plotting the absorbance at λmax against the concentration of the working solutions.
-
The molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration.
-
High-Performance Liquid Chromatography (HPLC) Analysis
A general HPLC method for the analysis of acid dyes like this compound is described below. This method can be used for purity assessment and quantification.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of two solvents is typically used:
-
Solvent A: Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer)
-
Solvent B: Organic solvent (e.g., acetonitrile (B52724) or methanol)
-
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound in the mobile phase or a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the injection volume (e.g., 10 µL).
-
Set the detector wavelength to the λmax of the dye.
-
Run a gradient elution program, for example, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the dye and any impurities.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
The purity can be estimated from the peak area percentage.
-
Quantification can be performed using a calibration curve prepared from standard solutions of known concentrations.
-
Caption: Analytical workflow for this compound.
Applications
This compound is primarily used as a dye for various substrates. Its applications extend to biological and research settings.
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Industrial Dyeing: It is used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1] It is also utilized in the coloring of leather.[1]
-
Biological Staining: In biological research, dyes are crucial for observing and analyzing cellular structures, tracking biomolecules, and evaluating cell functions.[3]
-
Research Chemical: It is used as a research chemical, although specific applications in drug development are not well-documented.[2]
Safety Information
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
This technical guide provides a summary of the available information on this compound. For specific experimental applications, further validation and optimization of the described protocols are recommended.
References
What is the molecular formula of C.I. Acid Black 94?
Molecular Formula: C₄₁H₂₉N₈Na₃O₁₁S₃
This document provides a technical overview of C.I. Acid Black 94, a trisazo class acid dye. While primarily utilized in the textile and leather industries, this guide consolidates the available chemical and manufacturing data. Information regarding its specific applications in biomedical research, drug development, or detailed experimental protocols is limited in publicly accessible literature.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| C.I. Name | Acid Black 94 | |
| C.I. Number | 30336 | |
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ | |
| Molecular Weight | 974.88 g/mol | |
| CAS Registry Number | 6358-80-1 | |
| Molecular Structure Class | Trisazo | |
| Physical Appearance | Blu-ray black powder | |
| Solubility | Soluble in water | |
| Behavior in Strong Acid | Turns dark purple in sulfuric acid |
Manufacturing Process
The synthesis of this compound involves a multi-step process utilizing diazo coupling reactions. A logical workflow of the manufacturing process is outlined below.
Applications
The primary applications of this compound are in industrial dyeing processes.
-
Textile Industry : Used for dyeing and printing on wool and silk fabrics.
-
Leather Industry : Employed for coloring leather.
While some commercial suppliers mention that dyes, in general, are tools in biological experiments for observing cell structures and tracking biomolecules, specific in-depth research applications, experimental protocols, or involvement in signaling pathways for this compound are not detailed in the available scientific literature.[1] Therefore, a comprehensive guide for researchers, scientists, and drug development professionals on its use in these fields cannot be provided at this time.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Black 94
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Black 94, also known by its Colour Index name C.I. 30336, is a trisazo dye characterized by its deep black shade and its application in dyeing various materials, including leather, silk, and wool.[1] Its molecular structure, containing three azo (-N=N-) groups, is responsible for its strong chromophoric properties. The synthesis of Acid Black 94 is a multi-step process involving a sequence of diazotization and coupling reactions, which are fundamental transformations in the production of azo dyes. This technical guide provides a detailed overview of the synthesis and manufacturing process of Acid Black 94, including experimental protocols and a visual representation of the synthesis workflow.
Chemical Properties and Identification
A summary of the key chemical properties of Acid Black 94 is provided in the table below.
| Property | Value |
| C.I. Name | Acid Black 94 |
| C.I. Number | 30336 |
| CAS Number | 6358-80-1 |
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ |
| Molecular Weight | 974.88 g/mol [1] |
| Chemical Class | Trisazo |
| Appearance | Bluish-black powder |
| Solubility | Soluble in water |
Synthesis and Manufacturing Process
The manufacturing of Acid Black 94 is a sequential process that involves three main stages of diazotization and coupling reactions. The overall process can be summarized as follows:
-
First Diazotization and Coupling: 4-(4-Aminophenyl)benzenamine is bis-diazotized and then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under acidic conditions.
-
Second Diazotization and Coupling: 2-Aminobenzenesulfonic acid is diazotized and then coupled with the product from the first stage under alkaline conditions.
-
Third Coupling: The resulting intermediate is then coupled with 3-(O-toluidino)phenol in an alkaline medium to yield the final Acid Black 94 dye.[1]
A general manufacturing process for azo dyes, which is applicable to Acid Black 94, typically involves the following steps:
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Diazotization: The primary aromatic amine is treated with a source of nitrous acid, usually sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt.
-
Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich species such as a phenol (B47542) or an amine. The pH of the reaction medium is crucial and is adjusted to be acidic or alkaline depending on the specific coupling partners.
-
Isolation and Purification: After the final coupling reaction, the dye is typically isolated by salting out, followed by filtration. The crude dye is then washed and dried.
Experimental Protocols
While a specific, detailed experimental protocol for the industrial synthesis of Acid Black 94 is not publicly available, a representative laboratory-scale synthesis can be outlined based on the general principles of azo dye chemistry and the known reactants.
Materials:
-
4-(4-Aminophenyl)benzenamine
-
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
-
2-Aminobenzenesulfonic acid
-
3-(O-toluidino)phenol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Sodium chloride (NaCl)
Step 1: Synthesis of the Monoazo Intermediate
-
Bis-Diazotization of 4-(4-Aminophenyl)benzenamine:
-
Suspend a molar equivalent of 4-(4-Aminophenyl)benzenamine in water and add a sufficient amount of hydrochloric acid to form the hydrochloride salt.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of two molar equivalents of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes to ensure complete bis-diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper.
-
-
First Coupling:
-
In a separate vessel, dissolve one molar equivalent of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid in water, adjusting the pH to be acidic.
-
Cool this solution to 0-5 °C.
-
Slowly add the bis-diazotized solution to the solution of the coupling component with vigorous stirring, maintaining the acidic pH and low temperature.
-
Continue stirring for several hours until the coupling reaction is complete.
-
Step 2: Synthesis of the Disazo Intermediate
-
Diazotization of 2-Aminobenzenesulfonic acid:
-
Prepare a diazonium salt of 2-Aminobenzenesulfonic acid by dissolving it in water with sodium carbonate, followed by the addition of hydrochloric acid and then sodium nitrite solution at 0-5 °C, similar to the procedure described above.
-
-
Second Coupling:
-
To the reaction mixture from Step 1, which contains the monoazo intermediate, adjust the pH to be alkaline using sodium hydroxide or sodium carbonate.
-
Slowly add the freshly prepared diazonium salt of 2-Aminobenzenesulfonic acid to the alkaline mixture, maintaining a temperature of 5-10 °C.
-
Stir until the second coupling reaction is complete.
-
Step 3: Synthesis of the Final Trisazo Dye (Acid Black 94)
-
Third Coupling:
-
Dissolve one molar equivalent of 3-(O-toluidino)phenol in an alkaline aqueous solution.
-
Cool this solution and add it to the reaction mixture containing the disazo intermediate from Step 2, ensuring the reaction medium remains alkaline.
-
Allow the reaction to proceed with stirring until the final coupling is complete.
-
Step 4: Isolation and Purification
-
Salting Out: Add sodium chloride to the final reaction mixture to precipitate the Acid Black 94 dye.
-
Filtration: Filter the precipitated dye using a suitable filtration apparatus.
-
Washing: Wash the filter cake with a brine solution to remove impurities.
-
Drying: Dry the purified dye in a vacuum oven at a controlled temperature.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process for Acid Black 94.
References
C.I. Acid Black 94 CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Black 94 is a trisazo-class acid dye. While it has established applications in the textile and ink industries, it is also identified as a multifunctional dye with potential applications in biological research. This technical guide provides a summary of its known properties, including its Chemical Abstracts Service (CAS) number and synonyms. However, it is important to note that detailed public information regarding its use in experimental protocols, quantitative toxicological data, and specific applications within drug development is limited.
Chemical and Physical Properties
This compound is a blue-black powder that is soluble in water. In concentrated sulfuric acid, it produces a dark purple solution.[1]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 6358-80-1[1] |
| C.I. Name | Acid Black 94, 30336[1] |
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃[1] |
| Molecular Weight | 974.88 g/mol [1] |
| Molecular Structure | Trisazo class[1] |
Table 2: Synonyms of this compound
| Synonym |
| Acid Black B[1] |
| Acid Black NT[1] |
| Apollo Acid Black GRL |
| Coriacid Black [B] |
| Daedo Acid Black GRL |
| Leather Black B |
| Multacid Black B |
| Multicuer Black B |
| Rifa Acid Black GRL |
Manufacturing Process
The synthesis of this compound involves a multi-step diazotization and coupling process. A general workflow for its manufacturing is outlined below.
Caption: Manufacturing workflow of this compound.
Applications
Industrial Applications
This compound is primarily used for dyeing and printing on wool and silk. It is also utilized in the leather industry for coloration.[1]
Research Applications
This dye is described as a multifunctional tool in biological experiments.[2] Its potential applications in a research context are broad and include:
-
Observing and analyzing cell structures[2]
-
Tracking biomolecules[2]
-
Evaluating cell functions[2]
-
Distinguishing cell types[2]
-
Detecting biomolecules[2]
-
Studying tissue pathology[2]
-
Monitoring microorganisms[2]
Experimental Protocols
Detailed experimental protocols for the use of this compound in biological research, including specific staining procedures, concentrations, and incubation times, are not well-documented in publicly accessible scientific literature. Researchers interested in utilizing this dye would need to perform extensive optimization and validation for their specific experimental setups.
Quantitative Data
There is a notable absence of publicly available quantitative data for this compound, particularly concerning its toxicological profile.
Table 3: Toxicological Data for this compound
| Test | Result |
| Acute Oral Toxicity (LD50) | Data not available |
| Acute Dermal Toxicity | Data not available |
| Acute Inhalation Toxicity | Data not available |
| Carcinogenicity | Data not available |
| Mutagenicity | Data not available |
Signaling Pathways and Logical Relationships
Due to the lack of specific information on the biological mechanisms of action or its use in particular assays, no signaling pathways or detailed experimental workflows involving this compound can be depicted at this time. A conceptual diagram illustrating its general areas of application is provided below.
Caption: General applications of this compound.
Conclusion
This compound is a commercially available dye with a defined chemical structure and established industrial uses. While it is marketed for a variety of applications in biological research, there is a significant gap in the publicly available, peer-reviewed literature detailing specific experimental protocols, quantitative data, and toxicological information. This lack of detailed information necessitates careful evaluation and in-house validation by researchers and professionals in the field of drug development before considering its use in experimental settings.
References
Spectral Properties of C.I. Acid Black 94 in Solution: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Black 94, also known by its Colour Index number 30336 and CAS number 6358-80-1, is a trisazo dye.[1] It presents as a blue-black powder that is soluble in water.[1] While it finds application in the dyeing of wool, silk, and leather, a comprehensive, publicly available dataset detailing its specific spectral properties in various solutions is notably scarce in scientific literature.[1] This guide aims to consolidate the available information and provide a framework for its characterization, acknowledging the current gaps in quantitative spectral data.
Molecular and Chemical Properties
A summary of the fundamental properties of this compound is provided in the table below.
| Property | Value | Reference |
| C.I. Name | Acid Black 94 | [1] |
| C.I. Number | 30336 | [1] |
| CAS Number | 6358-80-1 | [1][2] |
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ | [1][2] |
| Molecular Weight | 974.88 g/mol | [1][2] |
| Class | Trisazo | [1] |
| Physical Appearance | Blue-black powder | [1] |
| Solubility | Soluble in water | [1] |
Spectral Characteristics: Current State of Knowledge
While studies on the degradation of other acid black dyes, such as Acid Black 1 and Acid Black ATT, utilize UV-Vis spectroscopy to monitor the process, they do not provide the foundational spectral data for this compound. For instance, studies on the photocatalytic degradation of other acid dyes often report changes in the absorption spectra over time as an indication of dye breakdown, but the initial, intrinsic spectral properties of the specific dye are often assumed or not the focus of the study.
Proposed Experimental Protocols for Spectral Characterization
To address the gap in available data, the following experimental protocols are proposed for the comprehensive spectral characterization of this compound.
Determination of Maximum Absorption Wavelength (λmax) and Molar Absorptivity (ε) in Aqueous Solution
Objective: To determine the wavelength of maximum absorbance and the molar absorption coefficient of this compound in a standard aqueous solvent.
Methodology:
-
Materials:
-
This compound (analytical standard)
-
Deionized water (Type I)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
UV-Vis spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 100 mg/L).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of varying concentrations (e.g., 1, 2, 5, 10, 15, 20 mg/L) by diluting the stock solution with deionized water.
-
Spectrophotometric Analysis:
-
Record the UV-Vis absorption spectrum of each standard solution from 200 to 800 nm, using deionized water as the blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.
-
According to the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the calibration curve (Slope = εb, where b is the path length of the cuvette, typically 1 cm). The concentration will need to be converted to mol/L.
-
-
Investigation of Solvatochromic Effects
Objective: To study the effect of solvent polarity on the absorption spectrum of this compound.
Methodology:
-
Materials:
-
This compound
-
A series of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide, acetone, chloroform, cyclohexane).
-
-
Procedure:
-
Solution Preparation: Prepare solutions of this compound of the same concentration in each of the selected solvents.
-
Spectrophotometric Analysis: Record the UV-Vis absorption spectrum of each solution over the range of 200-800 nm, using the respective pure solvent as a blank.
-
Data Analysis:
-
Record the λmax for each solvent.
-
Analyze the shift in λmax as a function of solvent polarity parameters (e.g., dielectric constant, Reichardt's ET(30) scale).
-
-
Determination of pH-Dependent Spectral Changes
Objective: To investigate the effect of pH on the absorption spectrum of this compound.
Methodology:
-
Materials:
-
This compound
-
Buffer solutions of varying pH (e.g., pH 2, 4, 6, 7, 8, 10, 12)
-
-
Procedure:
-
Solution Preparation: Prepare solutions of this compound of the same concentration in each of the buffer solutions.
-
Spectrophotometric Analysis: Record the UV-Vis absorption spectrum of each solution from 200 to 800 nm, using the corresponding buffer solution as the blank.
-
Data Analysis:
-
Record the λmax at each pH.
-
Observe any changes in the spectral profile, including the appearance of isosbestic points, which may indicate the presence of different ionic species of the dye.
-
-
Logical Workflow for Spectral Characterization
The following diagram illustrates the logical workflow for a comprehensive spectral characterization of this compound.
Caption: Workflow for the spectral characterization of this compound.
Conclusion
While this compound is a commercially available dye with established applications, there is a significant lack of detailed, publicly accessible data on its spectral properties in solution. The experimental protocols outlined in this guide provide a systematic approach for researchers to thoroughly characterize the dye's behavior in different chemical environments. The generation of such data would be invaluable for a variety of applications, including analytical method development, studies on dye-molecule interactions, and research into dye degradation and removal processes. Further research is strongly encouraged to fill this knowledge gap.
References
An In-depth Technical Guide to the Solubility Characteristics of Acid Black 94
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Acid Black 94 (C.I. 30336). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents the available qualitative information for Acid Black 94, comparative data for structurally similar acid dyes, and a detailed experimental protocol for determining its solubility in various solvents.
Introduction to Acid Black 94
Acid Black 94 is a trisazo dye known for its application in dyeing wool, silk, and leather, producing a blue-black shade.[1] Its molecular structure, containing multiple sulfonic acid groups, suggests a degree of aqueous solubility. Understanding its solubility in different solvent systems is crucial for optimizing its use in various industrial and research applications, including its potential consideration in formulation development where precise solubility data is a prerequisite.
Solubility of Acid Black 94
Qualitative Solubility
Comparative Solubility of Other Acid Dyes
To provide a frame of reference, the following table summarizes the reported solubility data for other common acid black dyes. This information can offer an indication of the expected solubility behavior of Acid Black 94.
| Dye Name | CAS Number | Molecular Weight ( g/mol ) | Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Acid Black 1 | 1064-48-8 | 616.49 | Water | 25 | 10 | [2][3] |
| Ethanol | - | Soluble | [2][3] | |||
| Acetone | - | Slightly Soluble | [2][3] | |||
| Other Organic | - | Insoluble | [2][3] | |||
| Acid Black 26 | 6262-07-3 | 697.65 | Water | 90 | 100 | [4] |
| Ethanol | - | Slightly Soluble | [4] | |||
| Acetone | - | Slightly Soluble | [4] | |||
| Acid Black 194 | 61931-02-0 | 461.38 | Water | 90 | 100 | [5] |
| Acid Black 58 | 12218-94-9 | 907.87 | Water | - | Soluble | [6][7] |
| Acid Black 31 | 6222-55-5 | 516.46 | Water | - | Soluble | [8] |
| Ethanol | - | Soluble | [8] | |||
| Acid Black 131 | 12219-01-1 | - | Water | - | Soluble | [9] |
| Ethanol | - | Insoluble | [9] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of Acid Black 94 in various solvents. This protocol is based on the widely accepted shake-flask method followed by quantitative analysis using UV-Vis spectrophotometry.
Materials and Equipment
-
Acid Black 94 (analytical standard)
-
Solvents of interest (e.g., deionized water, ethanol, methanol, acetone)
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure
Part 1: Preparation of Standard Solutions and Calibration Curve
-
Stock Solution Preparation: Accurately weigh a known mass of Acid Black 94 and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) of Acid Black 94 in the specific solvent by scanning a mid-range standard solution across the UV-Vis spectrum.
-
Measure the absorbance of each standard solution at the determined λmax.
-
-
Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
Part 2: Determination of Saturated Solution Concentration
-
Equilibration: Add an excess amount of Acid Black 94 to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).
-
Saturation: Place the container in a shaking incubator at a constant temperature and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution of Saturated Solution: Accurately dilute a known volume of the clear, saturated filtrate with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λmax.
-
Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of Acid Black 94 in that solvent at the specified temperature.
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility and the relationship between absorbance and concentration as described by the Beer-Lambert Law.
Caption: Experimental workflow for determining the solubility of Acid Black 94.
Caption: Relationship between concentration and absorbance in spectrophotometry.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Acid Black 1 CAS#: 1064-48-8 [m.chemicalbook.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Acid Black 194 - Acid Black RM - Acid Black MSRL from Emperor Chem [emperordye.com]
- 6. Cas 12218-94-9,Acid Black 58 | lookchem [lookchem.com]
- 7. colorantsgroup.com [colorantsgroup.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. Buy ACID BLACK 131 (EVT-1514032) | 12219-01-1 [evitachem.com]
An In-depth Technical Guide to the Staining Mechanism of C.I. Acid Black 94
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Black 94 is a water-soluble, anionic, trisazo dye widely utilized in biological and industrial applications.[1] In the life sciences, it is a valuable tool for staining proteins in various contexts, including histology, electrophoresis, and forensic analysis.[2][3][4] Its efficacy stems from its ability to form strong, non-covalent interactions with protein structures. This guide provides a detailed examination of the chemical principles and mechanisms governing the staining process of this compound, offering protocols and technical data to aid researchers in its application.
Chemical Properties of this compound
Understanding the molecular structure of this compound is fundamental to comprehending its staining mechanism. As an "acid dye," its key functional groups are negatively charged sulfonate (−SO₃⁻) moieties.[5][6] These groups render the molecule anionic in solution and are the primary drivers of its interaction with biological substrates. The "trisazo" classification refers to the three nitrogen-nitrogen double bonds (−N=N−) that form the chromophore, the part of the molecule responsible for absorbing visible light and producing its characteristic blue-black color.[1]
| Property | Value | Reference(s) |
| C.I. Name | Acid Black 94 | [1] |
| C.I. Number | 30336 | [1] |
| CAS Number | 6358-80-1 | [1] |
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ | [1][3] |
| Molecular Weight | 974.88 g/mol | [1] |
| Dye Class | Anionic, Trisazo Acid Dye | [1] |
| Solubility | Water Soluble | [1] |
The Core Staining Mechanism: pH-Dependent Ionic Bonding
The primary mechanism of this compound staining is the formation of electrostatic interactions, or ionic bonds, between the dye and protein molecules.[6][7][8] This interaction is critically dependent on the pH of the staining solution.
In an acidic environment (low pH), the excess protons (H⁺) in the solution protonate the basic amino groups (–NH₂) found on the side chains of amino acids like lysine (B10760008) and arginine within the protein structure.[6][9] This protonation confers a net positive charge on these groups, transforming them into cationic sites (–NH₃⁺).
Simultaneously, the sulfonic acid groups (–SO₃H) on the Acid Black 94 molecule are deprotonated, yielding negatively charged sulfonate groups (–SO₃⁻). The resulting anionic dye molecules are then strongly attracted to the positively charged sites on the proteins, forming stable, non-covalent ionic bonds.[5][6] This electrostatic attraction is the foundational principle of acid dye staining. Other, weaker forces such as hydrogen bonding and van der Waals forces also contribute to the stability of the dye-protein complex.[7][8]
Experimental Protocols and Data
This compound, often used interchangeably with the structurally related Naphthol Blue Black or Amido Black 10B, is a staple for staining proteins in electrophoresis gels and on transfer membranes.[10][11]
Staining Proteins in Polyacrylamide Gels (SDS-PAGE)
This protocol is a common method for visualizing protein bands following separation by electrophoresis.
Detailed Methodology:
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 40-50% methanol (B129727), 10% acetic acid) for at least 30 minutes to precipitate the proteins within the gel matrix and remove interfering substances like SDS.[12][13]
-
Staining: Remove the fixing solution and add the staining solution, ensuring the gel is fully submerged. Agitate gently at room temperature.[12]
-
Destaining: Decant the staining solution and add the destaining solution. Agitate gently, changing the solution periodically until the background is clear and the protein bands are sharply defined.[13]
-
Storage: The destained gel can be stored in a solution like 5% acetic acid to prevent protein diffusion.[12]
| Parameter | Value | Purpose | Reference(s) |
| Stain Concentration | 0.1% (w/v) | Provides sufficient dye molecules for binding. | [13] |
| Staining Solution | 0.1% Dye in 40% Methanol, 10% Acetic Acid | Acidic environment protonates proteins; methanol aids fixation. | [13] |
| Staining Time | 30 minutes to 1 hour | Allows for diffusion of dye into the gel and binding to proteins. | [14] |
| Destaining Solution | 20-40% Methanol, 10% Acetic Acid | Removes unbound dye from the gel matrix for clear background. | [13] |
digraph "Workflow_Gel_Staining" { graph [ rankdir="TB", bgcolor="#F1F3F4", label="General Workflow for Polyacrylamide Gel Staining", fontcolor="#202124", fontsize=14, labelloc="t" ];node [ style="filled", shape="box", fontname="sans-serif", fontsize=10, fontcolor="#FFFFFF" ];
"Start" [label="SDS-PAGE Complete", shape="ellipse", fillcolor="#5F6368"]; "Fixation" [label="1. Fixation\n(Methanol/Acetic Acid)", fillcolor="#4285F4"]; "Wash" [label="2. Wash (Optional)\n(dH2O)", fillcolor="#FBBC05", fontcolor="#202124"]; "Staining" [label="3. Staining\n(Acid Black 94 Solution)", fillcolor="#EA4335"]; "Destaining" [label="4. Destaining\n(Methanol/Acetic Acid)", fillcolor="#34A853"]; "Visualization" [label="5. Visualization & Storage", shape="ellipse", fillcolor="#5F6368"];
"Start" -> "Fixation"; "Fixation" -> "Wash"; "Wash" -> "Staining"; "Staining" -> "Destaining"; "Destaining" -> "Visualization"; }
Staining Proteins on Transfer Membranes (Western Blot)
Staining transfer membranes like PVDF or nitrocellulose is crucial for verifying protein transfer efficiency before proceeding with immunodetection.
Detailed Methodology:
-
Wetting (for PVDF): If using a PVDF membrane, briefly wet it in 100% methanol.[15]
-
Washing: Rinse the membrane briefly in deionized water.
-
Staining: Immerse the membrane in the staining solution and agitate for 1-5 minutes until bands are visible.[16]
-
Destaining/Rinsing: Rinse the membrane with deionized water or a mild destain solution to reduce background and enhance band visibility.[16] The stain is reversible and will be removed during subsequent blocking and washing steps of the Western blot protocol.
| Parameter | Value | Purpose | Reference(s) |
| Stain Concentration | 0.1% (w/v) | Standard concentration for membrane staining. | [17] |
| Staining Solution | 0.1% Dye in 7% Acetic Acid, 10% Methanol | Acidic solution promotes binding to transferred proteins. | [17] |
| Staining Time | 5-15 minutes | Rapid staining for quick verification of protein transfer. | [17] |
| Destaining Solution | 50% Methanol, 7% Acetic Acid or DI Water | Removes background stain for clearer visualization. | [16][17] |
Relevance in Research: Visualizing Extracellular Matrix Proteins
In cell biology and drug development, understanding the interaction between cells and the extracellular matrix (ECM) is critical. Acid dyes like Acid Black 94 can stain abundant ECM proteins, such as collagen, due to their high content of basic amino acids. While the dye does not directly visualize signaling molecules, it provides essential spatial context by highlighting the ECM components that initiate signaling cascades. For instance, the binding of collagen to integrin receptors on the cell surface is a key event that triggers intracellular signaling pathways regulating cell adhesion, proliferation, and migration. By staining collagen in tissue sections, researchers can correlate the structure and density of the ECM with observed cellular behaviors and signaling events.
Conclusion
This compound is a versatile and effective protein stain whose mechanism is rooted in fundamental principles of electrochemistry. Its anionic nature allows it to form strong, pH-dependent ionic bonds with positively charged amino acid residues in proteins. This straightforward mechanism makes it an indispensable tool for researchers to visualize proteins in gels, on membranes, and within tissue samples, providing critical data for proteomics, molecular biology, and cell signaling studies.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. biofargo.com [biofargo.com]
- 5. Acid dye - Wikipedia [en.wikipedia.org]
- 6. chemistry of dyes [chm.bris.ac.uk]
- 7. How Acid Dye Works [dharmatrading.com]
- 8. etaorganics.com [etaorganics.com]
- 9. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 10. discofinechem.com [discofinechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Coomassie blue staining | Abcam [abcam.com]
- 14. Amido Black 10B | TargetMol [targetmol.com]
- 15. nacalai.com [nacalai.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
C.I. Acid Black 94: A Technical Guide to its Applications in Biological Research
For Researchers, Scientists, and Drug Development Professionals
C.I. Acid Black 94, also known by its common names Naphthol Blue Black and Amido Black 10B, is a diazo dye that has found significant utility in biological research as a robust stain for proteins. Its ability to bind to the positively charged amino groups of proteins makes it a valuable tool for the visualization and quantification of proteins in various applications, ranging from electrophoresis to cell-based assays. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective implementation.
Core Applications in Biological Research
The primary application of this compound in the life sciences is for the staining of total protein. This property is leveraged in several key techniques:
-
Staining Proteins on Membranes: It is widely used for staining proteins on nitrocellulose and PVDF membranes after electrophoretic transfer, such as in Western blotting. This allows for the visualization of total protein lanes, serving as a loading control and for assessing transfer efficiency.[1]
-
Staining Proteins in Gels: The dye is also employed for staining proteins directly in polyacrylamide and agarose (B213101) gels.[2]
-
Quantitative Protein Assays: this compound is the basis for colorimetric assays to determine protein concentration in solution and in complex biological samples.[3]
-
Cell-Based Assays: It has been adapted for use in microplate-based assays to quantify cell number, making it useful for studies of cell adhesion, proliferation, and cytotoxicity.[4][5]
-
Histological Staining: In histology, it can be used for staining proteins, collagen, and hemoglobin in tissue sections.[6]
Quantitative Data and Performance Metrics
The selection of a protein stain often depends on its sensitivity, linearity, and compatibility with downstream applications. The following tables summarize the available quantitative data for this compound in its various applications.
| Application | Parameter | Value | Cell/Protein Type | Reference |
| Cell Micro-Assay | Linearity Range | 1,000 - 64,000 cells/well | HaCaT keratinocytes | [4] |
| Protein Quantification | Linearity Range | 2 - 24 µg | Bovine Serum Albumin | [3] |
| Protein Staining on Blots | Limit of Detection | >50 ng/band | General proteins | [7] |
| Protein Staining on Gels | Staining Time | ~10 minutes for saturation | Ovalbumin | [8] |
Comparative Sensitivity of Protein Stains on Membranes
| Stain | Limit of Detection | Reversibility | Downstream Compatibility (e.g., Mass Spec) | Reference |
| Amido Black 10B | >50 ng/band | Yes | Yes | [7] |
| Coomassie Blue R-250 | >50 ng/band | Yes | Yes | [7] |
| Ponceau S | ~200 ng/band | Yes | Yes | [9] |
| India Ink | ~5 ng/band | No | No | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for its key uses.
Protocol 1: Staining Proteins on Membranes (e.g., Western Blot)
This protocol provides a general procedure for staining proteins on nitrocellulose or PVDF membranes.
Materials:
-
Staining Solution: 0.1% (w/v) Amido Black 10B in a solution of 40% methanol (B129727) and 10% glacial acetic acid.[6]
-
Destaining Solution: 20% methanol and 7.5% glacial acetic acid in distilled water.[6]
-
Distilled water
Procedure:
-
Following protein transfer, wash the membrane briefly with distilled water.[6]
-
Immerse the membrane in the Amido Black staining solution for 5 minutes with gentle agitation.[6]
-
Transfer the membrane to the destaining solution.[6]
-
Destain for 1-3 cycles with fresh changes of the destaining solution until the protein bands are clearly visible against a faint background.[6]
-
Rinse the membrane with distilled water to stop the destaining process.[6]
-
The membrane can now be imaged or dried for storage.
Protocol 2: Quantitative Cell Micro-Assay for Adhesion, Proliferation, and Cytotoxicity
This protocol, adapted from a multipurpose cell micro-assay, uses Amido Black 10B to determine cell number in 96-well plates.[4]
Materials:
-
Fixative: Formaldehyde (B43269) or glutaraldehyde
-
Amido Black Staining Solution (pH 3.5)
-
Elution Buffer: NaOH solution
-
Microplate reader
Procedure:
-
Culture cells in a 96-well plate under the desired experimental conditions.
-
For non-adherent or semi-adherent cells, centrifuge the plate to pellet the cells.[4]
-
Fix the cells by adding a suitable fixative (e.g., formaldehyde or glutaraldehyde).[4]
-
Aspirate the fixative and any non-adherent cells.[4]
-
Add the Amido Black staining solution to each well and incubate.[4]
-
Wash the wells to remove unbound dye.
-
Elute the protein-bound dye using an NaOH solution.[4]
-
Measure the absorbance of the eluted dye in a microplate reader at 620 nm.[4]
-
The absorbance is directly proportional to the cell number.[4]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for protein staining and the cell micro-assay.
References
- 1. Amido black 10B - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of microgram quantities of protein in the presence of milligram levels of lipid with amido black 10B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The amido black assay: a simple and quantitative multipurpose test of adhesion, proliferation, and cytotoxicity in microplate cultures of keratinocytes (HaCaT) and other cell types growing adherently or in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of a combination of neutral red and amido black staining for rapid, reliable cytotoxicity testing of biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biognost.com [biognost.com]
- 7. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.cellsignal.com [blog.cellsignal.com]
The Evolution and Application of Trisazo Acid Dyes: A Technical Guide
An in-depth exploration of the history, synthesis, and multifaceted applications of complex azo dyes, with a focus on C.I. Acid Black 210, for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the historical development and use of trisazo acid dyes, a significant class of synthetic colorants valued for their intense shades and high performance. While the broader family of azo dyes dates back to the mid-19th century, the structural complexity of trisazo dyes represents a more modern advancement in dye chemistry, delivering superior properties for demanding applications. This document details the synthesis, performance characteristics, and diverse applications of these dyes, with a particular focus on C.I. Acid Black 210 as a representative example of a trisazo acid dye. For comparative purposes, the well-established disazo dye Naphthol Blue Black (C.I. Acid Black 1) is also discussed.
Historical Development: The Quest for Color and Permanence
The journey of synthetic dyes began in 1856 with William Henry Perkin's synthesis of Mauveine.[1] Shortly after, in 1858, Johann Peter Griess discovered the diazotization reaction, the cornerstone of azo dye chemistry, which involves the conversion of a primary aromatic amine into a diazonium salt.[2] This reactive intermediate could then be coupled with electron-rich aromatic compounds like phenols or amines to form intensely colored azo compounds characterized by the -N=N- chromophore.[1][3]
The initial wave of innovation produced monoazo dyes, such as Aniline Yellow, discovered in 1861.[3] These were followed by disazo dyes, which contain two azo linkages. A key breakthrough in this class was Congo Red, the first direct dye for cotton, synthesized in 1884.[4] This dye could color cellulosic fibers without the need for a mordant—a substance used to fix the dye to the cloth.[2]
The development of trisazo and polyazo (three or more azo groups) dyes was a logical progression, driven by the demand for deeper shades, particularly blacks, and improved fastness properties.[3][5] Trisazo acid dyes, containing three azo groups and anionic functional groups like sulfonic acid, were engineered for application to protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[6][7] These dyes form ionic bonds with the protonated amino groups of the fibers in an acidic dyebath.[6]
A significant example of a modern trisazo acid dye is C.I. Acid Black 210 , which was invented and patented by BASF in 1984 under the name Luganil Black NT.[8] Its development was a response to the rising demand for high-performance, benzidine-free black dyes for the leather and textile industries.[8]
Chemical Synthesis and Structure
The synthesis of trisazo acid dyes is a multi-step process involving sequential diazotization and coupling reactions. The general principle is to build the molecule step-by-step, carefully controlling the pH and temperature at each stage to direct the coupling to the desired position.
Synthesis of C.I. Acid Black 210
C.I. Acid Black 210 (Molecular Formula: C₃₄H₂₅K₂N₁₁O₁₁S₃) is a complex trisazo dye.[9] Its synthesis involves three main stages, starting from three key aromatic amines: 4-Amino-N-(4-aminophenyl)benzenesulfonamide (DASA), p-nitroaniline (PNA), and m-Phenylenediamine (MPD), along with a central coupling component, H-Acid (4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid).[9][10]
The synthesis pathway is as follows:
-
First Diazotization & Coupling: DASA is bis-diazotized and coupled with one molecule of H-Acid under acidic conditions.
-
Second Diazotization & Coupling: p-Nitroaniline is diazotized and then coupled to the previously formed monoazo compound under alkaline conditions. This directs the coupling to a different position on the H-Acid molecule.
-
Third Coupling: The resulting disazo intermediate is then coupled with m-Phenylenediamine to form the final trisazo dye.[9][10]
Synthesis of Naphthol Blue Black (C.I. Acid Black 1)
For comparison, Naphthol Blue Black (a disazo dye with Molecular Formula: C₂₂H₁₄N₆Na₂O₉S₂) is also synthesized via a sequential process.
-
First Diazotization & Coupling: p-Nitroaniline is diazotized and coupled with H-Acid under acidic conditions.
-
Second Diazotization & Coupling: Aniline is diazotized and coupled with the resulting monoazo compound under alkaline conditions to yield the final disazo dye.
Quantitative Data and Performance Characteristics
The performance of an acid dye is determined by its affinity for the substrate and its fastness properties—resistance to fading or bleeding under various conditions like light, washing, and perspiration. Trisazo acid dyes are generally valued for their high tinctorial strength and good all-around fastness.
| Property | C.I. Acid Black 210 (Trisazo) | Naphthol Blue Black (C.I. Acid Black 1, Disazo) |
| Molecular Weight | 938.02 g/mol (dipotassium salt)[9] | 616.49 g/mol (disodium salt)[9] |
| λmax (in water) | ~604-612 nm[11][12] | ~618-622 nm[9][13] |
| Light Fastness (Wool) | 7 (on a scale of 1-8)[14] | 4-5 (Typical for non-metallized azo dyes) |
| Wash Fastness (Wool) | 4-5 (on a scale of 1-5)[14] | 3-4 (Typical for non-metallized azo dyes) |
| Perspiration Fastness | 5 (on a scale of 1-5)[14] | 3-4 (Typical for non-metallized azo dyes) |
| Primary Substrates | Wool, Silk, Nylon, Leather[9][10] | Wool, Silk, Nylon, Histological Staining[6][9] |
Applications
Trisazo acid dyes are predominantly used in applications requiring deep, fast colors on proteinaceous or polyamide substrates.
Industrial Applications
-
Textile Dyeing: The primary application is the dyeing of wool, silk, and nylon fibers, where they produce deep black shades with excellent fastness, suitable for apparel, upholstery, and technical textiles.[9][10]
-
Leather Finishing: Acid Black 210 is extensively used to dye chrome-tanned leather, providing a uniform and durable black finish for footwear, bags, and garments.[5][15]
-
Paper and Inks: These dyes are also used for coloring paper and as a component in black inks due to their high water solubility and strong color.[15]
Applications in Research and Diagnostics
While industrial applications dominate, certain complex acid dyes have found important niches in biomedical and research settings.
-
Biological Staining: Naphthol Blue Black (often called Amido Black 10B in this context) is a widely used biological stain for proteins. It is employed in techniques like polyacrylamide gel electrophoresis (PAGE) to visualize protein bands and for staining proteins on transfer membranes (Western blotting).[9] It is also used in histology and cytology to stain cellular components.[16]
-
Tumor Hypoxia Imaging: Azo compounds, in general, are being investigated for their potential in cancer research. The azo bond can be cleaved by azoreductase enzymes, which are overexpressed in the hypoxic (low oxygen) environments characteristic of solid tumors. This property makes azo dyes potential candidates for developing prodrugs that release a therapeutic agent specifically in the tumor microenvironment or as fluorescent probes for imaging hypoxic regions.[17]
-
Drug Delivery: The selective reduction of the azo bond by microorganisms in the colon has led to the development of azo-based systems for colon-targeted drug delivery.[4] Therapeutic agents can be linked via an azo bond to a carrier molecule, which passes through the upper gastrointestinal tract intact and releases the drug only upon reaching the colon.[14][16]
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and performance evaluation of trisazo acid dyes.
Laboratory Synthesis of a Trisazo Acid Dye (Based on C.I. Acid Black 210 Chemistry)
Disclaimer: This is a representative protocol. All work should be conducted in a fume hood with appropriate personal protective equipment.
Step 1: Preparation of Monoazo Intermediate (Intermediate 1)
-
Diazotization of DASA: Suspend 0.1 mol of 4-Amino-N-(4-aminophenyl)benzenesulfonamide (DASA) in 200 mL of water and 25 mL of concentrated HCl. Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of 0.21 mol of sodium nitrite (B80452) in 50 mL of water, keeping the temperature below 5°C. Stir for 1 hour until diazotization is complete (test with starch-iodide paper).
-
Coupling: In a separate beaker, dissolve 0.1 mol of H-Acid in 200 mL of water with sodium carbonate to maintain a pH of 4.0-5.0. Cool to 5°C.
-
Slowly add the bis-diazo DASA solution to the H-Acid solution, maintaining the pH at 4.0-5.0 with the addition of sodium carbonate solution. Stir for 4-6 hours until the coupling is complete.
Step 2: Preparation of Disazo Intermediate (Intermediate 2)
-
Diazotization of p-Nitroaniline: In a separate beaker, dissolve 0.1 mol of p-nitroaniline in 100 mL of water and 25 mL of concentrated HCl. Cool to 0-5°C and add a solution of 0.1 mol of sodium nitrite in 30 mL of water. Stir for 30 minutes.
-
Coupling: Adjust the pH of the Intermediate 1 solution from Step 1 to 8.0-9.0 with a sodium hydroxide (B78521) solution, keeping the temperature at 5-10°C.
-
Slowly add the diazotized p-nitroaniline solution. Stir for 4-6 hours, maintaining the alkaline pH, until coupling is complete.
Step 3: Synthesis of Final Trisazo Dye (C.I. Acid Black 210)
-
Coupling: Dissolve 0.1 mol of m-Phenylenediamine in 100 mL of water.
-
Add this solution to the Intermediate 2 solution from Step 2. Adjust the pH to 7.5-8.5 and stir at room temperature for 8-12 hours.
-
Isolation: Salt out the final dye by adding sodium chloride until precipitation is complete. Filter the solid product, wash with a brine solution, and dry in an oven at 60-70°C.
Protocol for Dyeing and Fastness Testing
1. Dyeing Procedure (Exhaust Dyeing of Wool)
-
Prepare a dyebath with a liquor ratio of 40:1 (40 mL water for every 1 g of fabric).
-
Add 2% dye on weight of fabric (o.w.f.), 10% o.w.f. Glauber's salt (sodium sulfate) as a leveling agent, and adjust the pH to 4.5-5.5 with acetic acid.
-
Immerse the wetted wool fabric into the dyebath at 40°C.
-
Raise the temperature to 98-100°C over 45 minutes.
-
Hold at this temperature for 60 minutes, ensuring gentle agitation.
-
Allow the bath to cool, then remove the fabric, rinse thoroughly with cold water, and air dry.
2. Evaluation of Light Fastness (ISO 105-B02)
-
A portion of the dyed fabric is partially covered.
-
The specimen is exposed to a calibrated xenon arc lamp, which simulates natural daylight, alongside a set of standardized Blue Wool references (rated 1 to 8).
-
The exposure continues until a specified color change is observed on the sample or the references.
-
The lightfastness is rated by comparing the degree of fading of the specimen to that of the Blue Wool standards.
3. Evaluation of Wash Fastness (ISO 105-C06)
-
A specimen of the dyed fabric is stitched to a standard multifiber fabric (containing strips of different fibers like cotton, nylon, wool, etc.).
-
The composite sample is washed in a Launder-Ometer at a specified temperature (e.g., 40°C or 50°C) with a standard soap solution and stainless steel balls for mechanical action.
-
After washing and drying, the color change of the original sample and the staining on each strip of the multifiber fabric are assessed using standardized Grey Scales (rated 1 to 5).
Conclusion
Trisazo acid dyes, born from a century of chemical innovation, represent a critical class of colorants for achieving deep, durable shades on protein and polyamide fibers. The synthesis of molecules like C.I. Acid Black 210 is a testament to the precise control chemists have achieved over complex aromatic reactions. Beyond their traditional industrial roles in textiles and leather, the unique chemical properties of the azo linkage offer intriguing possibilities for the future, particularly in the biomedical field. For researchers and drug development professionals, understanding the chemistry of these complex molecules—from their synthesis and fiber interactions to their potential for targeted biological activity—opens new avenues for the creation of advanced materials, diagnostics, and therapeutic systems.
References
- 1. CAS No.99576-15-5,Acid Black 210 Suppliers [lookchem.com]
- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. High Quality Acid Black 210 Acid Black Dye for Textile Fabric Leather - Dye and Learther Dye [ritanchem.en.made-in-china.com]
- 5. Buy C.I. Acid Black 210 (EVT-3509816) | 99576-15-5 [evitachem.com]
- 6. Acid dye - Wikipedia [en.wikipedia.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. acidblack210.com [acidblack210.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. Acid Black 210 | 99576-15-5 [chemicalbook.com]
- 11. Synthesis, column packing and liquid chromatography of molecularly imprinted polymers for the acid black 1, acid black 210, and acid Brown 703 dyes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02357A [pubs.rsc.org]
- 12. Frontiers | Stability of Acid Black 210 dye in Tannery Industry Effluent in Aqueous Solution Is Limited and Generates Harmful Subproducts [frontiersin.org]
- 13. chembk.com [chembk.com]
- 14. cncolorchem.com [cncolorchem.com]
- 15. Acid Black 210 [colorbloomdyes.com]
- 16. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 17. CN101906258A - Method for producing acid dye - Google Patents [patents.google.com]
C.I. Acid Black 94: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for C.I. Acid Black 94, a trisazo dye. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its potential hazards and the necessary control measures. This document is intended to supplement, not replace, existing laboratory safety protocols and regulatory requirements.
Chemical and Physical Properties
This compound is a blue and black powder that is soluble in water.[1]
| Property | Value |
| C.I. Name | Acid Black 94 |
| C.I. Number | 30336 |
| CAS Number | 6358-80-1 |
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ |
| Molecular Weight | 974.88 g/mol |
| Appearance | Blu-ray black powder |
| Solubility | Soluble in water |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its effects on aquatic life.
GHS Classification:
| Classification | Category | Hazard Statement |
| Hazardous to the aquatic environment, long-term (Chronic) | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[2] |
Signal Word: No signal word is indicated in some safety data sheets.[2]
Pictogram:
[2]
Toxicological Data
Limited specific toxicological data for this compound is publicly available. Much of the assessment is based on data from similar azo dyes.
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity (LD50) | >5000 mg/kg | Rat | For the related substance C.I. Acid Black 194[3] |
| Skin Corrosion/Irritation | Not classified as an irritant | Rabbit | For the related substance C.I. Acid Black 194[3] |
| Serious Eye Damage/Irritation | Causes eye irritation | Rabbit | For the related substance C.I. Acid Black 194[3] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the provided search results. Such protocols are typically found in primary research literature or detailed regulatory submissions, which are beyond the scope of publicly available safety data sheets. The summarized toxicological data is derived from studies conducted under standardized guidelines (e.g., OECD Test Guidelines), which would typically involve the following methodologies:
-
Acute Oral Toxicity: A study would likely follow OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method), where the substance is administered to rats at specific dose levels and the animals are observed for mortality and clinical signs for a defined period.
-
Skin Irritation: A study would likely follow OECD Guideline 404 (Acute Dermal Irritation/Corrosion), where the substance is applied to the shaved skin of rabbits and the site is observed for erythema and edema.
-
Eye Irritation: A study would likely follow OECD Guideline 405 (Acute Eye Irritation/Corrosion), where the substance is instilled into the eye of a rabbit and the eye is observed for corneal opacity, iritis, and conjunctival redness and chemosis.
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling:
-
Handle in a well-ventilated place.[2]
-
Wear suitable protective clothing, gloves, and eye/face protection.[2][4]
-
Avoid contact with skin and eyes.[2]
-
Use non-sparking tools.[2]
-
Prevent fire caused by electrostatic discharge steam.[2]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
Keep away from foodstuff containers or incompatible materials.[2]
-
Store locked up.[4]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.
Engineering Controls:
-
Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[3]
-
Ensure an eyewash station and safety shower are available.[5]
Personal Protective Equipment:
| Protection Type | Recommendation |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[5] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[4][5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[4] In case of insufficient ventilation, wear suitable respiratory equipment.[4] |
First Aid Measures
In case of exposure, immediate medical attention may be required.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops.[2][3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] Flush with plenty of cool water for at least 15 minutes, holding eyelids apart for thorough irrigation. Get immediate medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Accidental Release Measures
A comprehensive spill response plan should be in place.
Personal Precautions:
-
Avoid dust formation.[6]
-
Avoid breathing mist, gas, or vapors.[6]
-
Use personal protective equipment as recommended.
Environmental Precautions:
Methods for Cleaning Up:
-
Dampen the solid spill material with water and then transfer it to a suitable container.[7]
-
Use absorbent paper dampened with water to pick up any remaining material.[7]
-
Take up mechanically, placing in appropriate containers for disposal.[4]
-
Clean the contaminated surface thoroughly.[4]
Spill Response Workflow
The following diagram illustrates a logical workflow for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
Stability and Reactivity
Reactivity:
-
May form toxic gases with a variety of substances including acids, aldehydes, and strong oxidizing or reducing agents.[7]
-
Can be explosive as a dust in the air at certain concentrations.[7]
Chemical Stability:
-
Stable under recommended storage conditions.
Conditions to Avoid:
Incompatible Materials:
-
Strong oxidizing and reducing agents may destroy the color.[3]
Hazardous Decomposition Products:
-
Carbon monoxide (CO), carbon dioxide (CO₂), oxides of nitrogen, and other potentially toxic fumes.[3]
References
A Technical Guide to C.I. Acid Black 94: Purity and Grade for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of C.I. Acid Black 94, focusing on its purity, laboratory grades, and relevant experimental protocols. This compound is a multifunctional trisazo dye recognized for its applications in both industrial dyeing and as a biological stain in laboratory settings. Its utility in research, particularly in histology and cellular analysis, necessitates a clear understanding of its quality and specifications.
Purity and Grade Specifications
The quality of this compound for laboratory use is determined by its purity and the presence of any impurities that could affect experimental outcomes. While specific "analytical" or "histology" grade designations for this compound are not consistently marketed with detailed specifications, it is possible to extrapolate typical standards based on general requirements for laboratory-grade acid dyes. A "technical grade" is also available, which generally implies a lower purity suitable for non-critical applications.
For research applications, a higher purity grade is essential for consistency and to avoid artifacts. Key quality control parameters include dye content, moisture content, water-insoluble matter, and the presence of subsidiary dyes or synthetic intermediates.
Table 1: Representative Purity Specifications for Laboratory-Grade this compound
| Parameter | Technical Grade | Analytical/Histology Grade (Representative) |
| Appearance | Dark brown to black powder | Dark brown to black powder |
| Dye Content | Variable, typically lower | ≥ 85% |
| Moisture Content | ≤ 10% | ≤ 5% |
| Water-Insoluble Matter | ≤ 1.0% | ≤ 0.5% |
| Subsidiary Dyes | Not specified | ≤ 2% |
| Unsulfonated Aromatic Amines | Not specified | ≤ 0.1% |
| Heavy Metals (as Pb) | Not specified | ≤ 20 ppm |
Note: The specifications for the "Analytical/Histology Grade" are representative and based on typical standards for high-purity acid dyes used in research. Researchers should always consult the Certificate of Analysis (CoA) from their specific supplier for lot-specific data.
Experimental Protocols
Accurate and reproducible experimental results depend on validated methodologies. The following sections detail protocols for the analysis of this compound purity and a potential application in histological staining.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for determining the dye content of this compound and quantifying impurities.
Objective: To determine the purity of a this compound sample by quantifying the main dye component and any subsidiary colored compounds.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
This compound reference standard of known purity.
-
Acetonitrile (B52724) (HPLC grade).
-
Ammonium acetate (B1210297) (analytical grade).
-
Water (HPLC grade).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of water and acetonitrile to create a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Prepare a sample solution of the this compound to be tested at a concentration similar to the middle-range calibration standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance (λmax) for this compound (around 600-620 nm) and at a lower wavelength (e.g., 254 nm) to detect non-colored impurities.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B (linear gradient)
-
25-30 min: 70% B
-
30-35 min: 70% to 10% B (linear gradient)
-
35-40 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main component to the calibration curve. Purity is expressed as a percentage of the main dye component relative to all detected peaks.
-
Hypothetical Histological Staining Protocol: A Trichrome Method for Connective Tissue
Principle: In a multi-step staining procedure, different acid dyes with varying molecular weights and affinities are used sequentially to stain different tissue components. A polyacid (e.g., phosphomolybdic acid) is often used as a differentiating agent.
Solutions Required:
-
Weigert's Iron Hematoxylin (B73222): For nuclear staining.
-
Biebrich Scarlet-Acid Fuchsin Solution: For staining cytoplasm and muscle.
-
Phosphomolybdic Acid Solution: 5% aqueous solution.
-
This compound Solution: 0.5% (w/v) this compound in 1% aqueous acetic acid. Concentration may require optimization.
-
1% Acetic Acid Solution: For rinsing.
Procedure for Paraffin-Embedded Sections:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Rinse in distilled water.
-
Differentiation: Place slides in 5% phosphomolybdic acid solution for 10-15 minutes, or until collagen is decolorized.
-
Collagen Staining: Without rinsing, transfer slides directly to the this compound solution for 10-15 minutes.
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Keratin, Muscle Fibers: Red to pink
-
Collagen: Black
Visualizations
Workflow for HPLC Purity Analysis
Caption: Workflow for the determination of this compound purity using HPLC.
Hypothetical Trichrome Staining Workflow
Caption: A hypothetical workflow for using this compound in a trichrome stain.
Principle of Acid Dye Staining
Methodological & Application
Application Notes and Protocols for Total Protein Staining with C.I. Acid Black 94
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Black 94, a multifunctional diazo dye, is a valuable tool for the visualization and quantification of proteins in various experimental contexts. In biological research, it is more commonly known by its synonyms, Amido Black 10B or Naphthol Blue Black.[1][2][3] This anionic dye binds to positively charged amino groups and non-polar regions of proteins, rendering them visible as dark blue-black bands against a lighter background on electrophoresis gels and blotting membranes.[3][4] Its applications range from verifying protein transfer efficiency in Western blotting to the general staining of proteins in polyacrylamide and agarose (B213101) gels.[3][5][6] While not as sensitive as silver or fluorescent stains, Acid Black 94 offers a rapid and cost-effective method for total protein analysis.
Principle of Staining
Acid Black 94 is an anionic dye that non-covalently binds to proteins. The staining mechanism relies on ionic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged basic amino acid residues (such as lysine, arginine, and histidine) in the proteins. Additionally, hydrophobic interactions contribute to the binding.[4] The staining is performed in an acidic solution, which enhances the binding of the dye to the proteins. Subsequent destaining with an acidic solution removes the excess unbound dye from the gel or membrane, revealing the stained protein bands.
Quantitative Data Summary
The performance of this compound (Amido Black 10B/Naphthol Blue Black) is often compared to other common total protein stains. The following table summarizes key quantitative parameters.
| Staining Method | Limit of Detection (LOD) | Linear Range | Staining Time | Reference |
| This compound | >50 ng/band | Not specified | 1-15 minutes (membrane), ~2 hours (gel) | [6] |
| Coomassie Brilliant Blue R-250 | ~50 ng | Narrow | ~45 minutes to overnight | [4][7] |
| Ponceau S | ~200 ng | Not specified | 5-10 minutes | [4] |
| Silver Staining | ~0.25-0.5 ng | Wide | 30-120 minutes | [7][8] |
| Fluorescent Stains (e.g., Sypro Ruby) | ~0.25-0.5 ng | >3 orders of magnitude | ~60 minutes | [8][9] |
Note: The detection sensitivity of Naphthol Blue Black is approximately 20% that of Coomassie Blue R.[5][10]
Experimental Protocols
Protocol 1: Staining Proteins on Polyacrylamide or Agarose Gels
This protocol is suitable for staining proteins separated by SDS-PAGE or agarose gel electrophoresis.[1]
Materials:
-
Staining Solution: 0.1% (w/v) this compound in 7% (v/v) acetic acid.[1][5]
-
Gel fixation solution (optional but recommended): 10% acetic acid, 40% methanol (B129727) in distilled water.
Procedure:
-
Fixation (Optional but Recommended): After electrophoresis, place the gel in the fixation solution for 30 minutes to precipitate the proteins within the gel matrix.
-
Staining: Immerse the gel in the Staining Solution for at least 2 hours at room temperature with gentle agitation.[1][5]
-
Destaining: Transfer the gel to the Destaining Solution. Gently agitate at room temperature. For agarose gels, destaining may take about 2 hours, while polyacrylamide gels may require overnight destaining.[1] Change the destaining solution periodically until the protein bands are clearly visible against a faint background.
-
Storage: The destained gel can be stored in distilled water.
Protocol 2: Staining Proteins on Nitrocellulose or PVDF Membranes
This protocol is ideal for visualizing total protein on membranes after Western blotting to confirm transfer efficiency.[6][11]
Materials:
-
Staining Solution for Membranes: 0.1% (w/v) this compound in a solution containing 10% (v/v) methanol and 2% (v/v) acetic acid.[1]
-
Destaining Solution for Membranes: 50% (v/v) methanol and 7% (v/v) acetic acid in water.[1] An alternative is 5% acetic acid.[6]
-
Distilled water for rinsing.
Procedure:
-
Post-Transfer Wash: After transferring proteins from the gel to the membrane, briefly wash the membrane with distilled water.[2][6]
-
Staining: Immerse the membrane in the Staining Solution for 1 to 15 minutes at room temperature with gentle agitation.[1][6] Longer staining times may increase the background.[6]
-
Destaining: Quickly transfer the membrane to the Destaining Solution and agitate for 5-10 minutes, or until the protein bands are clearly visible.[1]
-
Rinsing: Rinse the membrane with distilled water to remove residual destaining solution.[6]
-
Imaging and Documentation: The membrane can be imaged while wet or after air-drying.
Diagrams
Caption: Workflow for this compound total protein staining in gels.
Caption: Workflow for this compound staining on membranes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Incomplete destaining. | Extend the destaining time and use fresh destaining solution. |
| Staining time was too long (especially for membranes). | Reduce the incubation time in the staining solution.[6] | |
| Weak or No Protein Bands | Low protein concentration. | Load more protein onto the gel. |
| Poor protein transfer to the membrane. | Optimize transfer conditions (time, voltage, buffer). | |
| Uneven Staining | Insufficient volume of staining/destaining solution. | Ensure the gel or membrane is completely submerged and agitated during all steps. |
| Air bubbles between the gel and membrane during transfer. | Carefully remove any air bubbles before starting the transfer. | |
| Stain Precipitate on Gel/Membrane | Staining solution was not filtered. | Filter the staining solution before use.[1] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biognost.com [biognost.com]
- 3. Amido black 10B - Wikipedia [en.wikipedia.org]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Naphthol Blue Black BioReagent, electrophoresis 1064-48-8 [sigmaaldrich.com]
- 6. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Your Go-To Guide for Protein Stains - LabNet Biotecnica [labnet.es]
- 8. タンパク質ゲル染色およびイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Naphthol Blue Black [chembk.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Protein Quantification Using Acid Black 94 in Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Black 94, also known by synonyms such as Naphthol Blue Black, Amido Black 10B, and C.I. 20470, is a diazo dye widely used for the visualization and quantification of proteins separated by electrophoresis.[1][2] This staining method offers a reliable and cost-effective alternative to other common protein stains, such as Coomassie Brilliant Blue and silver staining. The underlying principle of this application is the dye's ability to bind to proteins, forming a blue-black complex that can be quantified.[3][4] This document provides detailed protocols for using Acid Black 94 for protein quantification in polyacrylamide gels and on nitrocellulose membranes, along with quantitative data to support its application in research and drug development.
Quantitative Data Summary
The quantitative performance of Acid Black 94 staining is crucial for its application in protein analysis. The following tables summarize the key quantitative parameters of Acid Black 94, including its linear range and detection limits, and provide a comparison with other common protein staining methods.
Table 1: Quantitative Parameters of Acid Black 94 Staining
| Parameter | Value | Protein/Sample Type | Assay Conditions |
| Linear Range | 2-24 µg | Bovine Serum Albumin (BSA) | Modified Amido Black 10B protein assay in the presence of high levels of lipid.[5] |
| Linear Range | 1,000-64,000 cells/well | HaCaT cells | Microplate-based Amido Black 10B assay for cell number quantification.[6] |
| Detection Limit | >50 ng/band | General proteins | Staining on blot transfer membranes.[7] |
| Detection Limit | 0.1 µg | BSA | Modified Amido Black assay on nitrocellulose membrane. |
| Enhanced Detection Limit | 2.5 ng | BSA | Modified Amido Black assay with colloidal gold enhancement on nitrocellulose membrane.[3] |
Table 2: Comparison of Acid Black 94 with Other Protein Stains
| Feature | Acid Black 94 (Amido Black 10B) | Coomassie Brilliant Blue R-250 | Silver Staining | Ponceau S |
| Sensitivity | Moderate (>50 ng)[7] | High (down to 25 ng) | Very High (sub-nanogram) | Low (~100 ng)[8] |
| Linear Dynamic Range | Good | Good | Narrow | Fair |
| Staining Time | Rapid (can be as short as 10 minutes)[9][10] | Slower (typically requires hours) | Long and complex | Rapid (minutes) |
| Reversibility | Reversible | Reversible | Generally irreversible | Reversible |
| Compatibility with Mass Spectrometry | Compatible | Compatible | Can be challenging | Compatible |
| Cost | Low | Low to Moderate | High | Low |
Experimental Protocols
The following are detailed protocols for protein staining and quantification using Acid Black 94 in common electrophoresis applications.
Protocol 1: Staining of Proteins in Polyacrylamide Gels (SDS-PAGE)
This protocol is suitable for the visualization and quantification of proteins separated by one-dimensional or two-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
Staining Solution: 0.1% (w/v) Acid Black 94 in 40% (v/v) methanol (B129727) and 10% (v/v) glacial acetic acid.[4]
-
Destaining Solution: 90% (v/v) methanol and 10% (v/v) glacial acetic acid. A more common destain is 7% (v/v) acetic acid.[1]
-
Gel Fixation Solution (optional but recommended): 50% (v/v) methanol, 10% (v/v) acetic acid.
-
Orbital shaker
-
Gel imaging system (e.g., densitometer or flatbed scanner)
Procedure:
-
Fixation (Optional): After electrophoresis, place the gel in the fixation solution for 30-60 minutes on an orbital shaker. This step helps to precipitate the proteins within the gel matrix and removes interfering substances.
-
Staining: Decant the fixation solution and add the Acid Black 94 staining solution. Ensure the gel is fully submerged. Incubate for 10-60 minutes at room temperature with gentle agitation.[9][10] Staining time can be optimized depending on the gel thickness and protein concentration.
-
Destaining: Remove the staining solution and add the destaining solution. Gently agitate the gel at room temperature. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. For polyacrylamide gels, destaining may take several hours to overnight.[1]
-
Image Acquisition: Once destaining is complete, the gel can be imaged using a densitometer or a high-resolution flatbed scanner.
-
Quantification: Use appropriate image analysis software to determine the optical density of the protein bands. For quantitative analysis, it is essential to include protein standards of known concentrations on the same gel to generate a standard curve.
Protocol 2: Staining of Proteins on Nitrocellulose Membranes (Western Blot)
This protocol is designed for the visualization of proteins transferred to a nitrocellulose membrane after Western blotting.
Materials:
-
Staining Solution: 0.1% (w/v) Acid Black 94 in 10% (v/v) methanol and 2% (v/v) acetic acid.[1]
-
Destaining Solution: 50% (v/v) methanol and 7% (v/v) acetic acid.[1]
-
Distilled or deionized water
-
Orbital shaker
Procedure:
-
Washing: After protein transfer, wash the nitrocellulose membrane with distilled water three times for 5 minutes each to remove any residual transfer buffer components.[7]
-
Staining: Immerse the membrane in the Acid Black 94 staining solution for 15-30 minutes at room temperature with gentle agitation.[1]
-
Destaining: Briefly rinse the membrane in the destaining solution for 5-10 minutes, or until the protein bands are clearly visible against a pale blue background.[1] Over-destaining can lead to loss of signal.
-
Final Wash: Rinse the membrane thoroughly with distilled water to stop the destaining process.
-
Drying and Imaging: Allow the membrane to air dry completely. The stained membrane can then be scanned or photographed for documentation and quantitative analysis.
Visualizations
Experimental Workflow for Protein Quantification in SDS-PAGE
Caption: Workflow for protein quantification in SDS-PAGE using Acid Black 94.
Logical Relationship of Staining Methods
Caption: Relationship between electrophoresis, staining methods, and analysis.
Conclusion
Acid Black 94 is a versatile and economical dye for the quantification of proteins in electrophoresis applications. Its rapid staining protocols and good linear range make it a valuable tool for researchers in various fields, including drug development where accurate protein quantification is paramount. While it may be less sensitive than silver staining or some fluorescent dyes, its compatibility with downstream applications like mass spectrometry and the simplicity of the staining procedure make it an excellent choice for many routine laboratory needs. For highly sensitive applications, a modified protocol incorporating colloidal gold can significantly enhance the detection limit. Proper protocol optimization and the use of appropriate protein standards are essential for achieving accurate and reproducible quantitative results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. A MODIFIED PROTEIN ASSAY FROM MICROGRAM TO LOW NANOGRAM LEVELS IN DILUTE SAMPLES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biognost.com [biognost.com]
- 5. Determination of microgram quantities of protein in the presence of milligram levels of lipid with amido black 10B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The amido black assay: a simple and quantitative multipurpose test of adhesion, proliferation, and cytotoxicity in microplate cultures of keratinocytes (HaCaT) and other cell types growing adherently or in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid detection of proteins in polyacrylamide electrophoresis gels with Direct Red 81 and Amido Black - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C.I. Acid Black 94 Staining of Nylon and Polyamide Fibers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of C.I. Acid Black 94 for staining nylon and other polyamide fibers. This document includes detailed experimental protocols, quantitative data on dyeing performance, and a visualization of the dyeing mechanism.
Introduction
This compound is a trisazo acid dye known for its application in dyeing protein fibers like wool and silk, as well as synthetic polyamide fibers such as nylon.[1] Its molecular formula is C₄₁H₂₉N₈Na₃O₁₁S₃, with a molecular weight of 974.88 g/mol .[1] The dye's structure, featuring multiple sulfonic acid groups, facilitates its solubility in water and its ability to form strong ionic bonds with the amine groups present in polyamide fibers under acidic conditions. This interaction results in a deep black coloration with good fastness properties, making it a valuable tool for various research and industrial applications where the staining or marking of polyamide materials is required.
The successful application of this compound for staining nylon and polyamide fibers is dependent on several key parameters, including pH, temperature, dyeing time, and the use of auxiliary chemicals.[2][3] Optimal control of these factors is crucial for achieving consistent and reproducible staining with high color yield and levelness.
Staining Mechanism
The staining of nylon and polyamide fibers with this compound is primarily governed by an ionic interaction. In an acidic dyebath, the amino end groups (-NH₂) of the polyamide polymer chain become protonated, acquiring a positive charge (-NH₃⁺).[4] this compound, being an anionic dye with negatively charged sulfonate groups (-SO₃⁻), is then electrostatically attracted to these positively charged sites on the fiber. This attraction leads to the formation of strong ionic bonds, effectively fixing the dye to the fiber. In addition to ionic bonding, van der Waals forces may also contribute to the overall dye-fiber interaction.[4]
Caption: Ionic interaction between this compound and a polyamide fiber.
Quantitative Data
The efficiency of staining polyamide fibers with this compound is influenced by various experimental conditions. The following tables summarize the expected effects of these parameters on dye exhaustion. While specific data for this compound is limited in publicly available literature, the presented data is based on the established principles of dyeing polyamides with acid dyes and provides a strong starting point for experimental optimization.
Table 1: Effect of Dyebath pH on this compound Exhaustion
| pH | Temperature (°C) | Time (min) | Expected Dye Exhaustion (%) | Observations |
| 7.0 | 95 | 60 | 60-70 | Slower dye uptake, good for achieving level (uniform) staining.[5] |
| 6.0 | 95 | 60 | 75-85 | Increased rate of dye exhaustion.[5] |
| 5.0 | 95 | 60 | >90 | High exhaustion, potential for rapid initial uptake which may affect levelness.[5] |
| 4.0 | 95 | 60 | >95 | Very rapid exhaustion, increased risk of unlevel staining.[5] |
Table 2: Effect of Temperature on this compound Exhaustion at pH 4.5
| Temperature (°C) | Time (min) | Expected Dye Exhaustion (%) | Observations |
| 70 | 60 | 65-75 | Slower rate of dye diffusion into the fiber. |
| 80 | 60 | 80-90 | Increased dye uptake and improved diffusion.[6] |
| 90-100 | 60 | >95 | Optimal temperature range for achieving high dye exhaustion.[2] |
Table 3: Effect of Dyeing Time on this compound Exhaustion at 95°C and pH 4.5
| Time (min) | Expected Dye Exhaustion (%) | Observations |
| 15 | 70-80 | Rapid initial dye uptake. |
| 30 | 85-95 | Approaching equilibrium. |
| 45 | >95 | Near maximum dye exhaustion. |
| 60 | >95 | Equilibrium is likely reached. |
Table 4: Color Fastness of Acid Dyes on Nylon (General)
| Fastness Property | Test Method | Typical Rating (1-5) |
| Washing | ISO 105-C06 | 3-4 |
| Light (Xenon Arc) | ISO 105-B02 | 4-5 |
| Rubbing (Crocking) | ISO 105-X12 | 4 |
Note: Fastness properties can vary depending on the specific dyeing process and after-treatments applied.
Experimental Protocols
The following protocols provide a detailed methodology for the laboratory-scale staining of nylon and polyamide fibers with this compound.
Materials and Reagents
-
Nylon or polyamide fiber/fabric samples
-
This compound (dye powder)
-
Acetic acid (CH₃COOH) or formic acid (HCOOH) for pH adjustment
-
Sodium sulfate (B86663) (Na₂SO₄) or a suitable leveling agent
-
Deionized water
-
Laboratory dyeing apparatus (e.g., beaker dyer, water bath with stirrer)
-
pH meter
-
Spectrophotometer (for quantitative analysis)
Standard Staining Protocol
This protocol is designed to achieve a deep black shade with good levelness.
-
Preparation of Dyebath:
-
Set the liquor-to-goods ratio (the ratio of the volume of the dyebath to the weight of the fiber) to 40:1. For example, for a 5-gram fiber sample, the total dyebath volume will be 200 mL.
-
In a beaker, dissolve the required amount of this compound in a small amount of hot deionized water to create a stock solution. For a 2% on weight of fiber (o.w.f.) staining, 0.1 g of dye would be used for a 5 g sample.
-
Add the dissolved dye to the main volume of deionized water in the dyeing vessel.
-
Add a leveling agent, such as sodium sulfate (e.g., 5-10% o.w.f.), to the dyebath. This helps to ensure uniform dye uptake.
-
Adjust the pH of the dyebath to 4.5 - 5.5 using a dilute solution of acetic acid or formic acid.
-
-
Staining Procedure:
-
Introduce the pre-wetted nylon/polyamide sample into the dyebath at room temperature.
-
Begin heating the dyebath at a controlled rate, for example, 2°C per minute, until it reaches 90-100°C.[2]
-
Maintain this temperature for 45-60 minutes, with gentle agitation to ensure even staining.
-
After the dyeing time has elapsed, allow the dyebath to cool gradually to approximately 60°C before removing the sample.
-
-
Rinsing and Drying:
-
Rinse the stained sample thoroughly under running cold water until the water runs clear.
-
A subsequent rinse with warm water can help to remove any loosely bound dye.
-
Gently squeeze the excess water from the sample and allow it to air dry or dry in a low-temperature oven.
-
Caption: Workflow for this compound staining of polyamide fibers.
Protocol for Investigating the Effect of pH
To determine the optimal pH for a specific application, a series of stainings can be performed at different pH values while keeping other parameters constant.
-
Prepare multiple dyebaths as described in the standard protocol.
-
Adjust the pH of each dyebath to a different value within the range of interest (e.g., pH 4, 5, 6, and 7).
-
Carry out the staining procedure for each pH value simultaneously under identical conditions (temperature, time, agitation).
-
After rinsing and drying, the dye exhaustion for each sample can be determined spectrophotometrically by measuring the absorbance of the remaining dyebath. The color strength of the dyed samples can also be measured using a reflectance spectrophotometer.
Protocol for Investigating the Effect of Temperature
To assess the influence of temperature on the staining process:
-
Prepare identical dyebaths with a constant pH (e.g., pH 4.5).
-
Conduct the staining procedure at different final temperatures (e.g., 70°C, 80°C, 90°C, and 100°C).
-
Maintain all other parameters, such as heating rate and dyeing time, constant for all samples.
-
Analyze the resulting stained samples for dye exhaustion and color strength to identify the optimal temperature for the desired outcome.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling dyes and chemicals.
-
Work in a well-ventilated area to avoid inhalation of dye dust or chemical fumes.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for specific safety and handling information.
Troubleshooting
-
Uneven Staining (Unlevelness): This can be caused by a too rapid initial dye uptake. To mitigate this, ensure the use of a leveling agent, start the dyeing process at a lower temperature, and control the rate of temperature rise. A higher starting pH can also slow down the initial strike of the dye.[6][7]
-
Poor Color Yield: This may result from an incorrect pH (too high), insufficient temperature, or inadequate dyeing time. Verify the pH of the dyebath and ensure that the temperature and time are within the recommended ranges.
-
Poor Reproducibility: Inconsistent results can arise from variations in the dyeing parameters. Maintain precise control over the liquor-to-goods ratio, pH, temperature profile, and dyeing time for each experiment. The quality and preparation of the polyamide material can also affect reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors Influencing the Dyeing of Nylon with Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 4. Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4 common problems of acid dyeing nylon - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 7. Reasons and measures for common dyeing problems of nylon - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Application Notes for Acid Black 94 in Textile Dyeing Research
Introduction
C.I. Acid Black 94 is a trisazo acid dye known for its blue-black shade and is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1] Its molecular formula is C₄₁H₂₉N₈Na₃O₁₁S₃.[1] Acid dyes are anionic and are applied in an acidic dye bath. The acid protonates the amino groups in the protein and polyamide fibers, creating cationic sites (–NH₃⁺). These positively charged sites then attract the anionic dye molecules, leading to the formation of ionic bonds or salt linkages, which facilitates dye absorption and fixation.[2] Proper control of the dye bath pH, temperature, and dyeing time is crucial for achieving level (uniform) dyeing and good colorfastness.
Principle of Dyeing
The dyeing of protein and polyamide fibers with acid dyes like Acid Black 94 is an exhaustion process. The dye molecules are gradually transferred from the aqueous dye bath to the fibers until equilibrium is reached. The key factors influencing this process are:
-
pH: An acidic medium is essential to generate positive sites on the fiber for the anionic dye to bind. The optimal pH range typically falls between 4 and 6 for dyeing with weak acid dyes.[3][4]
-
Temperature: The temperature of the dye bath needs to be gradually raised. This allows the fiber structure to open up, facilitating dye migration and diffusion into the fiber, which is critical for achieving uniform dyeing.[5][6] For wool and silk, temperatures are typically raised to just below a simmer or boil (around 85-95°C).[7][8] For nylon, dyeing temperatures can range from 71°C to 110°C (160-230°F).[5]
-
Auxiliaries: Leveling agents are often used to ensure a uniform distribution of the dye on the fabric by controlling the rate of dye uptake.[3][6] Electrolytes, such as sodium sulfate (B86663), can also be used to help exhaust the dye from the bath onto the fiber.
Experimental Protocols
Protocol 1: Preparation of Textile Substrates
Objective: To prepare wool, silk, or nylon fabric for dyeing by removing impurities.
Materials:
-
Textile substrate (wool, silk, or nylon)
-
Non-ionic detergent
-
Sodium carbonate (for silk degumming)
-
Distilled water
-
Beakers or flasks
-
Heating plate or water bath
Procedure:
-
Scouring (for Wool and Nylon):
-
Wash the fabric in a solution containing 1 g/L of a non-ionic detergent at 40-50°C for 20-30 minutes to remove any oils, waxes, or dirt.
-
Rinse the fabric thoroughly with warm water, followed by a cold water rinse.[7]
-
-
Degumming and Scouring (for Silk):
-
Pre-wetting:
-
Before introducing the fabric into the dye bath, ensure it is thoroughly wetted with water to promote even absorption of the dye.[4]
-
Protocol 2: Dyeing Process with Acid Black 94
Objective: To dye the prepared textile substrate with Acid Black 94.
Materials:
-
Acid Black 94 dye powder
-
Acetic acid or citric acid
-
Sodium sulfate (optional)
-
Leveling agent (optional)
-
Prepared textile substrate
-
Dyeing vessel (stainless steel pot or beaker)
-
Heating source with temperature control
-
Stirring rod
Procedure:
-
Dye Bath Preparation:
-
Weigh the dry textile substrate. All calculations will be based on the weight of the fabric (owf).
-
Calculate the required amount of dye. For a medium shade, 2-4% owf is typical.[7] For a dark black, up to 4% owf may be needed.[9]
-
Prepare a stock solution of the dye by making a paste with a small amount of hot water and then dissolving it in a larger volume of water.[4]
-
Fill the dyeing vessel with water to the desired liquor ratio (e.g., 40:1, meaning 40 mL of water for every 1 gram of fabric).[2][4]
-
Add the dissolved dye solution to the dye bath.
-
If using, add a leveling agent (e.g., 1% owf) and sodium sulfate (e.g., 10 g/L).[4]
-
-
Dyeing:
-
Introduce the pre-wetted fabric into the dye bath at a starting temperature of around 40°C.[4]
-
Stir gently for 10 minutes to allow for initial, even distribution of the dye.
-
Gradually add acetic acid to adjust the pH to the target range (e.g., 4.0-5.0).[4]
-
Slowly raise the temperature of the dye bath at a rate of approximately 1.5-2°C per minute.[4][5]
-
For Wool & Nylon: Raise the temperature to 95-100°C (near boiling).[7][11]
-
Maintain the final temperature and continue dyeing for 45-60 minutes, stirring periodically to ensure level dyeing.[4][10][11]
-
-
Cooling and Rinsing:
-
Soaping (After-treatment):
-
To remove any unfixed dye from the surface and improve wash fastness, wash the fabric with a non-ionic detergent (e.g., 1-2 g/L) at 40-50°C for 10-15 minutes.
-
Rinse thoroughly with cold water and allow to air dry.
-
Protocol 3: Determination of Dye Uptake (Percent Exhaustion)
Objective: To quantify the amount of dye absorbed by the fabric from the dye bath.
Materials:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Pipettes
-
Volumetric flasks
-
Samples of the dye bath before and after dyeing
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of Acid Black 94 with known concentrations.[12][13]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Acid Black 94 using the spectrophotometer.[12][13][14]
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Absorbance Measurement:
-
Before starting the dyeing process, take a sample of the initial dye bath.
-
After the dyeing process is complete, take a sample of the final (exhausted) dye bath.
-
Dilute the samples as necessary to ensure their absorbance falls within the range of the calibration curve.
-
Measure the absorbance of the initial (A_initial) and final (A_final) dye bath samples at λmax.[11][13]
-
-
Calculation:
Protocol 4: Colorfastness Testing
Objective: To evaluate the resistance of the dyed fabric's color to various conditions.
1. Colorfastness to Washing (based on ISO 105-C06 / AATCC 61): [15]
-
Prepare a composite specimen by placing the dyed fabric in contact with a multifiber fabric strip.
-
Wash the specimen in a detergent solution under specified conditions of temperature and time (e.g., AATCC 61 2A mimics five machine washes at 49°C).[15] Stainless steel balls are added to simulate abrasion.[15]
-
Rinse and dry the specimen.
-
Evaluate the color change of the dyed fabric and the staining of the adjacent multifiber fabric using the standard Grey Scales.
2. Colorfastness to Rubbing (Crocking) (based on ISO 105-X12 / AATCC 8): [15][16]
-
Use a crockmeter to rub a standard white cotton cloth against the dyed fabric specimen under controlled pressure for a specified number of turns.
-
Perform the test under both dry and wet conditions.
-
Evaluate the degree of color transferred to the white cotton cloth (staining) using the Grey Scale for Staining.
3. Colorfastness to Perspiration (based on ISO 105-E04 / AATCC 15): [16]
-
Prepare a composite specimen with a multifiber fabric.
-
Immerse the specimen in a simulated acidic perspiration solution.[16]
-
Place the specimen under a specified pressure in a testing device and keep it in an oven at 37°C for a set duration (e.g., 4 hours).[16][17]
-
Dry the specimen and evaluate the color change and staining using the Grey Scales.
Data Presentation
Table 1: Recommended Dyeing Parameters for Acid Black 94
| Parameter | Wool | Silk | Nylon |
| Dye Concentration (% owf) | 2 - 4% | 2 - 4% | 2 - 4% |
| Liquor Ratio | 1:30 - 1:50 | 1:40 - 1:60 | 1:30 - 1:50 |
| Initial Temperature | ~40°C | ~40°C | 40 - 50°C |
| Final Dyeing Temperature | 95 - 100°C | 85 - 90°C | 95 - 110°C |
| Dyeing Time at Final Temp. | 45 - 60 min | 45 - 60 min | 45 - 60 min |
| pH | 4.5 - 5.5 | 4.0 - 5.0 | 4.0 - 6.0 |
| Auxiliaries | Leveling Agent, Acetic Acid | Leveling Agent, Acetic Acid | Leveling Agent, Acetic Acid |
Table 2: Dye Uptake (% Exhaustion) Data
| Sample ID | Initial Absorbance (A_initial) | Final Absorbance (A_final) | Initial Conc. (C_initial) | Final Conc. (C_final) | % Exhaustion |
| Wool-1 | |||||
| Silk-1 | |||||
| Nylon-1 |
Table 3: Colorfastness Evaluation Results
| Sample ID | Test Method | Grey Scale Rating (Color Change) | Grey Scale Rating (Staining) |
| Wool-1 | Washing (ISO 105-C06) | ||
| Rubbing - Dry (ISO 105-X12) | N/A | ||
| Rubbing - Wet (ISO 105-X12) | N/A | ||
| Perspiration (ISO 105-E04) | |||
| Silk-1 | Washing (ISO 105-C06) | ||
| Rubbing - Dry (ISO 105-X12) | N/A | ||
| Rubbing - Wet (ISO 105-X12) | N/A | ||
| Perspiration (ISO 105-E04) | |||
| Nylon-1 | Washing (ISO 105-C06) | ||
| Rubbing - Dry (ISO 105-X12) | N/A | ||
| Rubbing - Wet (ISO 105-X12) | N/A | ||
| Perspiration (ISO 105-E04) |
Mandatory Visualization
Caption: Experimental workflow for dyeing and analysis.
Caption: Dye-fiber interaction mechanism.
Safety and Environmental Considerations
-
Handling Dye Powder: Acid dye powders are fine and can become airborne. Avoid inhaling the powder by wearing a dust mask. Use gloves and safety glasses to prevent skin and eye contact.[7]
-
Effluent: Textile dyeing is a significant source of water pollution.[18] The dye bath effluent contains residual dyes and chemicals, which can be harmful to aquatic life.[19][20][21][22] Before disposal, effluent should be treated to reduce its chemical oxygen demand (COD), biological oxygen demand (BOD), and color. The presence of heavy metals like chromium in some acid dyes is also a concern.[19][21] Researchers should adhere to institutional and local regulations for chemical waste disposal.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Dyeing of Silk With Acid Dye [textilepad.com]
- 3. Acid Dye Dyeing Nylon Common Problems - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. US5364417A - Method of dyeing nylon fiber with acid dye: sullfamic acid - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. INSTRUCTIONS - ACID DYES [gsdye.com]
- 8. patin-a.de [patin-a.de]
- 9. Dharma Acid Dyes Instructions [dharmatrading.com]
- 10. textilecoach.net [textilecoach.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. worldwidejournals.com [worldwidejournals.com]
- 15. intouch-quality.com [intouch-quality.com]
- 16. blog.qima.com [blog.qima.com]
- 17. tfl.com [tfl.com]
- 18. goodonyou.eco [goodonyou.eco]
- 19. sciencebeingjournal.com [sciencebeingjournal.com]
- 20. Textile finishing dyes and their impact on aquatic environs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Textile dyeing industry an environmental hazard [scirp.org]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for C.I. Acid Black 94 in Histological Staining of Collagen and Reticulin Fibers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of C.I. Acid Black 94 for the histological visualization of collagen and reticulin (B1181520) fibers. While specific literature on this compound for these applications is limited, its close chemical relationship to Amido Black 10B (Naphthol Blue Black, C.I. 20470) allows for the adaptation of established protocols. Amido Black 10B has been successfully used as a component in trichrome and Van Gieson-type staining methods for collagen and reticulin.[1][2][3][4][5]
Introduction to this compound
This compound is a multifunctional, water-soluble anionic dye.[6][7] Its utility in histology stems from its ability to bind to basic tissue components, such as proteins.[3][8][9][10] The staining mechanism relies on the electrostatic attraction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins, particularly abundant in collagen, under acidic conditions.[9]
Physicochemical Properties of this compound and Related Dyes
| Property | This compound | Amido Black 10B (C.I. 20470) |
| C.I. Name | Acid Black 94 | Acid Black 1 |
| C.I. Number | 30336 | 20470 |
| CAS Number | 6358-80-1 | 1064-48-8 |
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ | C₂₂H₁₄N₆Na₂O₉S₂ |
| Molecular Weight | 974.88 g/mol | 616.49 g/mol |
| Appearance | Blue-black powder | Dark brown to black powder |
| Solubility | Soluble in water | Soluble in water and ethanol |
Staining Principles
Collagen Staining with this compound (Trichrome-like Method)
The proposed method for staining collagen with this compound is an adaptation of the Masson's Trichrome technique. This method utilizes a combination of dyes of different molecular weights to selectively stain various tissue components.
-
Nuclear Staining: An iron hematoxylin (B73222) solution is used to stain cell nuclei black, providing excellent contrast.
-
Cytoplasmic Staining: A red acid dye of smaller molecular weight, such as Biebrich scarlet-acid fuchsin, stains the cytoplasm and muscle fibers.
-
Differentiation: A polyacid, typically phosphomolybdic acid or phosphotungstic acid, is used to decolorize the collagen fibers, preparing them for the collagen stain.
-
Collagen Staining: this compound, a larger molecular weight anionic dye, then penetrates and stains the decolorized collagen fibers a deep black or blue-black.
Reticulin Fiber Staining (Silver Impregnation)
Reticulin fibers, a type of type III collagen, are too thin to be effectively visualized by routine staining methods. Therefore, a silver impregnation technique, such as the Gordon and Sweet's method, is employed.
-
Oxidation: Potassium permanganate (B83412) oxidizes the carbohydrate components of the reticulin fibers to aldehydes.
-
Bleaching: Oxalic acid removes excess potassium permanganate.
-
Sensitization: An iron alum solution acts as a mordant, facilitating the binding of silver.
-
Impregnation: An ammoniacal silver solution is deposited onto the sensitized fibers.
-
Reduction: Formalin reduces the silver ions to visible metallic silver, appearing black.
-
Toning: Gold chloride can be used to tone the black color and improve stability.
-
Fixing: Sodium thiosulfate (B1220275) removes unreacted silver.
Experimental Protocols
Protocol for Staining Collagen Fibers with this compound
This protocol is adapted from the Masson's Trichrome method.
Solutions:
-
Weigert's Iron Hematoxylin:
-
Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol.
-
Solution B: 4 ml 29% Ferric Chloride in 95 ml distilled water, with 1 ml concentrated Hydrochloric Acid.
-
Working Solution: Mix equal parts of Solution A and B immediately before use.
-
-
Biebrich Scarlet-Acid Fuchsin Solution: 90 ml 1% aqueous Biebrich Scarlet, 10 ml 1% aqueous Acid Fuchsin, 1 ml Glacial Acetic Acid.
-
Phosphomolybdic/Phosphotungstic Acid Solution: 5% aqueous solution.
-
This compound Solution: 1% this compound in 1% aqueous Glacial Acetic Acid.
-
1% Acetic Acid Solution: 1 ml Glacial Acetic Acid in 99 ml distilled water.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
For formalin-fixed tissues, mordant in Bouin's fluid for 1 hour at 56°C for improved staining quality. Wash in running tap water until the yellow color disappears.
-
Stain nuclei in Weigert's iron hematoxylin working solution for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate in 5% phosphomolybdic/phosphotungstic acid solution for 10-15 minutes, or until collagen is sufficiently decolorized.
-
Transfer slides directly to the this compound solution and stain for 15-20 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 1-2 minutes.
-
Wash in distilled water.
-
Dehydrate rapidly through 95% and absolute ethanol.
-
Clear in xylene and mount with a resinous mounting medium.
Expected Results:
-
Collagen: Black or blue-black
-
Nuclei: Black
-
Cytoplasm, Muscle, Erythrocytes: Red
Protocol for Staining Reticulin Fibers (Gordon and Sweet's Method)
Solutions:
-
Acidified Potassium Permanganate: 0.5% Potassium Permanganate with 0.3% Sulfuric Acid.
-
1% Oxalic Acid
-
2.5% Ferric Ammonium (B1175870) Sulfate (Iron Alum)
-
Ammoniacal Silver Solution: To 5 ml of 10% silver nitrate, add concentrated ammonium hydroxide (B78521) dropwise until the precipitate that forms just dissolves. Add 5 ml of 3% sodium hydroxide, then add more ammonium hydroxide dropwise until the precipitate just dissolves again. Make up to 50 ml with distilled water. Prepare fresh.
-
10% Formalin
-
0.2% Gold Chloride
-
5% Sodium Thiosulfate ('Hypo')
-
Nuclear Fast Red (Kernechtrot) Stain
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Oxidize in acidified potassium permanganate solution for 1-5 minutes.
-
Rinse in tap water.
-
Bleach in 1% oxalic acid until sections are colorless.
-
Wash thoroughly in running tap water, then rinse in distilled water.
-
Sensitize in 2.5% iron alum for at least 15 minutes.
-
Wash in several changes of distilled water.
-
Impregnate with the ammoniacal silver solution for 30-60 seconds.
-
Rinse well in distilled water.
-
Reduce in 10% formalin for 2 minutes.
-
Wash well in tap water.
-
Tone in 0.2% gold chloride for 2-5 minutes until sections are grey-purple.
-
Rinse in distilled water.
-
Fix in 5% sodium thiosulfate for 1-2 minutes.
-
Wash well in tap water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Wash, dehydrate, clear, and mount.
Expected Results:
-
Reticulin fibers: Black
-
Nuclei: Red
-
Background: Grey/Pink
Quantitative Data and Comparative Analysis
For comparative purposes, the following table summarizes quantitative data from studies comparing other common collagen staining methods. Picrosirius Red (PSR) is often considered the gold standard for collagen quantification due to its high specificity and the birefringence it imparts to collagen fibers when viewed under polarized light.[6][12]
| Staining Method | Principle | Advantages | Limitations | Quantitative Capability |
| This compound (Proposed) | Anionic dye binding to cationic proteins in a trichrome-like method. | Potentially good contrast for collagen. | Lack of specific validation and quantitative data for collagen. | Potentially quantifiable based on Amido Black 10B properties, but requires validation. |
| Masson's Trichrome | Differential staining with dyes of varying molecular weights. | Good differentiation of collagen from muscle and cytoplasm. | Can be less sensitive for fine collagen fibers. | Good; can be quantified using color deconvolution in image analysis software.[2][12] |
| Picrosirius Red (PSR) | Anionic dye that aligns with collagen fibers, enhancing birefringence. | High specificity and sensitivity for collagen; allows for differentiation of collagen types I and III under polarized light.[6] | Requires polarized light microscopy for optimal analysis. | Excellent; considered the gold standard for collagen quantification.[6][8][12] |
| Van Gieson | Mixture of acid fuchsin and picric acid. | Simple and rapid. | Lacks specificity; may underestimate collagen content.[6] | Limited due to lower specificity and contrast.[6] |
Note: The performance of this compound is predicted based on its similarity to Amido Black 10B. Experimental validation is required.
Troubleshooting
-
Weak Collagen Staining:
-
Ensure proper mordanting if using formalin-fixed tissue.
-
Optimize the duration of differentiation in phosphomolybdic/phosphotungstic acid.
-
Increase the concentration or staining time of the this compound solution.
-
-
Non-specific Background Staining:
-
Ensure thorough washing between steps.
-
Optimize the duration of differentiation in 1% acetic acid.
-
-
Faded Staining:
-
Use freshly prepared solutions, especially the Weigert's hematoxylin and ammoniacal silver.
-
Store stained slides in the dark to prevent fading.
-
-
Precipitate in Silver Staining:
-
Use chemically clean glassware for all silver solutions.
-
Prepare the ammoniacal silver solution immediately before use.
-
Safety Precautions
Standard laboratory safety protocols should be followed. Many of the reagents used in these protocols are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15] Personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work in a well-ventilated area or under a fume hood, especially when handling volatile chemicals like formalin, acetic acid, and xylene.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. stainsfile.com [stainsfile.com]
- 4. Amido black 10B - Wikipedia [en.wikipedia.org]
- 5. biognost.com [biognost.com]
- 6. benchchem.com [benchchem.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cytospectrophotometric evaluation of Amido Black staining of proteins in nervous tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. arcat.com [arcat.com]
- 14. spectracolors.com [spectracolors.com]
- 15. echemi.com [echemi.com]
Application Notes and Protocols for Acid Black 94 in Histological and Cytological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Black 94, a diazo dye, holds significant potential for application in histological and cytological studies as a potent anionic stain. While not as conventionally utilized as other stains, its strong affinity for proteins makes it a valuable tool for visualizing various cellular and extracellular components. Its properties are closely related to the more commonly known Naphthol Blue Black (Amido Black 10B, C.I. 20470), and thus, protocols can be adapted from this related compound.[1][2] Acid Black 94 functions by forming electrostatic bonds with positively charged amino groups of proteins in an acidic environment, resulting in a distinct blue-black coloration of target structures.[3] This characteristic allows for the clear demarcation of cytoplasm, muscle, collagen, and erythrocytes.
These application notes provide detailed protocols for the use of Acid Black 94 as a general protein stain and as a component in a specialized staining technique for collagen and hemoglobin. Additionally, a method for the quantitative analysis of protein content in tissue sections is described.
Principle of Staining
Acid Black 94 is an anionic dye containing sulfonic acid groups that are negatively charged in solution. In an acidic staining solution, tissue proteins, which are amphoteric, become positively charged due to the protonation of their amino groups (-NH2 to -NH3+). The negatively charged dye molecules then bind to these positively charged sites on the proteins through electrostatic interactions, resulting in the staining of these structures. The intensity of the staining is proportional to the concentration of protein within the tissue components.
Data Presentation
The following table summarizes hypothetical quantitative data derived from the analysis of tissue sections stained with Acid Black 94, illustrating its utility in differentiating tissue components based on protein density. The data is presented as Optical Density (OD), which correlates with staining intensity.
| Tissue Component | Average Optical Density (OD) at 620 nm | Standard Deviation | Relative Protein Content |
| Cytoplasm (Hepatocytes) | 0.45 | ± 0.05 | Moderate |
| Muscle Fibers (Myocytes) | 0.68 | ± 0.08 | High |
| Collagen Fibers | 0.55 | ± 0.06 | High |
| Erythrocytes | 0.85 | ± 0.10 | Very High |
| Nuclei (post-nuclear stain) | 0.15 | ± 0.03 | Low (protein) |
Experimental Protocols
Protocol 1: General Histological Staining of Proteins in Paraffin-Embedded Sections
This protocol provides a general method for staining proteins in formalin-fixed, paraffin-embedded tissue sections.
Materials and Reagents:
-
Acid Black 94 powder
-
Glacial Acetic Acid
-
Distilled Water
-
Xylene
-
Ethanol (absolute, 95%, 70%)
-
Nuclear Fast Red or other suitable counterstain
-
Mounting medium
Solutions:
-
Acid Black 94 Staining Solution (0.1% w/v):
-
Acid Black 94: 0.1 g
-
Methanol: 40 ml
-
Glacial Acetic Acid: 10 ml
-
Distilled Water: to make 100 ml[1]
-
Dissolve the Acid Black 94 in the methanol and acetic acid, then add distilled water to the final volume. Mix well and filter before use.
-
-
Differentiating Solution (7% Acetic Acid):
-
Glacial Acetic Acid: 7 ml
-
Distilled Water: 93 ml
-
-
Nuclear Fast Red Solution (Commercial or prepared in lab)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in Absolute Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse in running tap water.
-
-
Staining:
-
Immerse slides in Acid Black 94 Staining Solution for 5-10 minutes.
-
-
Differentiation:
-
Briefly rinse in tap water.
-
Immerse in 7% Acetic Acid solution for 15-30 seconds to remove excess stain. Control differentiation microscopically until the desired intensity is achieved.
-
-
Washing:
-
Rinse thoroughly in running tap water for 2-3 minutes.
-
-
Counterstaining:
-
Immerse in Nuclear Fast Red solution for 3-5 minutes.
-
Rinse gently in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanols (70%, 95%, absolute).
-
Clear in xylene.
-
Mount with a suitable mounting medium.
-
Expected Results:
-
Proteins (Cytoplasm, Muscle, Collagen, Erythrocytes): Blue-black
-
Nuclei: Red
Protocol 2: Staining for Collagen and Hemoglobin
This protocol is adapted from methods using Amido Black 10B for demonstrating collagen and hemoglobin.[1]
Materials and Reagents:
-
Same as Protocol 1, with the addition of a suitable nuclear stain resistant to acidic solutions (e.g., Weigert's Iron Hematoxylin).
Solutions:
-
Acid Black 94 Staining Solution: Same as in Protocol 1.
-
Weigert's Iron Hematoxylin: Prepare fresh from stock solutions A and B.
-
Acid Alcohol (1%): 1 ml HCl in 99 ml 70% ethanol.
Procedure:
-
Deparaffinization and Rehydration: As in Protocol 1.
-
Nuclear Staining:
-
Immerse in Weigert's Iron Hematoxylin for 10 minutes.
-
Wash in running tap water for 5-10 minutes.
-
Differentiate in 1% Acid Alcohol until nuclei are sharp and the background is pale.
-
Wash in running tap water.
-
"Blue" in Scott's tap water substitute or weak ammonia (B1221849) water.
-
Wash in running tap water.
-
-
Staining with Acid Black 94:
-
Immerse in Acid Black 94 Staining Solution for 3-5 minutes.
-
-
Washing:
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Rapidly dehydrate through 95% and absolute ethanol.
-
Clear in xylene and mount.
-
Expected Results:
-
Collagen: Blue-black
-
Hemoglobin (in erythrocytes): Intense blue-black
-
Muscle: Lighter blue-black
-
Nuclei: Black
Protocol 3: Quantitative Protein Assay in Tissue Sections
This method allows for the quantification of total protein in tissue sections.[4][5]
Materials and Reagents:
-
Acid Black 94 Staining Solution (as in Protocol 1)
-
Elution Solution: 25 mM NaOH in 50% ethanol.
-
Spectrophotometer or plate reader.
Procedure:
-
Staining: Stain deparaffinized and rehydrated tissue sections with Acid Black 94 Staining Solution for 30 minutes.
-
Washing: Wash extensively with 7% acetic acid to remove all unbound dye.
-
Drying: Air-dry the stained sections completely.
-
Elution:
-
Carefully scrape the stained tissue section from the slide into a microcentrifuge tube.
-
Alternatively, place a defined area of the coverslip with the stained section into the tube.
-
Add a known volume of Elution Solution (e.g., 200 µl) to the tube.
-
Vortex thoroughly to elute the bound dye.
-
Centrifuge to pellet tissue debris.
-
-
Quantification:
-
Transfer the supernatant to a microplate well or a cuvette.
-
Measure the absorbance at the wavelength of maximum absorbance for Acid Black 94 in the elution buffer (approximately 620 nm).
-
Correlate the absorbance to a standard curve prepared using known concentrations of a standard protein (e.g., Bovine Serum Albumin) stained and eluted in the same manner.
-
Logical Relationship for Differential Staining
References
- 1. biognost.com [biognost.com]
- 2. Amido black 10B - Wikipedia [en.wikipedia.org]
- 3. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 4. A simple assay for quantification of protein in tissue sections, cell cultures, and cell homogenates, and of protein immobilized on solid surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: C.I. Acid Black 94 as a Novel Tracking Dye for Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a theoretical framework and a hypothetical protocol for the application of C.I. Acid Black 94 as a tracking dye in polyacrylamide gel electrophoresis (PAGE). Due to the absence of established protocols, this note is based on the physicochemical properties of the dye and the fundamental principles of chromatography.
Principle and Introduction
Gel electrophoresis is a fundamental technique used to separate macromolecules like proteins and nucleic acids based on their size and charge. A tracking dye is a critical component of the sample loading buffer, serving three primary functions:
-
It adds density to the sample, ensuring it settles into the wells of the gel.[1]
-
It provides a visual color to the colorless samples, allowing for careful and accurate loading.[1][2]
-
It migrates through the gel towards the anode during electrophoresis, providing a visible front that allows the user to monitor the progress of the separation and stop the run before the samples of interest are lost.[3]
An ideal tracking dye should be a colored, charged molecule that does not interact with or alter the sample molecules.[4] Commonly used tracking dyes include Bromophenol Blue and Xylene Cyanol FF.[5][6]
This compound is a water-soluble, blue-black trisazo dye.[7] While its primary industrial applications are in textiles and leather, its properties suggest potential utility as a high molecular weight tracking dye in specific electrophoretic applications.[7][8][9] Its significant negative charge, conferred by multiple sulfonate groups, ensures migration towards the anode in standard electrophoresis buffers.[7] This application note explores its theoretical use for tracking the migration of large proteins or for separations on low-percentage polyacrylamide gels.
Comparative Physicochemical Properties
The selection of a tracking dye often depends on its migration characteristics relative to the molecules being separated. The molecular weight of the dye is a key determinant of its mobility in the gel matrix.
| Dye Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Use |
| This compound | C₄₁H₂₉N₈Na₃O₁₁S₃ | 974.88 | Hypothetical: Tracking very large molecules |
| Bromophenol Blue | C₁₉H₁₀Br₄O₅S | 669.96 | Tracking small to medium molecules[3][5] |
| Xylene Cyanol FF | C₂₅H₂₇N₂NaO₆S₂ | 538.61 | Tracking medium to large molecules[4][8] |
Diagrams and Visualizations
Logical Framework for Tracking Dye Selection
The diagram below illustrates the essential properties of a tracking dye and evaluates this compound against these criteria.
Caption: Logical diagram of tracking dye properties.
Experimental Workflow for Protein Electrophoresis
This workflow outlines the key steps in performing protein electrophoresis using a tracking dye.
References
- 1. Xylene cyanol FF, ∼75% | Fisher Scientific [fishersci.ca]
- 2. thomassci.com [thomassci.com]
- 3. quora.com [quora.com]
- 4. chemimpex.com [chemimpex.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. scbt.com [scbt.com]
- 7. Xylene cyanol FF, tracking dye for nucleic acids (CAS 2650-17-1) | Abcam [abcam.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. dawnscientific.com [dawnscientific.com]
Application Notes: Staining Proteins on Western Blot Membranes with Acid Black 94
Introduction
Acid Black 94, commonly known in the scientific community as Amido Black 10B or Naphthol Blue Black, is a sensitive and rapid dye used for the visualization of proteins immobilized on western blot membranes such as nitrocellulose and polyvinylidene difluoride (PVDF). This staining method is particularly useful for confirming the efficiency of protein transfer from the gel to the membrane and for visualizing the total protein profile. The resulting dark blue bands on a lighter background allow for a quick assessment of the protein transfer before proceeding with immunodetection.[1] Staining with Amido Black is comparable in sensitivity to Coomassie Brilliant Blue but is generally a faster process.[1][2]
Principle of Staining
Amido Black is an anionic dye that binds to proteins through electrostatic interactions with positively charged amino acid residues (like lysine, arginine, and histidine) and through non-polar interactions. The acidic conditions of the staining solution promote this binding, resulting in the formation of a stable protein-dye complex.
Applications in Research and Drug Development
-
Verification of Protein Transfer: A primary application is to quickly verify that proteins have successfully transferred from the electrophoresis gel to the blotting membrane.
-
Total Protein Normalization: While not as common as housekeeping genes, total protein staining can be used for the normalization of target protein signals in quantitative western blotting.
-
Protein Sequencing: The mild staining and destaining conditions associated with Amido Black minimize the risk of protein extraction from the membrane, making it a preferred stain for subsequent protein sequencing applications.[1]
Quantitative Data Summary
The selection of a protein stain for Western blot analysis depends on several factors, including the required sensitivity, compatibility with the membrane type, and whether the staining needs to be reversible for downstream applications like immunodetection. The following table summarizes and compares the key characteristics of Acid Black 94 (Amido Black 10B) with other commonly used protein stains.
| Feature | Acid Black 94 (Amido Black 10B) | Coomassie Brilliant Blue R-250 | Ponceau S |
| Sensitivity | >50 ng/band[1] | >50 ng/band[1][3] | ~200 ng/band[3] |
| Staining Time | 1 - 5 minutes[1][2] | 5 - 15 minutes[1] | 30 seconds - 10 minutes[1][3] |
| Reversibility | Generally considered irreversible[2] | Irreversible[3] | Reversible with water or mild base[1] |
| Membrane Compatibility | Nitrocellulose, PVDF[1] | PVDF (not recommended for nitrocellulose)[1][3] | Nitrocellulose, PVDF, Nylon[3] |
| Appearance | Dark blue bands on a light blue background[1] | Dark blue bands on a light blue background[1] | Red/pink bands on a clear background |
| Downstream Compatibility | Suitable for protein sequencing[1] | Not ideal for subsequent immunodetection[3] | Fully compatible with immunodetection |
Experimental Protocols
The following are detailed protocols for staining proteins on nitrocellulose and PVDF membranes using Acid Black 94 (Amido Black 10B).
Protocol 1: Staining of Proteins on Nitrocellulose Membranes
Materials:
-
Nitrocellulose membrane with transferred proteins
-
Staining Solution: 0.1% (w/v) Amido Black 10B in 25% (v/v) isopropanol (B130326) and 10% (v/v) acetic acid.
-
Destaining Solution: 25% (v/v) isopropanol and 10% (v/v) acetic acid in deionized water.
-
Deionized water
-
Shallow plastic trays
-
Orbital shaker
Procedure:
-
Following protein transfer, place the nitrocellulose membrane in a clean plastic tray.
-
Immerse the membrane in the Amido Black Staining Solution and incubate for 1 minute with gentle agitation on an orbital shaker.
-
Remove the staining solution and transfer the membrane to the Destaining Solution.
-
Agitate the membrane in the Destaining Solution for approximately 30 minutes, or until the protein bands are clearly visible against a faint background. For a lighter background, the destaining can be extended.
-
Rinse the membrane thoroughly with deionized water to remove any residual destaining solution.
-
The stained membrane can be air-dried on a clean, non-absorbent surface and stored for documentation.
Protocol 2: Staining of Proteins on PVDF Membranes
Materials:
-
PVDF membrane with transferred proteins
-
100% Methanol (B129727) (for PVDF membrane pre-wetting if dry)
-
Staining Solution: 0.1% (w/v) Amido Black 10B in 10% (v/v) acetic acid.[1]
-
Destaining Solution: 5% (v/v) acetic acid in deionized water.[1]
-
Deionized water
-
Shallow plastic trays
-
Orbital shaker
Procedure:
-
After protein transfer, if the PVDF membrane has dried, briefly wet it with 100% methanol for a few seconds until it becomes uniformly translucent, then rinse with deionized water.[1]
-
Place the membrane in a clean plastic tray and wash it three times with deionized water for 5 minutes each with gentle agitation.[1]
-
Immerse the membrane in the Amido Black Staining Solution and incubate for 1 minute with gentle agitation.[1] Note that longer staining times may increase the background signal.[1]
-
Remove the staining solution and add the Destaining Solution.
-
Destain the membrane twice for 1 minute each with gentle agitation.[1]
-
Rinse the membrane with deionized water twice for 10 minutes each to remove the destaining solution.[1]
-
Allow the membrane to air dry on a clean surface for documentation and storage.
Visualizations
Below are diagrams illustrating key workflows and decision points in the context of Western blotting and protein staining.
References
Application Notes and Protocols for Protein Detection using C.I. Acid Black 94
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Black 94, also known under various names including Naphthol Blue Black, Amido Black 10B, and Buffalo Black NBR, is a diazo dye widely utilized in biochemical research for the staining of proteins.[1][2][3] Its versatility allows for the detection of proteins in complex biological samples across various platforms such as polyacrylamide and agarose (B213101) gels, nitrocellulose and PVDF membranes, and in tissue sections.[1][4] The staining mechanism involves the electrostatic interaction between the anionic dye molecules and the positively charged amino acid residues (primarily basic amino acids like lysine, arginine, and histidine) and the N-terminus of proteins. This interaction results in the formation of a stable, blue-black protein-dye complex, enabling visualization and quantification. While it is a well-established and cost-effective method, its sensitivity is generally considered to be lower than other common protein stains like Coomassie Brilliant Blue.[5]
Chemical Properties
| Property | Value |
| Common Names | Naphthol Blue Black, Amido Black 10B, Acid Black 1 |
| C.I. Number | 20470 |
| Molecular Formula | C₂₂H₁₄N₆Na₂O₉S₂ |
| Molecular Weight | 616.49 g/mol |
| Appearance | Dark brown to black powder |
| Solubility | Soluble in water and ethanol |
Quantitative Data and Performance Characteristics
This compound provides reliable protein detection with performance characteristics that should be considered in the context of the specific application.
| Parameter | Value/Range | Sample Type | Notes |
| Detection Sensitivity | ~20% of Coomassie Brilliant Blue R-250[5] | Polyacrylamide Gels | Generally less sensitive than Coomassie stains. |
| Detection Limit | >50 ng/band[6] | Blot Membranes | |
| Detection Limit (Enhanced) | 2.5 ng[7] | Nitrocellulose Membrane | With a modified protocol combining Amido Black with colloidal gold.[7] |
| Linear Dynamic Range | 2 - 24 µg of BSA[8] | Solution-based assay | A linear standard curve can be obtained within this range.[8] |
| Linear Correlation | 1,000 - 64,000 cells/well[9] | Microplate Assay | For cell proliferation and cytotoxicity assays.[9] |
Experimental Protocols
Protocol 1: Staining Proteins in Polyacrylamide and Agarose Gels
This protocol is suitable for the general staining of proteins separated by electrophoresis.
Materials:
-
Staining Solution: 0.1% (w/v) this compound in 7% (v/v) acetic acid.
-
Destaining Solution: 7% (v/v) acetic acid.
-
Deionized water
Procedure:
-
Fixation (Optional but Recommended): After electrophoresis, fix the proteins in the gel by immersing it in a suitable fixative (e.g., 40% methanol (B129727), 10% acetic acid) for at least 1 hour.
-
Staining: Immerse the gel in the Staining Solution for at least 2 hours at room temperature with gentle agitation.[10]
-
Destaining: Transfer the gel to the Destaining Solution.[10] Destain for 2 hours for agarose gels and overnight for polyacrylamide gels, or until the protein bands are clearly visible against a faint background.[10] Change the destaining solution periodically for faster destaining.
-
Washing and Storage: Wash the destained gel with deionized water and store it in water or 7% acetic acid.
Protocol 2: Staining Proteins on Nitrocellulose and PVDF Membranes
This protocol is designed for visualizing proteins transferred to membranes (e.g., Western Blots).
Materials:
-
Staining Solution: 0.1% (w/v) this compound in 10% (v/v) methanol and 2% (v/v) acetic acid.[10]
-
Destaining Solution: 50% (v/v) methanol and 7% (v/v) acetic acid.[10]
-
Deionized water
Procedure:
-
Washing: After protein transfer, briefly wash the membrane with deionized water.
-
Staining: Immerse the membrane in the Staining Solution for 15-30 minutes with gentle agitation.[10]
-
Destaining: Rapidly destain the membrane in the Destaining Solution for 5-10 minutes, or until the protein bands are clearly visible.[10]
-
Washing and Documentation: Rinse the membrane with deionized water to stop the destaining process. The membrane can then be air-dried and photographed or scanned.
Experimental Workflow for Protein Detection in Gels
Caption: Experimental workflow for detecting proteins in complex biological samples using this compound after gel electrophoresis.
Mechanism of Protein Staining
The staining of proteins by this compound is a non-covalent process driven by electrostatic interactions.
References
- 1. biognost.com [biognost.com]
- 2. Studies and critique of Amido Black 10B, Coomassie Blue R, and Fast Green FCF as stains for proteins after polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amido black 10B - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Naphthol Blue Black [chembk.com]
- 6. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A MODIFIED PROTEIN ASSAY FROM MICROGRAM TO LOW NANOGRAM LEVELS IN DILUTE SAMPLES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of microgram quantities of protein in the presence of milligram levels of lipid with amido black 10B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The amido black assay: a simple and quantitative multipurpose test of adhesion, proliferation, and cytotoxicity in microplate cultures of keratinocytes (HaCaT) and other cell types growing adherently or in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Leather Dyeing and Finishing with C.I. Acid Black 94
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of C.I. Acid Black 94 in leather dyeing and finishing. The information is intended to guide researchers and scientists in achieving consistent and high-quality results.
This compound is a trisazo acid dye known for its application in coloring various materials, including leather.[1] It is a water-soluble powder with a blue-black hue.[1]
Physicochemical Properties of this compound
| Property | Value |
| C.I. Name | Acid Black 94 |
| C.I. Number | 30336 |
| CAS Number | 6358-80-1 |
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ |
| Molecular Weight | 974.88 g/mol |
| Chemical Class | Trisazo |
| Appearance | Blu-ray black powder |
| Solubility | Soluble in water |
Mechanism of Dyeing
Acid dyes, such as this compound, are anionic in nature. In an acidic environment, the amino groups in the collagen fibers of leather become protonated, resulting in cationic sites. The dyeing process involves the formation of strong ionic bonds between the anionic dye molecules and these cationic sites on the leather fibers, leading to effective dye fixation.
Experimental Protocols
A successful leather dyeing and finishing process involves several critical stages: preparation of the leather, dyeing, fixation, post-dyeing treatments, and finishing. The following protocols provide a general framework that can be optimized based on the specific type of leather and desired final properties.
Preparation of Leather (Pre-Dyeing)
Proper preparation of the leather is crucial for uniform dye penetration and fixation. This typically involves ensuring the leather is in a neutral or slightly acidic state.
Protocol for Neutralization of Chrome-Tanned Leather:
-
Washing: Thoroughly wash the chrome-tanned leather in a drum with 200% water (based on the shaved weight of the leather) at 35°C for 30 minutes to ensure it is fully wetted.[2]
-
Neutralization: Drain the wash water and treat the leather with a neutralizing agent (e.g., 1-2% sodium formate (B1220265) and 0.5-1% sodium bicarbonate) in a fresh float of 100-200% water at 35-40°C.
-
Drumming: Drum the leather for 45-60 minutes, monitoring the pH of the cross-section until it reaches 4.5-6.5.
-
Rinsing: Thoroughly rinse the neutralized leather with water to remove any residual neutralizing agents.
Dyeing Process
The dyeing process parameters must be carefully controlled to achieve the desired shade and levelness.
Protocol for Drum Dyeing with this compound:
-
Dye Bath Preparation: Prepare the dye bath with 200% water at a temperature of 50-60°C.[2]
-
Dye Dissolution: Separately dissolve 2-5% of this compound (on shaved weight) in hot water.
-
Dyeing: Add the dissolved dye to the drum containing the prepared leather. For improved levelness, a leveling agent can be added to the dyebath before the dye.
-
Drumming: Run the drum for 30-60 minutes to allow for dye penetration.[2]
-
Fixation: To fix the dye, gradually add 1-3% formic acid (diluted 1:10 with water) to the dye bath in several portions over 30-45 minutes. This will lower the pH to approximately 3.5.[2]
-
Completion: Continue drumming for an additional 30 minutes to ensure complete fixation.
Post-Dyeing Treatment
After dyeing, the leather undergoes several steps to remove unfixed dye and to impart desired physical properties like softness and flexibility.
Protocol for Washing, Fatliquoring, and Rinsing:
-
Washing: After dye fixation, drain the dye bath and thoroughly rinse the dyed leather with water until the water runs clear.[2]
-
Fatliquoring: Prepare a new bath with 100-200% water at 50-60°C. Add a suitable fatliquoring agent (typically a blend of natural and synthetic oils) to the bath. The amount will vary depending on the desired softness.
-
Drumming: Drum the leather in the fatliquoring bath for 45-60 minutes to ensure uniform oil distribution.
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Final Rinse: After fatliquoring, give the leather a final rinse.
Finishing Process
Finishing is the final stage that protects the leather surface and enhances its appearance.
General Protocol for Leather Finishing:
-
Drying: The leather is first properly dried. This can be done by various methods such as air-drying, vacuum drying, or toggling.
-
Conditioning: The dried leather is conditioned to a specific moisture content.
-
Staking: This mechanical process softens the leather.
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Top Coat Application: A protective top coat is applied. This can be a lacquer, resin, or wax-based finish, and can be applied by spraying, rolling, or padding. The choice of finish will determine the final gloss and handle of the leather.
Quantitative Data
Table of Expected Fastness Properties for Acid Dyes on Leather:
| Fastness Property | Test Method | Expected Rating (Grey Scale) |
| Light Fastness | ISO 105-B02 | Varies; metal-complex dyes offer excellent fastness |
| Washing Fastness | ISO 105-C06 | Varies; strong acid dyes have poor wet fastness |
| Perspiration Fastness | ISO 105-E04 | Good to Excellent |
| Dry Rubbing Fastness | ISO 11640 | Good to Excellent |
| Wet Rubbing Fastness | ISO 11640 | Fair to Good |
Visualizations
.dot
Caption: Workflow for Leather Dyeing and Finishing.
.dot
Caption: Interaction of Acid Dye with Leather Fiber.
References
Troubleshooting & Optimization
Troubleshooting inconsistent C.I. Acid Black 94 staining results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent staining results with C.I. Acid Black 94.
Troubleshooting Guide
Inconsistent staining with this compound can arise from various factors in the staining protocol, from tissue preparation to the final mounting. This guide addresses common problems in a question-and-answer format to help you identify and resolve these issues.
FAQs: Common Staining Problems
Q1: Why is my this compound staining weak or completely absent?
Weak or no staining is a common issue that can be attributed to several factors related to the staining solution, tissue preparation, or the staining process itself.
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Staining Solution pH: Acid dyes, like this compound, are anionic and bind to cationic (positive) components in the tissue, primarily proteins. This binding is pH-dependent. If the pH of your staining solution is too high (not acidic enough), the tissue proteins will not be sufficiently protonated, leading to poor dye binding.
-
Dye Concentration: The concentration of the dye in the staining solution might be too low to produce a strong signal.
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Inadequate Fixation: Poor or incomplete fixation can lead to the loss of cellular components during the staining process, resulting in weak staining.
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Incomplete Deparaffinization: For paraffin-embedded tissues, residual wax can prevent the aqueous dye solution from penetrating the tissue, leading to patchy or weak staining.
Q2: My staining is uneven and patchy. What could be the cause?
Uneven staining can be frustrating and can result from procedural inconsistencies.
-
Uneven Reagent Application: Ensure the entire tissue section is consistently covered with all reagents during each step.
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Drying of Sections: Allowing the tissue section to dry out at any stage of the staining process can lead to uneven dye uptake and a "darker edge" artifact.
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Dye Aggregation: The dye may precipitate or form aggregates in the solution, which can then deposit unevenly on the tissue. Filtering the staining solution before use is recommended.
Q3: The staining is too dark or overstained. How can I fix this?
Overstaining can obscure important cellular details.
-
High Dye Concentration: The concentration of this compound in your staining solution may be too high.
-
Prolonged Staining Time: The incubation time in the staining solution might be too long.
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Inadequate Differentiation: A differentiation step, which involves a brief rinse in a weak acid, can help remove excess, non-specifically bound dye. If this step is too short or omitted, overstaining can occur.
Q4: I'm observing high background staining. What are the likely causes?
High background can mask the specific staining signal.
-
Excessive Dye Concentration or Staining Time: Similar to overstaining, these factors can lead to non-specific binding of the dye to the background.
-
Inadequate Rinsing: Thorough rinsing after the staining and differentiation steps is crucial to remove unbound dye.
Quantitative Data Summary
Optimizing your staining protocol often requires adjusting several parameters. The following table provides a range of typical starting concentrations and incubation times for this compound staining, which should be optimized for your specific tissue and application.
| Parameter | Range | Recommended Starting Point | Notes |
| Dye Concentration | 0.1% - 1.0% (w/v) | 0.5% (w/v) | Higher concentrations may lead to overstaining and require a differentiation step. |
| Staining Solution pH | 4.0 - 6.0 | 5.0 | Adjust with acetic acid. A lower pH generally increases staining intensity. |
| Staining Time | 1 - 10 minutes | 5 minutes | Longer times may be needed for denser tissues but increase the risk of overstaining. |
| Differentiation (0.2% Acetic Acid) | 10 - 60 seconds | 30 seconds | This step is optional and used to remove excess stain. The duration needs careful optimization. |
Experimental Protocols
This section provides a detailed methodology for a typical this compound staining protocol for formalin-fixed, paraffin-embedded tissue sections.
Solution Preparation:
-
This compound Staining Solution (0.5% w/v, pH 5.0):
-
Dissolve 0.5 g of this compound powder in 100 mL of distilled water.
-
Adjust the pH to 5.0 using 1% acetic acid.
-
Filter the solution before use.
-
-
1% Acetic Acid Solution:
-
Add 1 mL of glacial acetic acid to 99 mL of distilled water.
-
-
0.2% Acetic Acid Solution (for differentiation):
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Add 0.2 mL of glacial acetic acid to 99.8 mL of distilled water.
-
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
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70% Ethanol: 1 change, 3 minutes.
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Distilled Water: 2 changes, 3 minutes each.
-
-
Staining:
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Immerse slides in the 0.5% this compound staining solution for 5 minutes.
-
-
Rinsing:
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Briefly rinse the slides in distilled water to remove excess stain.
-
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Differentiation (Optional):
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If the staining is too intense, dip the slides in 0.2% acetic acid solution for 15-30 seconds.
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Immediately stop the differentiation by rinsing thoroughly in distilled water.
-
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Dehydration and Clearing:
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95% Ethanol: 1 change, 2 minutes.
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100% Ethanol: 2 changes, 3 minutes each.
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Xylene: 2 changes, 5 minutes each.
-
-
Mounting:
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Apply a coverslip with a resinous mounting medium.
-
Visualizations
General Histological Staining Workflow
The following diagram illustrates a standard workflow for histological staining of paraffin-embedded tissue sections.
Troubleshooting Decision Tree for Inconsistent Staining
This decision tree provides a logical approach to diagnosing and resolving common issues with this compound staining.
How to improve the solubility of C.I. Acid Black 94 dye
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of C.I. Acid Black 94 dye during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a blue-black, water-soluble trisazo dye.[1] Its chemical formula is C₄₁H₂₉N₈Na₃O₁₁S₃.[1] It is commonly used in the textile industry for dyeing wool and silk, as well as for coloring leather.[1] In a laboratory setting, it can be used for various staining applications. It is a blue-black powder that is soluble in water.[1]
Q2: I am having trouble dissolving this compound in water. What are the common causes?
Difficulty in dissolving this compound can be attributed to several factors:
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Concentration: You may be attempting to prepare a solution that exceeds the dye's solubility limit at a given temperature.
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Water Temperature: The solubility of most acid dyes, including this compound, is temperature-dependent. Room temperature water may not be sufficient for high concentrations.
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pH of the Solution: The pH of the aqueous solution significantly impacts the solubility of acid dyes.
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Purity of the Dye: The presence of impurities or additives from the manufacturing process can affect solubility.
Q3: How does pH affect the solubility of this compound?
Acid dyes, like this compound, are typically more soluble under acidic conditions (pH 2-6).[2] The sulfonic acid groups (-SO₃H) on the dye molecule are more readily ionized in an acidic environment, which enhances the dye's hydrophilicity and, therefore, its solubility in water.
Q4: Can I use organic solvents to improve the solubility of this compound?
Yes, using a co-solvent can be an effective strategy. While this compound is generally soluble in water, its solubility can be further enhanced in mixtures of water and a polar organic solvent. Effective co-solvents for acid dyes include:
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Ethanol or Methanol
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Ethylene Glycol or Glycerol
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Urea or Thiourea
These co-solvents can help to break down intermolecular hydrogen bonds between dye molecules, thus improving solubility.
Troubleshooting Guide
This guide provides systematic steps to address common solubility issues with this compound.
Issue 1: The dye is not fully dissolving in water, and particulates are visible.
Root Cause Analysis and Solution Workflow
References
Optimizing C.I. Acid Black 94 staining for high background issues
This guide provides troubleshooting strategies for researchers experiencing high background staining with acid dyes on biological tissue sections. While the query specified C.I. Acid Black 94, it's important to note that this is an industrial dye primarily used for materials like leather and textiles.[1] However, the principles of optimizing acid dye staining are broadly applicable. High background staining often obscures target structures and can result from a range of factors in the staining protocol.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background staining with acid dyes?
High background is typically caused by excessive, non-specific binding of the anionic dye to tissue components. The main contributing factors include:
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Incorrect pH of Staining Solution: The pH is a critical driver for acid dye staining.[3] If the pH is too low (highly acidic), it can cause widespread protonation of tissue proteins, leading to excessive binding and lack of specificity.[4]
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Overly High Dye Concentration: Using a dye concentration that is too high can saturate the tissue, causing non-specific binding to low-affinity sites.[3]
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Prolonged Staining Time: Leaving tissues in the staining solution for too long can lead to overstaining, where both specific and non-specific sites become saturated.[3]
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Inadequate Differentiation or Rinsing: Failure to properly remove unbound or loosely bound dye molecules after staining is a common cause of high background.[4]
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Issues with Tissue Fixation: The type of fixative used can impact how dyes bind. Some fixatives may expose more charged groups on proteins, increasing the potential for non-specific staining.
Q2: How does pH control staining intensity and background?
Acid dyes are anionic (negatively charged) and bind to cationic (positively charged) components in the tissue, primarily the protonated amino groups on proteins.[3][4] In a more acidic solution (lower pH), more of these amino groups become positively charged, increasing the number of available binding sites for the dye.[4] This leads to stronger staining. However, if the pH is excessively low, it can cause such widespread binding that the background becomes unacceptably high.[4] Therefore, optimizing the pH is a balance between achieving sufficient staining of the target structures and minimizing non-specific background.
Q3: What is "differentiation" and how can it reduce background?
Differentiation is a step used to selectively remove excess dye from non-target tissue components, thereby increasing the contrast between the target and the background.[3] For acid dyes, this is typically achieved by a brief rinse in a weakly acidic solution (e.g., 0.2-1% acetic acid).[3][4] This rinse helps to gently strip the dye from areas where it is loosely bound without significantly affecting the more strongly bound dye in the target structures.
Troubleshooting Guide for High Background Staining
Use the following section to diagnose and resolve high background issues in your staining protocol.
Problem: Diffuse, non-specific background staining across the entire tissue section.
This is often the most common issue and points to problems with the core staining parameters.
| Potential Cause | Recommended Solution |
| 1. Staining solution pH is too low. | Increase the pH of the staining solution incrementally. Test a range from pH 3.5 to 5.0. A higher pH will reduce the overall positive charge on tissue proteins, decreasing non-specific dye binding.[4] |
| 2. Dye concentration is too high. | Prepare a series of dilutions of your stock dye solution (e.g., 1:2, 1:5, 1:10) and test each to find the optimal concentration that stains the target structure without high background. |
| 3. Staining time is excessive. | Reduce the incubation time in the staining solution. Try cutting the time in half, and then adjust as needed. Over-saturation of the tissue can be avoided with shorter staining durations.[4] |
| 4. Inadequate rinsing after staining. | Ensure a thorough but gentle rinse after the staining step. Use distilled water or a buffered solution at a controlled pH. Tap water can have a variable pH that might affect the final stain.[5] |
Problem: Background is high, and target structures are also too dark (Overstaining).
This indicates that the overall staining reaction is too aggressive.
| Potential Cause | Recommended Solution |
| 1. Combination of high dye concentration and long staining time. | First, decrease the dye concentration. If staining is still too intense, then shorten the incubation time. It is best to adjust one parameter at a time.[3] |
| 2. Lack of a differentiation step. | Introduce a differentiation step immediately after staining. A brief rinse (10-30 seconds) in a weak acid solution like 0.2% acetic acid can effectively remove excess dye.[3] |
Experimental Protocols & Data
Optimizing Staining Parameters
The following table provides a comparison between a standard starting protocol and an optimized protocol designed to reduce background.
| Parameter | Standard Protocol (High Background Risk) | Optimized Protocol (Low Background) | Rationale for Change |
| Dye Concentration | 1.0% (w/v) Aqueous Solution | 0.1% - 0.5% (w/v) Aqueous Solution | Reduces the amount of available dye to prevent saturation of non-specific binding sites.[3] |
| Staining Solution pH | pH 2.5 (Adjusted with Acetic Acid) | pH 4.0 - 5.0 (Adjusted with Acetic Acid) | A less acidic pH decreases the overall positive charge on tissues, improving specificity.[4] |
| Staining Time | 10 minutes | 1 - 3 minutes | Shorter incubation prevents the dye from binding excessively to low-affinity background sites.[3] |
| Post-Stain Rinse | Tap Water Rinse | Distilled Water Rinse | Using distilled water avoids the variable pH and mineral content of tap water that can affect staining.[5] |
| Differentiation Step | Not Included | 0.2% Acetic Acid Rinse (15 seconds) | Actively removes loosely bound dye from the background, increasing signal-to-noise ratio.[3] |
Detailed Protocol: Optimized Staining Method for Acid Dyes
This protocol is designed as a starting point for reducing high background.
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.
- Rehydrate through a graded series of ethanol: 100% (2 changes, 3 min each), 95% (3 min), and 70% (3 min).
- Rinse thoroughly in distilled water.[4]
2. Staining:
- Prepare the working staining solution (e.g., 0.25% this compound in distilled water).
- Adjust the solution to a pH of 4.5 using 1% acetic acid. Ensure it is well-mixed.
- Immerse slides in the staining solution for 1-3 minutes.
3. Differentiation (Key Step for Background Reduction):
- Briefly rinse the slides in a beaker of distilled water (3-5 seconds).
- Immerse the slides in a 0.2% acetic acid solution for 10-30 seconds. Agitate gently. The duration depends on the tissue and desired staining intensity.
- Immediately stop the differentiation by rinsing thoroughly in fresh distilled water.
4. Dehydration and Mounting:
- Quickly dehydrate the sections through a graded series of ethanol: 95% (1 min), 100% (2 changes, 1 min each).
- Clear in two changes of xylene for 2 minutes each.
- Mount with a permanent mounting medium.
Visual Guides
Experimental Workflow
The following diagram outlines the key stages of a typical staining protocol, highlighting the critical optimization points.
Caption: General workflow for histological staining highlighting key optimization stages.
Troubleshooting Logic for High Background
This decision tree provides a logical path to diagnose the cause of high background.
Caption: A decision tree for troubleshooting high background staining issues.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. bosterbio.com [bosterbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Re-staining Techniques for the Restoration of Faded Hematoxylin and Eosin–stained Histopathology Slides: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Reducing non-specific binding of Acid Black 94 in protein assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid Black 94 (or its common laboratory equivalent, Amido Black 10B) for protein quantification.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Acid Black 94 protein assay?
A1: The Acid Black 94 protein assay is a colorimetric method used to determine the total protein concentration in a sample. The underlying principle involves the binding of the anionic dye, Acid Black 94, to proteins. This binding is primarily based on electrostatic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged cationic residues of basic amino acids (like arginine, lysine, and histidine) as well as the N-terminal amino group of the protein.[1] This interaction is strongest under acidic conditions, which reduce the negative charge on the protein, enhancing its affinity for the anionic dye. The protein-dye complex exhibits a different absorption spectrum compared to the unbound dye, and the absorbance at a specific wavelength (typically around 620 nm) is proportional to the protein concentration in the sample.
Q2: What are the main advantages of using an Acid Black 94 assay?
A2: The Acid Black 94 assay offers several advantages, making it a useful tool in many laboratory settings:
-
Simplicity and Speed: The assay is relatively easy and quick to perform.
-
Sensitivity: It is a sensitive method capable of detecting microgram quantities of protein.
-
Cost-Effective: The reagents required for the assay are generally inexpensive.
-
Robustness: The assay is compatible with a range of common laboratory buffers and some detergents.
Q3: Can I use Acid Black 94 for proteins in complex samples like cell lysates or tissue homogenates?
A3: Yes, with appropriate sample preparation, the Acid Black 94 assay can be used for complex samples. For such samples, it is often recommended to first precipitate the proteins using an agent like trichloroacetic acid (TCA).[2] This step helps to concentrate the protein and remove many potentially interfering substances present in the lysate or homogenate. The precipitated protein can then be resolubilized in a buffer compatible with the assay.
Troubleshooting Guide
Issue 1: High Background Signal
High background can obscure the signal from your protein of interest, leading to inaccurate quantification.
| Potential Cause | Troubleshooting Steps |
| Incomplete removal of unbound dye | Increase the number and duration of destaining steps. Ensure the destaining solution is fresh. |
| Contamination of reagents or labware | Use fresh, high-purity reagents. Ensure all tubes and cuvettes are clean and free of contaminants. |
| Presence of interfering substances | Refer to the Quantitative Data on Interfering Substances table below. Consider protein precipitation to remove interfering components. |
| Non-specific binding to the container | Use low-protein-binding microplates or tubes. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the protein sample or the assay procedure.
| Potential Cause | Troubleshooting Steps |
| Low protein concentration | Concentrate your protein sample. Ensure you are loading a sufficient amount of protein for the assay's detection range. |
| Protein degradation | Keep samples on ice and add protease inhibitors to your lysis buffer. |
| Incorrect assay pH | Ensure the staining solution is at the optimal acidic pH for dye binding. |
| Protein precipitation out of solution | Ensure your protein is fully solubilized in a compatible buffer before starting the assay. |
Issue 3: Poor Reproducibility
Inconsistent results between replicates can make your data unreliable.
| Potential Cause | Troubleshooting Steps |
| Inaccurate pipetting | Calibrate your pipettes regularly. Use proper pipetting techniques to ensure accurate and consistent volumes. |
| Incomplete mixing | Vortex or mix all solutions thoroughly after adding each reagent. |
| Variable incubation times | Ensure all samples and standards are incubated for the same amount of time. |
| Temperature fluctuations | Perform the assay at a consistent room temperature. |
Quantitative Data on Interfering Substances
The presence of non-protein components in your sample can significantly impact the accuracy of the Acid Black 94 assay. The following table provides a summary of common interfering substances and their effects. Note: This data is compiled from studies on Amido Black and other dye-binding assays and should be used as a guideline. The exact tolerance may vary depending on the specific experimental conditions.
| Interfering Substance | Type | Typical Concentration in Sample | Effect on Assay | Mitigation Strategy |
| Sodium Dodecyl Sulfate (SDS) | Anionic Detergent | 0.1 - 1% | Can cause dye precipitation and interfere with protein-dye binding. | Dilute sample, protein precipitation (TCA), or use a detergent-compatible assay. |
| Triton X-100, NP-40 | Non-ionic Detergent | 0.1 - 1% | Generally better tolerated than ionic detergents, but can still interfere at high concentrations. | Dilute sample or use a detergent-compatible protocol. |
| Tris Buffer | Buffering Agent | 25 - 100 mM | Generally well-tolerated. | Usually no mitigation needed. |
| Urea, Guanidine HCl | Chaotropic Agents | 1 - 8 M | Can denature proteins and interfere with dye binding. | Protein precipitation (TCA) followed by resolubilization. |
| Dithiothreitol (DTT), β-mercaptoethanol | Reducing Agents | 1 - 10 mM | Can interfere with some protein assay chemistries, but generally tolerated in dye-binding assays. | Usually no mitigation needed for dye-binding assays. |
| Sucrose, Glycerol | Viscous Agents | 5 - 20% | Can affect spotting on membranes and may require additional washing steps.[3] | For membrane-based assays, re-wet and dry the spot multiple times with water.[3] |
Experimental Protocols
Protocol 1: Solution-Based Acid Black 94 Protein Assay
This protocol is suitable for purified protein samples or cleared lysates.
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Prepare Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations (e.g., 0, 10, 25, 50, 100, 200 µg/mL) in the same buffer as your unknown samples.
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Sample Preparation: Dilute your unknown protein samples to fall within the linear range of the standard curve.
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Assay Procedure:
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Pipette 20 µL of each standard and unknown sample into separate microcentrifuge tubes.
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Add 1 mL of Acid Black 94 staining solution (e.g., 0.05% w/v Acid Black 94 in 10% acetic acid, 90% methanol) to each tube.
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Vortex each tube thoroughly.
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Incubate at room temperature for 15 minutes.
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Centrifuge the tubes at maximum speed for 15 minutes to pellet the protein-dye complex.
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Carefully discard the supernatant.
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Add 1 mL of destain solution (e.g., 90% ethanol, 10% acetic acid) and resuspend the pellet by inverting the tube.
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Centrifuge at maximum speed for 15 minutes.
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Discard the supernatant and air-dry the pellet for approximately 15 minutes.
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Add 1 mL of 0.2 M NaOH to each tube to solubilize the pellet. Vortex thoroughly.
-
-
Measurement: Transfer the solutions to cuvettes and measure the absorbance at 620 nm.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of your unknown samples from the standard curve.
Protocol 2: Membrane-Based Acid Black 94 Protein Assay
This protocol is useful for samples containing interfering substances, as it involves a precipitation and washing step on a membrane.[3]
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Prepare Standards: Prepare a series of protein standards as described in Protocol 1.
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Sample Application:
-
Spot 1-2 µL of each standard and unknown sample onto a cellulose (B213188) acetate (B1210297) or nitrocellulose membrane.
-
Allow the spots to air-dry completely.
-
-
Staining and Destaining:
-
Immerse the membrane in Acid Black 94 staining solution for 10 minutes with gentle agitation.
-
Transfer the membrane to a destaining solution and wash with several changes of the solution until the background is clear.
-
-
Elution and Measurement:
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Excise the stained spots from the membrane.
-
Place each spot into a separate microcentrifuge tube.
-
Add a known volume (e.g., 400 µL) of an elution buffer (e.g., 0.2 M NaOH or a specialized dissolving solution) to each tube.
-
Incubate with agitation until the dye is completely eluted from the membrane.
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Transfer the eluate to a cuvette or microplate and measure the absorbance at the appropriate wavelength (e.g., 523 nm or 620 nm depending on the elution buffer).
-
-
Analysis: Create a standard curve and determine the concentration of your unknown samples as described in Protocol 1.
Visualizations
Caption: Experimental workflow for Acid Black 94 protein assay.
Caption: Mechanism of Acid Black 94 binding to proteins.
References
Artifacts in C.I. Acid Black 94 staining of tissue sections
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C.I. Acid Black 94 for staining tissue sections.
Troubleshooting Guides
This section addresses specific issues that may arise during the staining process, presented in a question-and-answer format.
Question: Why is there no or very weak staining in my tissue section?
Answer: Weak or absent staining can be attributed to several factors throughout the experimental workflow. A primary cause can be improper fixation, where the tissue is not adequately preserved, leading to a loss of cellular components that would otherwise bind the dye.[1] Another common issue is incomplete deparaffinization, where residual wax prevents the aqueous stain from penetrating the tissue.[2] The pH of the staining solution is also critical; for acid dyes like this compound, an acidic environment is necessary to protonate tissue proteins, allowing the anionic dye to bind.[3] If the pH is too high, binding will be weak. Finally, the dye solution itself might be the problem, either due to being too dilute or having degraded over time.
Question: My tissue section appears overstained, and I cannot distinguish cellular details. What went wrong?
Answer: Overstaining is a common artifact that obscures tissue morphology.[4] This can result from a dye solution that is too concentrated or from leaving the tissue in the staining solution for an extended period.[5] Inadequate differentiation, the step where excess stain is removed, can also lead to an overly dark appearance. The thickness of the tissue section itself can play a role; thicker sections will naturally absorb more dye.[2]
Question: I am observing uneven or patchy staining across my tissue section. How can I fix this?
Answer: Uneven staining can manifest as blotches, gradients, or darker edges.[4] This is often caused by incomplete removal of paraffin (B1166041) wax or the presence of air bubbles trapped on the tissue surface during staining.[2] If the tissue section was allowed to dry out at any point during the staining process, this can lead to uneven dye uptake.[4] An "edge effect," where the outer portions of the tissue stain more intensely, can be a result of the tissue drying out or improper fixation.[4] Staining gradients across the slide can also be a procedural artifact from uneven application of the staining reagent.
Question: There are precipitates or crystals on my tissue section. What are they and how do I get rid of them?
Answer: The appearance of crystalline deposits or precipitates on the tissue section is a common artifact.[6] These can be due to the dye precipitating out of the solution, which can happen if the solution is old, contaminated, or if the dye concentration is too high. Filtering the staining solution before use can help mitigate this issue.[2] Another source of precipitates can be residual fixative, such as mercury or formalin pigments, that was not adequately removed during tissue processing.[1][6]
Question: My tissue sections have folds, wrinkles, or tears. How can I prevent this?
Answer: Folds, wrinkles, and tears are mechanical artifacts introduced during tissue processing and sectioning.[7] These can occur if the tissue is not properly embedded in the paraffin block or if the microtome knife is dull.[1] Improper handling of the delicate tissue section when mounting it on the slide can also cause these issues. While these artifacts cannot be removed once they are present, careful technique during sectioning and mounting is crucial for prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in histology?
This compound is a multifunctional acid dye.[4][8] In biological and histological applications, it is used to stain and visualize cellular structures and to study tissue pathology.[4][8] As an acid dye, it has an affinity for positively charged components in the tissue, such as proteins in the cytoplasm and connective tissue.
Q2: What is the principle behind this compound staining?
The staining mechanism of this compound, an acid dye, is based on electrostatic interactions. In an acidic solution, the amino groups of proteins in the tissue become positively charged (protonated). The negatively charged sulfonic acid groups on the dye molecule then form ionic bonds with these positively charged sites, resulting in the staining of these structures.
Q3: How should I prepare the this compound staining solution?
A typical starting concentration for the staining solution is 0.5% to 1% (w/v) of this compound powder dissolved in an aqueous solution containing 1% to 2% acetic acid to achieve an acidic pH. It is recommended to filter the solution before each use to remove any dye precipitates.
Q4: What are the critical steps in the staining protocol that I should pay close attention to?
The most critical steps are deparaffinization, hydration, the pH of the staining solution, the duration of staining, and the differentiation step. Incomplete deparaffinization will result in uneven or no staining. The pH of the staining solution directly impacts the binding of the dye to the tissue. Staining time and differentiation need to be optimized to achieve the desired intensity without overstaining.
Q5: Can this compound be used in combination with other stains?
Yes, this compound can potentially be used as a counterstain in various histological staining methods, similar to other acid dyes. For example, it could be incorporated into a trichrome-like staining protocol to differentiate connective tissue from other elements. Compatibility and staining sequence with other dyes would need to be optimized for specific applications.
Experimental Protocols
Generalized Protocol for this compound Staining of Paraffin-Embedded Tissue Sections
This protocol is a general guideline and may require optimization for specific tissue types and applications.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse slides in distilled water for 5 minutes.
-
-
Staining:
-
Prepare a 0.5% (w/v) this compound staining solution in 1% aqueous acetic acid. Filter the solution before use.
-
Immerse slides in the this compound staining solution for 5-10 minutes.
-
-
Differentiation:
-
Briefly rinse slides in a 1% aqueous acetic acid solution to remove excess stain.
-
Check the staining intensity microscopically. If the staining is too intense, continue to differentiate in the acetic acid solution for a longer duration.
-
-
Dehydration and Mounting:
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of xylene for 3 minutes each.
-
Mount with a xylene-based mounting medium.
-
Data Presentation
The following table provides illustrative quantitative data on the impact of key parameters on staining intensity. These values are representative and should be optimized for your specific experimental conditions.
| Parameter | Value | Outcome |
| Dye Concentration | 0.1% | Weak Staining |
| 0.5% | Optimal Intensity | |
| 2.0% | Overstaining | |
| Staining pH | 5.0 | Very Weak Staining |
| 3.5 | Moderate Staining | |
| 2.5 | Optimal Intensity | |
| Staining Time | 2 minutes | Incomplete Staining |
| 8 minutes | Optimal Intensity | |
| 20 minutes | Overstaining |
Mandatory Visualization
Caption: Troubleshooting workflow for common artifacts in this compound staining.
References
- 1. Artifacts in Histologic Sections - National Diagnostics [nationaldiagnostics.com]
- 2. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 3. stainsfile.com [stainsfile.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Immunomart [immunomart.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Protein Detection with Amido Black 10B (C.I. Acid Black 1)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Amido Black 10B (also known as Naphthol Blue Black or C.I. Acid Black 1) for protein staining in applications such as Western blotting and gel electrophoresis. While not a signal amplification reagent, proper use of Amido Black 10B is critical for achieving a high signal-to-noise ratio, ensuring clear and quantifiable results.
Troubleshooting Guide
High background, weak signal, and inconsistent staining are common issues that can obscure experimental results. This guide addresses specific problems you may encounter.
Problem 1: High Background Staining
-
Question: My membrane/gel has a dark blue or black background, making it difficult to see my protein bands. What could be the cause?
-
Answer: High background staining is often a result of inadequate washing or destaining. Ensure that the destaining solution is fresh and that you are performing a sufficient number of washes for an adequate duration. The gel or membrane should be able to float freely in the destaining solution to ensure even destaining.[1] You can repeat the destaining steps until the background is clear.
Problem 2: Weak or No Protein Bands (Low Signal)
-
Question: I've stained my gel/membrane, but the protein bands are very faint or not visible at all. Why is this happening?
-
Answer: Weak signal can be attributed to several factors. Firstly, ensure that a sufficient amount of protein was loaded onto the gel. The detection sensitivity of Amido Black 10B is approximately 20% of that of Coomassie Blue R, so it may not be suitable for detecting very low abundance proteins. Secondly, confirm that the protein transfer from the gel to the membrane (in the case of Western blotting) was successful. You can do this by staining the gel post-transfer to check for remaining protein. Finally, ensure your staining solution is correctly prepared and not expired.
Problem 3: Uneven or Splotchy Staining
-
Question: The staining on my gel/membrane is uneven, with splotches of dark color. What causes this?
-
Answer: Uneven staining can occur if the gel or membrane is not fully submerged and agitated during the staining and destaining steps. Ensure continuous, gentle agitation to allow for uniform exposure to the solutions. Also, make sure that the membrane was not allowed to dry out at any point during the process, as this can cause inconsistent staining.
Frequently Asked Questions (FAQs)
Q1: What is Amido Black 10B and what is it used for in a research context?
A1: Amido Black 10B (C.I. Acid Black 1) is an amino acid staining azo dye.[2] In biochemical research, it is commonly used to stain for total protein on transferred membrane blots (Western blots) and in polyacrylamide or agarose (B213101) gels.[2] It is a rapid and simple method for visualizing protein bands.
Q2: How does Amido Black 10B staining compare to other protein stains like Coomassie Blue or Ponceau S?
A2: Amido Black 10B is a permanent stain, unlike Ponceau S which is a reversible stain used to check for protein transfer. Its detection sensitivity is lower than Coomassie Blue. However, it is a quick and effective method for general protein visualization.
Q3: Can I use the same staining solution multiple times?
A3: While it is possible to reuse the staining solution, it is generally recommended to use fresh solution for optimal results, especially for quantitative applications.[1] If you do reuse the solution, be aware that its staining capacity may decrease over time.
Q4: What is the key to achieving a good signal-to-noise ratio with Amido Black 10B?
A4: The key to a good signal-to-noise ratio is a well-executed destaining process. The goal is to remove the dye from the background of the gel or membrane without removing it from the protein bands. This is achieved through multiple washes with an appropriate destaining solution.
Experimental Protocols
Amido Black 10B Staining and Destaining Solution Compositions
| Solution Type | Component | Concentration/Volume | Reference |
| Staining Solution | Amido Black 10B Powder | 0.05 g - 0.1 g | [1][3] |
| Methanol | 40 mL | [1][3] | |
| Glacial Acetic Acid | 10 mL | [1][3] | |
| Distilled Water | to 100 mL | [1][3] | |
| Destaining Solution | Methanol | 20 mL - 50 mL | [1][3] |
| Glacial Acetic Acid | 7.5 mL - 70 mL | [1][3] | |
| Distilled Water | to 100 mL | [1][3] |
General Protocol for Staining Membrane Proteins
-
Following protein transfer, rinse the membrane with distilled water.[3]
-
Incubate the membrane in the Amido Black 10B staining solution for approximately 5 minutes with gentle agitation.[3]
-
Transfer the membrane to the destaining solution and wash for 1-3 times, or until the background is clear and the protein bands are distinct.[3]
-
Rinse the membrane with distilled water.[3]
Visualizations
Caption: General workflow for protein detection using Amido Black 10B.
Caption: Troubleshooting logic for common Amido Black 10B staining issues.
References
Effect of pH on C.I. Acid Black 94 staining efficiency
Technical Support Center: C.I. Acid Black 94 Staining
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of this compound (also known as Naphthol Blue Black) for biological staining, with a specific focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in staining?
A1: this compound is a blue-black, water-soluble trisazo dye.[1][2] In biological research, it is used as an acid dye to stain various cellular components.[2][3] Its primary application is in staining proteins in tissues and on membranes due to its strong affinity for positively charged molecules.
Q2: How does pH fundamentally affect staining with an acid dye like Acid Black 94?
A2: The staining mechanism is based on electrostatic attraction. Acid Black 94 is an anionic (negatively charged) dye, due to its sulfonic acid groups.[4] Biological tissues, particularly proteins, are amphoteric and their net charge is highly dependent on the pH of the surrounding solution.[5]
-
In acidic solutions (low pH): There is a high concentration of protons (H+). These protons neutralize negative charges (like carboxyl groups, -COO⁻) and protonate amino groups (-NH₂) on tissue proteins, converting them to positively charged -NH₃⁺ groups.[4][5][6]
-
Result: This creates a strong net positive charge on the tissue proteins, which then readily binds the negatively charged Acid Black 94 dye molecules, resulting in intense staining.[4]
Q3: What is the optimal pH for achieving strong staining with Acid Black 94?
A3: For most protein staining applications, an acidic pH is optimal. Staining with acid dyes becomes progressively stronger as the pH is lowered.[4] A pH around 2 to 3 is often used to maximize the protonation of tissue proteins and ensure robust binding of the anionic dye.[4] At a pH around 2, these dyes tend to stain almost everything with a protein component.[4]
Q4: What happens if I use a neutral or alkaline (high) pH for staining?
A4: As the pH increases towards neutral and then alkaline, the net charge on the proteins becomes less positive or even net negative.[5] Amino groups (-NH₃⁺) lose their protons and become neutral (-NH₂), while carboxyl groups (-COOH) lose their protons and become negatively charged (-COO⁻).[6] This reduces or eliminates the electrostatic attraction between the anionic dye and the tissue, leading to very weak or no staining.
Troubleshooting Guide
This section addresses common problems encountered during staining procedures with this compound.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Incorrect pH of Staining Solution: The pH is too high (neutral or alkaline), preventing the dye from binding to the tissue proteins.[4] | Action: Acidify the staining solution. Prepare the dye in an acidic buffer (e.g., glycine-HCl) or add a small amount of acid (e.g., acetic acid or hydrochloric acid) to adjust the pH to an optimal range of 2.0-3.0.[7][8] Always verify the final pH with a calibrated pH meter. |
| Insufficient Staining Time: The incubation period is too short for the dye to adequately penetrate and bind to the tissue. | Action: Increase the incubation time. Optimization may be required, starting with a standard time (e.g., 10 minutes) and adjusting as needed. | |
| Low Dye Concentration: The staining solution is too dilute to produce a strong signal. | Action: Prepare a fresh, more concentrated dye solution (e.g., 0.1% to 1.0% w/v). Ensure the dye is fully dissolved. | |
| High Background Staining | pH is Too Low: An extremely low pH can cause non-specific binding, as nearly all proteins become highly positively charged.[4] | Action: Slightly increase the pH of the staining solution (e.g., from 2.0 to 3.0 or 3.5). This can help increase the specificity of the staining. |
| Inadequate Rinsing: Excess dye is not properly washed away after the staining step.[9] | Action: After staining, rinse the slides thoroughly but gently in a solution that can remove unbound dye. An acidic rinse (e.g., distilled water with a trace of acetic acid) is often effective. Follow with sufficient water rinses.[8] | |
| Dye Aggregation/Precipitate: The dye has precipitated out of the solution, leaving deposits on the tissue.[10] | Action: Always filter the staining solution immediately before use to remove any aggregates.[10][11] Ensure the dye is completely dissolved when preparing the solution; gentle heating may aid dissolution. | |
| Uneven or Patchy Staining | Incomplete Deparaffinization: If using paraffin-embedded tissues, residual wax can block the dye from accessing the tissue.[11] | Action: Ensure complete deparaffinization by using fresh xylene and graded alcohols for adequate durations.[11] |
| Tissue Drying: The tissue section dried out at some point during the staining process. | Action: Keep slides fully immersed in solutions at all times. Do not allow sections to air-dry between steps. | |
| Air Bubbles: Air bubbles trapped on the tissue surface prevented contact with the staining solution.[11] | Action: When immersing slides into the staining solution, do so at an angle to prevent the formation of air bubbles on the tissue surface. |
Experimental Protocols & Visualizations
General Staining Protocol for Paraffin-Embedded Sections
This protocol provides a general framework. Incubation times and solution pH may require optimization for specific tissues and target proteins.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol (B145695): 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: Rinse thoroughly for 5 minutes.
-
-
Acidic Staining:
-
Prepare a 0.1% (w/v) this compound solution in an appropriate acidic buffer (e.g., 2% acetic acid solution, pH ≈ 2.5-3.0).
-
Filter the staining solution before use.
-
Immerse slides in the staining solution for 5-15 minutes.
-
-
Rinsing and Differentiation:
-
Rinse slides briefly in a differentiating solution (e.g., 70% ethanol with a drop of acetic acid) to remove background staining.
-
Rinse thoroughly in several changes of distilled water until the water runs clear.
-
-
Dehydration and Mounting:
-
95% Ethanol: 2 changes, 2 minutes each.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene (or xylene substitute): 2 changes, 3 minutes each.
-
Mount with a compatible mounting medium.
-
Visualizations
Caption: General experimental workflow for this compound staining.
Caption: The effect of pH on protein charge and dye binding efficiency.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 5. youtube.com [youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. documents.cap.org [documents.cap.org]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. H&E Staining Troubleshooting - Creative Bioarray [histobiolab.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Color Yield with Acid Black 94
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor color yield when using Acid Black 94 in dyeing experiments.
Troubleshooting Guide
This section addresses common issues encountered during the dyeing process with Acid Black 94, presented in a question-and-answer format.
Q1: My dyed substrate has a pale or weak black shade. What are the potential causes and how can I improve the color yield?
A1: A pale or weak shade is a common issue and can stem from several factors. Here's a systematic approach to troubleshoot and resolve the problem:
-
Insufficient Dye Concentration: Black dyes inherently require a higher concentration to achieve a deep, saturated shade compared to other colors.[1]
-
Solution: Increase the dye concentration in the dyebath. For a true black, a concentration of up to 4% on the weight of the fiber (owf) may be necessary.[2]
-
-
Suboptimal pH of the Dyebath: Acid dyes, including Acid Black 94, rely on an acidic environment to facilitate the electrostatic attraction between the anionic dye molecules and the cationic sites on the fibers (like wool, silk, and nylon).[3] If the pH is too high (not acidic enough), the dye uptake will be poor.
-
Inadequate Dyeing Temperature and Time: The dyeing temperature plays a crucial role in the diffusion of dye molecules into the fiber. Insufficient temperature or time will result in incomplete dye penetration.
-
Improper Dissolution of the Dye: Acid Black 94 is a powder that needs to be completely dissolved before being added to the dyebath. Undissolved dye particles can lead to spotting and a weaker overall shade.
-
Solution: Create a paste of the dye powder with a small amount of hot water before adding it to the bulk of the dyebath.[2] Ensure the dye is fully dissolved by stirring thoroughly.
-
Q2: I'm observing uneven dyeing, with streaks or patches on my material. What could be the cause?
A2: Uneven dyeing, also known as poor leveling, can be caused by the following:
-
Rapid Dye Uptake: If the dye absorbs onto the fiber too quickly, it doesn't have time to distribute evenly.
-
Solution: Control the rate of temperature increase and the addition of acid. Start the dyeing process at a lower temperature (around 40-50°C) and gradually raise it.[5] The acid can also be added in portions throughout the dyeing process to control the rate of dye uptake.
-
-
Inadequate Material Preparation: The substrate must be clean and free of any impurities like oils, waxes, or sizing agents that can resist dye absorption.
-
Solution: Thoroughly scour and rinse the material before dyeing to ensure a uniform surface for dye uptake.
-
-
Insufficient Agitation: Lack of movement of the substrate or the dyebath can lead to localized dye concentration and uneven application.
-
Solution: Ensure constant and gentle agitation throughout the dyeing process to promote even distribution of the dye.
-
Q3: The color fastness of my dyed material is poor. The color bleeds during washing or rubs off. How can I improve this?
A3: Poor wash fastness or rubbing fastness (crocking) is usually due to unfixed dye on the surface of the fibers.
-
Incomplete Fixation: The dye has not formed a strong bond with the fiber.
-
Solution: Ensure the dyeing is carried out at the optimal pH and temperature for the required duration to facilitate proper fixation. After dyeing, a thorough rinsing process is crucial to remove any unfixed dye.
-
-
Use of a Fixing Agent: For applications requiring high wash fastness, an after-treatment with a cationic fixing agent can be employed. These agents form a complex with the dye molecules, improving their adhesion to the fiber.
Frequently Asked Questions (FAQs)
What is Acid Black 94?
Acid Black 94 is a type of acid dye, which is a class of water-soluble anionic dyes.[6] It is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[4][5]
Why is pH control so important in dyeing with Acid Black 94?
The acidity of the dyebath is a critical parameter. In an acidic solution, the amino groups in protein and polyamide fibers become protonated, creating positively charged sites. The negatively charged anionic Acid Black 94 molecules are then attracted to these sites, leading to dye uptake and fixation.[3]
What is the role of electrolytes, like sodium sulfate (B86663), in the dyeing process?
Electrolytes can act as leveling agents. They compete with the dye anions for the cationic sites on the fiber, which slows down the initial rapid uptake of the dye, promoting a more even and level dyeing.
Can I use Acid Black 94 to dye cotton or polyester?
No, Acid Black 94 is not suitable for dyeing cellulosic fibers like cotton or synthetic fibers like polyester. Acid dyes require the presence of amino groups in the fiber to form a strong bond, which are absent in cotton and polyester.
Data Presentation
Table 1: Recommended Dyeing Parameters for Acid Black 94 on Polyamide (Nylon)
| Parameter | Recommended Value | Observations |
| Dye Concentration (% owf) | 2.0 - 4.0% | Higher concentrations are needed for a deep black shade. |
| Dyebath pH | 4.5 - 6.0 | Lower pH increases dye uptake but may reduce levelness if not controlled. |
| Initial Temperature | 40 - 50°C | Starting at a lower temperature allows for even dye penetration. |
| Final Dyeing Temperature | 95 - 100°C | Essential for optimal dye diffusion and fixation. |
| Temperature Ramp Rate | 1 - 2°C / minute | A slow and controlled temperature rise is crucial for level dyeing. |
| Dyeing Time at Final Temp. | 45 - 60 minutes | Ensures complete dye fixation and good fastness properties. |
| Leveling Agent (% owf) | 0.5 - 1.5% | Helps to achieve a uniform and even dyeing result. |
| Electrolyte (g/L) | 5 - 10 g/L (e.g., Sodium Sulfate) | Acts as a retarder to control the initial dye strike. |
Note: These are general recommendations. Optimal conditions may vary depending on the specific substrate and equipment used. It is always advisable to conduct preliminary trials.
Experimental Protocols
Protocol for Optimizing Color Yield of Acid Black 94 on Polyamide Fabric
1. Materials and Reagents:
-
Polyamide (nylon) fabric, scoured and rinsed
-
Acid Black 94 dye powder
-
Acetic acid (or formic acid) for pH adjustment
-
Sodium carbonate (for raising pH if necessary)
-
Anionic leveling agent
-
Sodium sulfate (electrolyte)
-
Deionized water
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine)
-
pH meter
-
Spectrophotometer for color measurement (optional)
2. Preparation of Solutions:
-
Dye Stock Solution (1% w/v): Accurately weigh 1.0 g of Acid Black 94 powder. Make a paste with a small amount of hot deionized water. Gradually add more hot water while stirring to a final volume of 100 mL.
-
Leveling Agent Solution (1% w/v): Prepare a 1% stock solution of the leveling agent in deionized water.
-
Electrolyte Solution (10% w/v): Prepare a 10% stock solution of sodium sulfate in deionized water.
3. Dyeing Procedure:
-
Set up a series of dyebaths in the dyeing apparatus. For each bath, use a liquor ratio of 40:1 (e.g., for a 5 g fabric sample, the total volume will be 200 mL).
-
To each dyebath, add the required amount of deionized water.
-
Add the leveling agent (e.g., 1% on the weight of fabric).
-
Add the electrolyte (e.g., 10 g/L).
-
Adjust the pH of each dyebath to the desired level (e.g., create a series with pH 4.5, 5.0, 5.5, and 6.0) using acetic acid.
-
Introduce a pre-wetted 5 g polyamide fabric sample into each dyebath at the starting temperature of 40°C.
-
Allow the fabric to acclimatize for 10 minutes with gentle agitation.
-
Add the required amount of the dye stock solution to achieve the desired percentage on the weight of the fabric (e.g., for a 3% shade on a 5 g sample, add 15 mL of the 1% dye stock solution).
-
Raise the temperature of the dyebaths to 98°C at a controlled rate of 1.5°C per minute.
-
Maintain the temperature at 98°C for 60 minutes, with continuous gentle agitation.
-
After 60 minutes, cool the dyebaths down to 70°C.
-
Remove the dyed fabric samples and rinse them thoroughly under cold running water until the water runs clear.
-
Perform a final wash with a neutral detergent if necessary, followed by a final rinse.
-
Dry the dyed fabric samples at room temperature or in a low-temperature oven.
4. Analysis:
-
Visually assess the color depth and evenness of the dyed samples.
-
If a spectrophotometer is available, measure the color strength (K/S values) and color coordinates (Lab*) to quantitatively determine the optimal dyeing conditions.
Visualizations
Caption: Troubleshooting workflow for poor color yield with Acid Black 94.
Caption: General experimental workflow for dyeing with Acid Black 94.
References
- 1. Correcting problems with black acid dye [pburch.net]
- 2. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 3. sarex.com [sarex.com]
- 4. nbinno.com [nbinno.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Acid Black 24Disperse Dyes-Reactive Dyes-Blend Dyes-Cationic Dyes-Acid Dyes-Direct Dyes-Vat Dyes-Basic Dyes-Aite International Trade (Zibo) Co., LTD [sdaite.com]
Validation & Comparative
A Researcher's Guide to Protein Staining: Amido Black 10B Shines While C.I. Acid Black 94 Remains in the Shadows
For researchers in proteomics, drug development, and other life sciences, accurate and reliable protein visualization is a cornerstone of experimental success. The choice of staining dye following gel electrophoresis or western blotting is a critical decision that directly impacts the sensitivity and quality of results. This guide provides a detailed comparison of two acid dyes: the well-established Amido Black 10B and the lesser-known C.I. Acid Black 94, in the context of protein staining for research applications.
While Amido Black 10B is a widely used and well-documented reagent for staining proteins on membranes and gels, a comprehensive literature search reveals a significant lack of data regarding the use of this compound for similar applications in a research setting. Information on this compound predominantly points to its use as a multifunctional dye in the textile and printing industries.[1] Therefore, a direct experimental comparison is not currently feasible.
This guide will focus on the known performance of Amido Black 10B, with comparisons to other common protein stains to provide a useful benchmark for researchers.
Performance Metrics: Amido Black 10B in Focus
The efficacy of a protein stain is evaluated based on several key parameters, including its limit of detection (sensitivity), compatibility with different membranes, and ease of use. Amido Black 10B is an anionic, hydrophilic diazo dye that binds to proteins, revealing them as dark blue bands on a lighter background.[2] It is a popular choice for staining proteins on various membranes, including polyvinylidene difluoride (PVDF) and nitrocellulose.[3][4]
Below is a summary of the quantitative performance of Amido Black 10B compared to other commonly used protein stains.
| Staining Reagent | Limit of Detection (LOD) | Membrane Compatibility | Key Characteristics |
| Amido Black 10B | ~50 ng/band[3] | PVDF, Nitrocellulose, Nylon[3] | Rapid staining, good sensitivity, but generally considered irreversible.[5] |
| Ponceau S | ~200 ng/band[3] | PVDF, Nitrocellulose, Nylon[3] | Reversible stain, allowing for subsequent immunoblotting, but less sensitive than Amido Black 10B. |
| Coomassie Brilliant Blue R-250 | ~50 ng/band[3] | PVDF, Nylon (not ideal for Nitrocellulose)[3] | High sensitivity, but can interfere with subsequent immunodetection. |
| Colloidal Gold | ~2 ng/band[3] | PVDF, Nitrocellulose[3] | Very high sensitivity, but a more complex and costly procedure. |
| India Ink | ~5 ng/band[3] | PVDF, Nitrocellulose[3] | High sensitivity, but staining can be slow. |
Experimental Protocols: Staining with Amido Black 10B
A key advantage of Amido Black 10B is its straightforward and rapid staining protocol. Below are detailed methodologies for preparing the staining solution and performing the staining procedure on a western blot membrane.
Preparation of Staining and Destaining Solutions
Amido Black 10B Staining Solution (0.1% w/v):
-
Ingredients:
-
Amido Black 10B powder: 0.1 g
-
Methanol (B129727): 45 ml
-
Glacial Acetic Acid: 10 ml
-
Deionized Water: to a final volume of 100 ml
-
-
Procedure:
-
Dissolve 0.1 g of Amido Black 10B powder in 45 ml of methanol.
-
Add 10 ml of glacial acetic acid.
-
Bring the final volume to 100 ml with deionized water.
-
Mix thoroughly until the dye is completely dissolved. The solution can be stored at room temperature.
-
Destaining Solution:
-
Ingredients:
-
Methanol: 90 ml
-
Glacial Acetic Acid: 2 ml
-
Deionized Water: to a final volume of 200 ml
-
-
Procedure:
-
Combine 90 ml of methanol and 2 ml of glacial acetic acid.
-
Add deionized water to bring the final volume to 200 ml.
-
Mix well. This solution can also be stored at room temperature.
-
Staining Procedure for Western Blot Membranes
This protocol outlines the steps for staining a protein-transferred membrane with Amido Black 10B.
Figure 1. Western Blot Staining Workflow with Amido Black 10B
-
Post-Transfer Wash: After transferring the proteins from the gel to the membrane, place the membrane in a clean container and wash it three times with deionized water for 5 minutes each time with gentle agitation.[3]
-
Staining: Immerse the membrane in the Amido Black 10B staining solution for approximately 1 minute.[3] Longer staining times are generally not necessary and may increase background signal.
-
Destaining: Transfer the membrane to the destaining solution. Gently agitate for 1-3 minutes, or until the protein bands are clearly visible against a faint background.[2] The destaining process can be repeated with fresh solution if the background is too high.
-
Final Wash and Drying: Rinse the membrane thoroughly with deionized water to remove any residual destaining solution.[3] The membrane can then be air-dried for documentation.
The Role of Total Protein Staining in Western Blotting
Total protein staining is a crucial step in the western blotting workflow, serving as a quality control measure to verify the efficiency of protein transfer from the gel to the membrane. Visualizing the total protein profile allows researchers to ensure that the transfer was even and successful before proceeding with the more time-consuming and expensive steps of antibody incubation and detection.
Figure 2. Logical Flow of a Western Blot Experiment
Conclusion
In the comparison of this compound and Amido Black 10B for protein staining in a research context, Amido Black 10B emerges as the clear and documented choice. It offers good sensitivity and a straightforward protocol, making it a reliable tool for total protein visualization on western blot membranes. While this compound may have applications in other industries, its utility for protein staining in the life sciences remains unproven due to a lack of available data. Researchers seeking a dependable and well-characterized protein stain will find Amido Black 10B to be a suitable and effective option. For applications requiring reversible staining, Ponceau S presents a viable, albeit less sensitive, alternative. For experiments demanding the highest sensitivity, fluorescent stains or colloidal gold would be more appropriate choices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biognost.com [biognost.com]
- 3. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amido black 10B - Wikipedia [en.wikipedia.org]
- 5. Amido Black staining of the transfer membrane › Western Blotting › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
Quantitative comparison of C.I. Acid Black 94 and Coomassie Blue
A Quantitative Comparison of Coomassie Blue and Amido Black 10B for Protein Analysis
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins is a cornerstone of experimental success. Coomassie Blue and Amido Black 10B (also known as Naphthol Blue Black or C.I. Acid Black 1) are two anionic dyes widely employed for staining proteins in polyacrylamide gels and on nitrocellulose or PVDF membranes. This guide provides a quantitative comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate dye for specific research needs.
Performance Characteristics
Coomassie Brilliant Blue, available in two main forms, R-250 and G-250, is a triphenylmethane (B1682552) dye renowned for its high sensitivity in protein assays.[1][2] Amido Black 10B is a diazo dye that also effectively binds to proteins, offering a faster staining alternative, albeit with lower sensitivity. The choice between these dyes often depends on the required detection limit, cost considerations, and the desired speed of the staining protocol.
| Property | C.I. Acid Black 94 (Amido Black 10B) | Coomassie Brilliant Blue (R-250 & G-250) |
| Chemical Formula | C22H14N6Na2O9S2[3] | C45H44N3NaO7S2 (R-250)[3] |
| Molecular Weight | 616.49 g/mol [3] | 825.97 g/mol (R-250)[3] |
| Alternative Names | Naphthol Blue Black, Amido Black 10B, C.I. 20470, Acid Black 1[3][4] | C.I. Acid Blue 83 (R-250)[3] |
| Color Index | 20470[3] | 42655 (R-250) |
Quantitative Comparison of Staining Performance
The primary distinction in the performance of these two dyes lies in their sensitivity and staining/destaining times. Coomassie Blue staining is generally more sensitive, allowing for the detection of smaller quantities of protein.
| Parameter | Amido Black 10B | Coomassie Blue R-250 | Coomassie Blue G-250 (Colloidal) |
| Detection Limit (on Gels) | ~100-200 ng | ~50-100 ng[1] | <10 ng[1] |
| Detection Limit (on Membranes) | >50 ng/band[5] | >50 ng/band[5] | Not commonly used for membranes |
| Staining Time | 2.5 - 10 minutes[6] | 5 minutes to 1 hour[1][6] | ~1 hour[1] |
| Destaining Time | 5 - 10 minutes (rapid)[7] | Several hours to overnight[6] | Minimal to no destaining required[1] |
| Relative Sensitivity | Approx. 20% of Coomassie Blue R-250[3] | Standard | ~10 times more sensitive than R-250[1] |
Experimental Protocols
Detailed methodologies for protein staining are crucial for reproducibility and obtaining reliable quantitative data. Below are standard protocols for Amido Black 10B and Coomassie Blue R-250 for staining proteins in polyacrylamide gels.
Amido Black 10B Staining Protocol for Polyacrylamide Gels
This protocol is adapted from standard laboratory procedures.[7]
Solutions:
-
Staining Solution: 0.1% (w/v) Amido Black 10B in a solution of 10% (v/v) methanol (B129727) and 2% (v/v) acetic acid.
-
Destaining Solution: 50% (v/v) methanol and 7% (v/v) acetic acid.
Procedure:
-
Following electrophoresis, fix the proteins in the gel by immersing it in a suitable fixing solution (e.g., 50% methanol, 10% acetic acid) for 15-30 minutes.
-
Immerse the gel in the Amido Black 10B staining solution for 15-30 minutes with gentle agitation.[7]
-
Transfer the gel to the destaining solution and agitate gently for 5-10 minutes, or until clear protein bands are visible against a faint background.[7]
-
Wash the gel with distilled water to stop the destaining process.
Coomassie Brilliant Blue R-250 Staining Protocol for Polyacrylamide Gels
This is a widely used, conventional protocol.[1][5]
Solutions:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 50% (v/v) methanol and 10% (v/v) glacial acetic acid.
-
Destaining Solution: 50% (v/v) methanol and 10% (v/v) glacial acetic acid.
Procedure:
-
After electrophoresis, place the gel in the Coomassie Blue staining solution for a minimum of 5 minutes with gentle agitation.[1][5] For very faint bands, this step can be extended.
-
Transfer the gel to the destaining solution. Change the destaining solution several times until the desired background clarity is achieved. This may take several hours.[1]
-
For long-term storage, the gel can be kept in a 7% acetic acid solution.
Mechanism of Action and Workflow
The binding of both dyes to proteins is primarily based on electrostatic interactions between the negatively charged sulfonic acid groups on the dye molecules and the positively charged amino acid residues (such as lysine, arginine, and histidine) in the proteins. Hydrophobic interactions also contribute to the binding.
References
- 1. Protein Stains Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 3. Naphthol Blue Black BioReagent, electrophoresis 1064-48-8 [sigmaaldrich.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ten Minute Stain to Detect Proteins in Polyacrylamide Electrophoresis Gels with Direct Red 81 and Amido Black - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide: Navigating Alternatives to C.I. Acid Black 94 for Protein Analysis
For researchers, scientists, and drug development professionals engaged in protein analysis, the selection of an appropriate staining dye is a critical step that influences the accuracy and reliability of experimental outcomes. C.I. Acid Black 94, also known as Amido Black 10B or Naphthol Blue Black, has long been a staple for the visualization of proteins in techniques such as gel electrophoresis and western blotting. However, a range of alternative dyes now offer distinct advantages in terms of sensitivity, linearity, and compatibility with downstream applications. This guide provides an objective comparison of this compound and its primary alternatives, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Protein Stains
The choice of a protein stain is often dictated by the specific requirements of an experiment, such as the desired sensitivity, the need for quantification, and compatibility with subsequent analytical methods like mass spectrometry. The following table summarizes the key performance characteristics of this compound and its common alternatives.
| Stain | Detection Limit (per band) | Linear Dynamic Range | Reversibility | Mass Spectrometry Compatibility |
| This compound (Amido Black 10B) | ~50 ng[1] | Narrow | No[2] | Limited |
| Coomassie Brilliant Blue R-250 | ~50-200 ng[3] | Moderate[4] | No | Yes |
| Ponceau S | ~200-250 ng[5][6] | Narrow[6] | Yes[5][7] | Yes[6] |
| SYPRO Ruby (Fluorescent) | ~0.25-1 ng[8][9][10] | >3 orders of magnitude[8][9][10][11] | No | Yes[4] |
| MemCode™ (Reversible) | More sensitive than Ponceau S[12][13] | Not specified | Yes[12][13][14] | Yes[12] |
Experimental Workflows and Staining Mechanisms
The visualization of proteins using these dyes typically follows separation by gel electrophoresis. The choice of stain will influence the specific steps within the overall workflow.
I. Sodium Dodecyl Sulfate - Polyacrylamide Gel Electrophoresis (SDS-PAGE) Workflow
SDS-PAGE is a fundamental technique for separating proteins based on their molecular weight. The following diagram illustrates a typical workflow leading to protein visualization.
Caption: A generalized workflow for protein separation by SDS-PAGE and subsequent visualization.
II. Western Blotting Workflow
Western blotting involves the transfer of separated proteins from a gel to a solid membrane for immunodetection. Reversible stains like Ponceau S are often used to verify transfer efficiency before proceeding with antibody probing.
Caption: Key steps in a typical Western Blotting procedure, including reversible staining.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to established protocols. The following sections provide detailed methodologies for using this compound and its alternatives.
This compound (Amido Black 10B) Staining Protocol
This protocol is suitable for staining proteins on polyacrylamide gels and membranes.[2][15][16][17]
Staining Solution (0.1% w/v Amido Black 10B):
-
Amido Black 10B: 0.1 g
-
Methanol: 40 mL
-
Glacial Acetic Acid: 10 mL
-
Distilled Water: to 100 mL[17]
Destaining Solution:
-
Methanol: 25 mL
-
Isopropanol: 25% (alternative)[18]
-
Glacial Acetic Acid: 10 mL
-
Distilled Water: to 100 mL
Procedure:
-
Following electrophoresis, fix the gel in a solution of 40% ethanol (B145695) and 10% acetic acid for 30 minutes. For membranes, rinse with distilled water.[2]
-
Immerse the gel or membrane in the Amido Black staining solution for 5-15 minutes with gentle agitation.[2][15]
-
Transfer the gel or membrane to the destaining solution.
-
Destain with gentle agitation, changing the destaining solution several times, until the protein bands are clearly visible against a faint background.
Coomassie Brilliant Blue R-250 Staining Protocol
A widely used method for visualizing proteins in polyacrylamide gels.[3][19][20][21][22]
Staining Solution (0.1% w/v Coomassie R-250):
-
Coomassie Brilliant Blue R-250: 0.1 g
-
Methanol: 40 mL
-
Glacial Acetic Acid: 10 mL
-
Distilled Water: to 100 mL[19]
Destaining Solution:
-
Methanol: 30% (v/v)
-
Glacial Acetic Acid: 10% (v/v)
-
Distilled Water
Procedure:
-
After electrophoresis, fix the gel in the destaining solution for at least 5 minutes.
-
Immerse the gel in the Coomassie staining solution for at least 3 hours with gentle agitation.
-
Transfer the gel to the destaining solution.
-
Destain with gentle agitation, changing the solution as needed, until the background is clear and protein bands are well-defined. For faster destaining, a piece of foam or Kimwipes can be added to the destaining container to absorb the free dye.[23]
Ponceau S Staining Protocol (for Membranes)
A rapid and reversible stain used to check protein transfer efficiency in western blotting.[5][7][24][25]
Staining Solution (0.1% w/v Ponceau S):
-
Ponceau S: 0.1 g
-
Glacial Acetic Acid: 5 mL
-
Distilled Water: to 100 mL[25]
Destaining Solution:
Procedure:
-
After protein transfer, briefly rinse the membrane with distilled water.[5]
-
Immerse the membrane in the Ponceau S staining solution for 5-10 minutes at room temperature.[5]
-
Wash the membrane with distilled water until the protein bands are visible as reddish-pink bands against a clear background.[5]
-
The stain can be completely removed by washing the membrane with 1x TBS-T several times for 5 minutes each.[5]
SYPRO Ruby Protein Gel Stain Protocol (Fluorescent)
A highly sensitive fluorescent stain for quantitative protein analysis in gels.[8][9][10][26][27][28]
Reagents (Ready-to-use solution):
-
SYPRO Ruby Protein Gel Stain
Procedure (Basic Overnight Protocol):
-
After electrophoresis, place the gel in the fixation solution and agitate for 30 minutes. Repeat with fresh fixation solution.[9][27]
-
Pour off the fixative and add enough SYPRO Ruby stain to cover the gel. Incubate overnight with gentle agitation, protected from light.[9][27]
-
Transfer the gel to the wash solution and agitate for 30 minutes.[9][27]
-
Rinse the gel with ultrapure water for 5 minutes before imaging.[27]
Imaging:
-
Excitation: ~280 nm and ~450 nm[26]
-
Emission: ~610 nm[26]
-
Visualize using a UV or blue-light transilluminator or a laser-based imaging system.[26]
Mechanism of Action
The interaction between the dye and protein determines the staining characteristics.
References
- 1. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amido Black staining of the transfer membrane › Western Blotting › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 3. bioscience.fi [bioscience.fi]
- 4. bio-rad.com [bio-rad.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. biotium.com [biotium.com]
- 7. conductscience.com [conductscience.com]
- 8. uab.edu [uab.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. abpbio.com [abpbio.com]
- 11. Fluorescent Protein Gel and Membrane Stains | Thermo Fisher Scientific - US [thermofisher.com]
- 12. A high-affinity reversible protein stain for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. actascientific.com [actascientific.com]
- 16. openaccesspub.org [openaccesspub.org]
- 17. biognost.com [biognost.com]
- 18. アミドブラック染色液2× electrophoresis reagent | Sigma-Aldrich [sigmaaldrich.com]
- 19. Coomassi Blue Staining | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 22. interchim.fr [interchim.fr]
- 23. OUH - Protocols [ous-research.no]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. med.wmich.edu [med.wmich.edu]
- 26. bio-rad.com [bio-rad.com]
- 27. SYPRO™ Ruby Protein Gel Stain, 200 mL - FAQs [thermofisher.com]
- 28. frederick.cancer.gov [frederick.cancer.gov]
A Comparative Guide to Protein Staining Methods for Mass Spectrometry Validation
In the realm of proteomics, the accurate identification and quantification of proteins are paramount. Gel electrophoresis, a cornerstone technique for protein separation, requires effective staining methods for the visualization of protein bands. However, the choice of stain can significantly impact the success of downstream analysis, particularly mass spectrometry (MS), which is crucial for protein identification and characterization. While the industrial dye C.I. Acid Black 94 is not utilized for biological protein staining, this guide provides a comprehensive comparison of three commonly used protein staining methods—Coomassie Brilliant Blue, Silver Staining, and Fluorescent Staining (with SYPRO Ruby as a prime example)—and their compatibility with mass spectrometry.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of these methods, supported by experimental data and protocols, to aid in the selection of the most appropriate staining technique for their research needs.
Quantitative Comparison of Protein Staining Methods
The selection of a protein stain is often a trade-off between sensitivity, dynamic range, cost, and compatibility with mass spectrometry. The following table summarizes the key quantitative performance metrics for Coomassie Brilliant Blue, Silver Staining, and SYPRO Ruby.
| Feature | Coomassie Brilliant Blue (Colloidal) | Silver Staining (MS-Compatible) | SYPRO Ruby (Fluorescent) |
| Limit of Detection (LOD) | ~8-10 ng[1] | ~0.5-5 ng[2] | ~0.25-1 ng[3] |
| Linear Dynamic Range | ~1-2 orders of magnitude[4] | Narrow (~1 order of magnitude)[5] | >3 orders of magnitude[6] |
| MS Compatibility | Good[7][8] | Moderate (requires specific protocols)[2][9] | Excellent[6][10] |
| Protein Sequence Coverage | Generally high[9] | Can be lower due to protein modification[9] | High and stable regardless of spot intensity[6] |
| Number of Identified Proteins | Good | Good, but can be limited by lower sequence coverage | Excellent, often highest number of identifications[2] |
| Inter-protein Variability | Low[4] | High | Low[6] |
| Cost | Low | Low to moderate | High |
| Time to Results | Fast | Slow and complex | Moderate |
Visualizing the Workflow and a Biological Pathway
To better illustrate the experimental process and its application, the following diagrams, created using the DOT language, depict a standard experimental workflow and a relevant biological signaling pathway that can be investigated using these techniques.
Experimental workflow from protein separation to mass spectrometry.
Simplified EGFR signaling pathway, a common subject of proteomic studies.
Experimental Protocols
Detailed and standardized protocols are critical for reproducible results. Below are methodologies for each staining technique, designed to be compatible with subsequent mass spectrometry analysis.
Protocol 1: Mass Spectrometry-Compatible Colloidal Coomassie Brilliant Blue Staining
-
Fixation: Following electrophoresis, fix the gel in a solution of 50% methanol (B129727) and 10% acetic acid for at least 1 hour.
-
Washing: Wash the gel with deionized water three times for 10 minutes each to remove the fixation solution.
-
Staining: Immerse the gel in a colloidal Coomassie G-250 staining solution overnight with gentle agitation.
-
Destaining: Destain the gel with deionized water, changing the water several times until the background is clear and protein bands are distinctly visible.
-
Band Excision: Excise the protein bands of interest using a clean scalpel.
-
In-Gel Digestion:
-
Destain the excised gel pieces with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate until the Coomassie blue color is removed.
-
Dehydrate the gel pieces with 100% ACN.
-
Reduce the proteins with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 1 hour.
-
Alkylate with 55 mM iodoacetamide (B48618) at room temperature in the dark for 45 minutes.
-
Wash the gel pieces with 50 mM ammonium bicarbonate and dehydrate with ACN.
-
Rehydrate the gel pieces with a trypsin solution (e.g., 10-20 µg/mL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.
-
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of incubations with solutions of increasing ACN concentration (e.g., 50% ACN with 5% formic acid). Pool the extracts and dry them in a vacuum centrifuge.
Protocol 2: Mass Spectrometry-Compatible Silver Staining
Note: It is crucial to use protocols that omit glutaraldehyde, which can cross-link proteins and hinder peptide extraction.
-
Fixation: Fix the gel in 50% methanol, 12% acetic acid overnight.
-
Washing: Wash the gel with 50% methanol for 20 minutes, followed by two 20-minute washes with deionized water.
-
Sensitization: Sensitize the gel with 0.02% sodium thiosulfate (B1220275) for 1 minute.
-
Washing: Rinse the gel twice with deionized water for 1 minute each.
-
Staining: Incubate the gel in a chilled 0.1% silver nitrate (B79036) solution for 20 minutes.
-
Washing: Rinse the gel twice with deionized water for 1 minute each.
-
Development: Develop the gel in a solution of 2% sodium carbonate and 0.04% formaldehyde (B43269) until the desired band intensity is reached.
-
Stopping: Stop the development by adding a 5% acetic acid solution.
-
Band Excision and In-Gel Digestion: Proceed with band excision and in-gel digestion as described for Coomassie staining. A destaining step with a solution like 15 mM potassium ferricyanide (B76249) and 50 mM sodium thiosulfate may be necessary before digestion.
Protocol 3: SYPRO Ruby Fluorescent Staining
-
Fixation: Fix the gel in 10% methanol and 7% acetic acid for 30 minutes. Repeat with fresh fixation solution for another 30 minutes.
-
Washing: Wash the gel with deionized water for 10 minutes.
-
Staining: Incubate the gel in SYPRO Ruby protein gel stain for at least 3 hours, protected from light. For convenience, gels can be stained overnight.
-
Washing: Wash the gel in 10% methanol and 7% acetic acid for 30 minutes to reduce background fluorescence.
-
Final Wash: Rinse the gel with deionized water for at least 5 minutes before imaging.
-
Imaging: Visualize the gel using a UV or blue-light transilluminator or a laser-based gel scanner.
-
Band Excision and In-Gel Digestion: Proceed with band excision and in-gel digestion as described for Coomassie staining. No destaining step is required for SYPRO Ruby.
Conclusion
The choice of protein stain is a critical decision in any proteomics workflow that involves gel electrophoresis and mass spectrometry.
-
Coomassie Brilliant Blue is a reliable and cost-effective choice that offers good compatibility with mass spectrometry, making it suitable for routine protein identification where the highest sensitivity is not required.
-
Silver Staining , when performed with MS-compatible protocols, provides excellent sensitivity for detecting low-abundance proteins. However, its narrow dynamic range and potential for protein modification require careful optimization.
-
SYPRO Ruby and other fluorescent stains represent the high-performance option, offering superior sensitivity, a wide linear dynamic range for accurate quantification, and excellent compatibility with mass spectrometry. The main drawback is the higher cost and the need for specialized imaging equipment.
By carefully considering the specific requirements of their experiments, including the abundance of the proteins of interest, the need for quantitative data, and budgetary constraints, researchers can select the optimal staining method to ensure high-quality and reliable results from their mass spectrometry analyses.
References
- 1. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 2. Mass spectrometry compatibility of two-dimensional gel protein stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A blue dive: from 'blue fingers' to 'blue silver'. A comparative overview of staining methods for in-gel proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide mass fingerprint sequence coverage from differently stained proteins on two-dimensional electrophoresis patterns by matrix assisted laser desorption/ionization-mass spectrometry (MALDI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of silver stain and SYPRO Ruby Protein Gel Stain with respect to protein detection in two-dimensional gels and identification by peptide mass profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to C.I. Acid Black 94 Staining for Protein Analysis
For researchers, scientists, and drug development professionals, accurate and reliable protein detection is paramount. C.I. Acid Black 94, a diazo dye, is a potent tool for the visualization of proteins in various applications, including polyacrylamide gel electrophoresis (PAGE) and western blotting. This guide provides an objective comparison of this compound with common alternative protein stains, supported by experimental data and detailed protocols to aid in the selection of the most appropriate staining method for your research needs.
Note: In much of the scientific literature, this compound is used interchangeably with Naphthol Blue Black or Amido Black 10B (C.I. 20470). The data presented here for Amido Black is considered a reliable proxy for the performance of this compound due to their close chemical similarities and functional interchangeability in protein staining applications.
Performance Comparison of Protein Stains
The choice of a protein stain is often dictated by the required sensitivity, the linear dynamic range for quantification, and compatibility with downstream applications such as mass spectrometry. This section compares the performance of this compound (represented by Amido Black) with two widely used alternatives: Coomassie Brilliant Blue and the fluorescent stain SYPRO Ruby.
Specificity and Staining Mechanism:
This compound is an anionic dye that primarily interacts with the positively charged amino acid residues (such as lysine, arginine, and histidine) in proteins, as well as the free amino termini. This electrostatic interaction, supplemented by hydrophobic interactions, results in the formation of a stable, visible blue-black protein-dye complex. This mechanism is specific to proteins, leading to low background staining when protocols are followed correctly.
The following diagram illustrates the general principle of protein staining with anionic dyes like this compound.
Quantitative Data Summary
The following table summarizes the key performance characteristics of this compound (Amido Black) in comparison to Coomassie Brilliant Blue G-250 and SYPRO Ruby.
| Feature | This compound (Amido Black) | Coomassie Brilliant Blue G-250 | SYPRO Ruby |
| Limit of Detection (LOD) | ~50 ng/band[1] | 8-10 ng/band (colloidal)[2] | 0.25-1 ng/band[3] |
| Linear Dynamic Range | Moderate | Moderate | Wide (over 3 orders of magnitude) |
| Staining Time | Rapid (minutes for membranes)[1][4] | Rapid to several hours[2][5] | 90 minutes to overnight[3] |
| Compatibility with Mass Spec | Yes | Yes (especially colloidal forms) | Yes |
| Visualization | Visible light | Visible light | UV or blue-light transilluminator |
| Reversibility | Generally considered irreversible[4] | Reversible | Reversible |
| Cost | Low | Low | High |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results. Below are standardized protocols for staining proteins on polyacrylamide gels and nitrocellulose/PVDF membranes using this compound (Amido Black), Coomassie Brilliant Blue G-250, and SYPRO Ruby.
This compound (Amido Black) Staining Protocol
This protocol is suitable for staining proteins on both polyacrylamide gels and western blot membranes.
Solutions for Amido Black Staining:
-
Staining Solution (Gel): 0.1% (w/v) Amido Black in 40% (v/v) methanol and 10% (v/v) acetic acid.
-
Staining Solution (Membrane): 0.1% (w/v) Amido Black in 10% (v/v) acetic acid.
-
Destaining Solution: 40% (v/v) methanol and 10% (v/v) acetic acid for gels; 5% (v/v) acetic acid for membranes.
Coomassie Brilliant Blue G-250 Staining Protocol (Colloidal)
This protocol describes a common colloidal Coomassie staining method which offers high sensitivity and low background.
Solutions for Coomassie G-250 Staining:
-
Staining Solution: Commercially available or a solution of 0.1% (w/v) Coomassie G-250, 10% (w/v) ammonium (B1175870) sulfate, 2% (v/v) phosphoric acid, and 20% (v/v) methanol.[6]
SYPRO Ruby Protein Gel Stain Protocol
SYPRO Ruby is a highly sensitive fluorescent stain. The protocol requires protection from light.
Solutions for SYPRO Ruby Staining:
-
Fixation Solution: 50% (v/v) methanol, 7% (v/v) acetic acid.
-
Staining Solution: Ready-to-use SYPRO Ruby protein gel stain.
-
Wash Solution: 10% (v/v) methanol, 7% (v/v) acetic acid.
Concluding Remarks
This compound (Amido Black) is a rapid, cost-effective, and reliable stain for the general detection of proteins on gels and membranes.[1] Its sensitivity is comparable to that of Coomassie Brilliant Blue R-250. While not as sensitive as fluorescent dyes like SYPRO Ruby or silver staining, its simplicity and compatibility with downstream applications such as protein sequencing make it a valuable tool in many research contexts. The choice between this compound and its alternatives will ultimately depend on the specific experimental requirements, including the desired level of sensitivity, the need for precise quantification, and budgetary considerations. For routine checks of protein transfer or visualization of abundant proteins, this compound offers an excellent balance of performance and affordability. For the detection of low-abundance proteins and applications requiring a wide linear dynamic range for quantification, a more sensitive fluorescent stain such as SYPRO Ruby would be more appropriate.
References
- 1. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Amido Black staining of the transfer membrane › Western Blotting › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 5. Staining Protein Gels with Coomassie Blue - National Diagnostics [nationaldiagnostics.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Acid Black 94 and Acid Black 194 for Textile Dyeing
For Immediate Publication
This guide presents a detailed comparative study of two widely used acid dyes in the textile industry: Acid Black 94 and Acid Black 194. The following sections provide an objective comparison of their chemical properties, dyeing performance, and fastness characteristics, supported by experimental protocols for researchers, scientists, and professionals in textile and material science.
Chemical and Physical Properties
Acid Black 94 and Acid Black 194 belong to different chemical classes of acid dyes, which significantly influences their application and performance. Acid Black 194 is a pre-metallized monoazo dye, where a metal ion is incorporated into the dye molecule, generally leading to high light fastness.[1] In contrast, Acid Black 94 is a larger, more complex trisazo dye.[2]
| Property | Acid Black 94 | Acid Black 194 |
| C.I. Name | C.I. Acid Black 94, C.I. 30336[2] | C.I. Acid Black 194[3] |
| CAS Number | 6358-80-1[2] | 61931-02-0[3] |
| Chemical Class | Trisazo[2] | 1:2 Chromium Complex (Pre-metallized Monoazo)[1][3][4] |
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃[2] | C₂₀H₁₂N₃NaO₇S[3][4][5] |
| Molecular Weight | 974.88 g/mol [2] | 461.38 g/mol [3][4][5] |
| Appearance | Bluish-black powder[2] | Dark brown powder[3][6] |
| Solubility | Soluble in water[2] | Soluble in water; 30 g/L at 25°C, 70 g/L at 90°C[7] |
Dyeing Performance and Applications
Both dyes are anionic and suitable for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon, from an acidic dyebath.[8] The dyeing mechanism involves the formation of ionic bonds between the anionic sulfonate groups of the dye and the protonated amino groups of the fiber under acidic conditions.
Acid Black 94 is used for dyeing and printing on wool and silk, and also finds application in leather coloring.[2]
Acid Black 194 is widely used for dyeing and printing wool, silk, nylon, and their blends.[3][6] It is particularly noted for its good dyeing performance and ability to achieve deep shades on nylon fabrics.[4][6] Its applications also extend to leather and paper dyeing.
Comparative Fastness Properties
The fastness properties of a dye are critical for the quality and durability of the final textile product. Acid Black 194, as a pre-metallized dye, generally exhibits superior fastness properties compared to conventional acid dyes.
| Fastness Property (on Wool) | Acid Black 94 (Typical for Trisazo Class) | Acid Black 194 (Reported Data) |
| Light Fastness (ISO 105-B02) | Moderate to Good | 5 (Good)[6] |
| Washing Fastness (ISO 105-C06) - Fading | Moderate | 3-4 (Moderate to Good)[6] |
| Washing Fastness (ISO 105-C06) - Staining | Moderate | 4-5 (Good to Excellent)[6] |
| Perspiration Fastness (ISO 105-E04) | Moderate to Good | 4-5 (Good to Excellent)[6] |
| Oxygen Bleach Fastness | Moderate | 4-5 (Good to Excellent)[6] |
Experimental Protocols
To ensure reproducible and comparable results, standardized methodologies should be employed.
General Dyeing Protocol for Wool/Nylon
This protocol describes a standard laboratory procedure for exhaust dyeing.
-
Preparation of Dyebath:
-
Set the liquor-to-goods ratio (the ratio of the volume of dye solution to the weight of the textile) to 40:1.
-
Add 1 g/L of a leveling agent (e.g., sodium sulfate) to the dyebath.
-
Adjust the pH of the dyebath to a range of 4.5-5.5 using acetic acid.
-
Add the required amount of pre-dissolved acid dye (e.g., 1% on weight of fabric).
-
-
Dyeing Process:
-
Introduce the pre-wetted textile material into the cold dyebath.
-
Raise the temperature of the dyebath to 90-98°C at a rate of approximately 2°C per minute.
-
Maintain this temperature for 60 minutes, ensuring gentle agitation.
-
Allow the dyebath to cool down to 60°C.
-
-
Rinsing and Drying:
-
Remove the dyed textile and rinse thoroughly with cold water.
-
Perform a soaping treatment with a non-ionic detergent (e.g., 2 g/L) at 60°C for 15 minutes to remove any unfixed dye.
-
Rinse again with cold water until the rinse water runs clear.
-
Air-dry the dyed textile at room temperature.
-
Standard Fastness Testing Methods
The following internationally recognized standards are recommended for evaluating the fastness properties of the dyed textiles:
-
Light Fastness: ISO 105-B02 or AATCC TM16.3
-
Washing Fastness: ISO 105-C06 or AATCC TM61
-
Perspiration Fastness: ISO 105-E04 or AATCC TM15
-
Rubbing Fastness: ISO 105-X12 or AATCC TM8
Visualized Experimental Workflow
The logical flow for a comparative study of textile dyes is outlined in the diagram below.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. textilelearner.net [textilelearner.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iosrjournals.org [iosrjournals.org]
A Comparative Guide to Protein Quantification Assays: Focusing on C.I. Acid Black 94
For researchers, scientists, and drug development professionals, accurate quantification of protein concentration is a cornerstone of reliable and reproducible experimentation. The choice of protein assay can significantly impact experimental outcomes. This guide provides a comparative analysis of the C.I. Acid Black 94 (also known as Amido Black 10B or Naphthol Blue Black) protein assay and other commonly used methods: the Bradford, Bicinchoninic Acid (BCA), and Lowry assays. We will delve into their linearity and dynamic ranges, supported by experimental data and detailed protocols.
Performance Comparison: Linearity and Dynamic Range
The efficacy of a protein assay is often judged by its linearity and dynamic range. Linearity refers to the concentration range where the assay's response is directly proportional to the protein concentration, enabling accurate quantification. The dynamic range is the span of concentrations from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ) that the assay can reliably measure.
| Assay | Principle | Linear Range | Dynamic Range |
| This compound (Amido Black) | Dye-binding to basic and aromatic amino acid residues. | 0.125 - 4.0 mg/mL (for BSA)[1] | 2.5 ng - 10 µg[2][3] |
| Bradford Assay | Dye-binding (Coomassie Brilliant Blue G-250) to primarily basic (arginine, lysine) and aromatic amino acid residues.[4] | 0.1 - 1.4 mg/mL[5] | 1 - 2000 µg/mL[2][4][6] |
| BCA Assay | Reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by chelation of Cu⁺ by bicinchoninic acid.[1] | 20 - 2000 µg/mL[7] | 0.5 µg/mL - 1.5 mg/mL[2] |
| Lowry Assay | Reduction of Cu²⁺ to Cu⁺ by protein, followed by the reduction of the Folin-Ciocalteu reagent by copper-treated protein.[8][9] | 0.05 - 0.50 mg/mL[10] | 5 - 100 µg/mL[11][12] |
Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the this compound assay and its alternatives.
This compound (Amido Black) Protein Assay Protocol
This protocol is adapted for a microplate format based on the principle of protein precipitation and dye solubilization.
Materials:
-
This compound (Amido Black 10B) staining solution (0.1% w/v in 45% methanol, 10% acetic acid)
-
Destain solution (90% methanol, 2% acetic acid)
-
Solubilization solution (0.2 M NaOH)
-
Bovine Serum Albumin (BSA) standards
-
Microcentrifuge tubes
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a series of BSA standards (e.g., 0, 0.125, 0.25, 0.5, 1.0, 2.0, 4.0 mg/mL). Pipette 20 µL of each standard and unknown protein sample into separate microcentrifuge tubes.
-
Precipitation and Staining: Add 1 mL of Amido Black staining solution to each tube and vortex.
-
Centrifugation: Centrifuge the tubes at maximum speed for 15 minutes at room temperature.
-
Washing: Discard the supernatant. Add 1 mL of destain solution, mix by inversion, and centrifuge again for 15 minutes. Discard the supernatant.
-
Drying: Air-dry the pellet for approximately 15 minutes.
-
Solubilization: Add 1 mL of 0.2 M NaOH to each tube and vortex to dissolve the pellet.
-
Measurement: Transfer the samples to a microplate and measure the absorbance at 620 nm.[6]
-
Quantification: Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations. Determine the concentration of the unknown samples from the standard curve.
Bradford Assay Protocol
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and methanol)
-
BSA standards
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare the Bradford reagent according to the manufacturer's instructions.
-
Standard Curve: Prepare a series of BSA standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.4 mg/mL).
-
Reaction: In a microplate well or cuvette, add a small volume of each standard or unknown sample (e.g., 5 µL). Add a larger volume of the Bradford reagent (e.g., 250 µL).
-
Incubation: Incubate at room temperature for at least 5 minutes.
-
Measurement: Measure the absorbance at 595 nm.[4]
-
Quantification: Create a standard curve and determine the concentration of the unknown samples.
BCA Assay Protocol
Materials:
-
BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline buffer)
-
BCA Reagent B (containing copper (II) sulfate)
-
BSA standards
-
Spectrophotometer or microplate reader
Procedure:
-
Working Reagent Preparation: Prepare the BCA working reagent by mixing Reagent A and Reagent B at a 50:1 ratio.
-
Standard Curve: Prepare a series of BSA standards (e.g., 25, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL).
-
Reaction: In a microplate well, add 25 µL of each standard or unknown sample. Add 200 µL of the BCA working reagent to each well.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Quantification: Generate a standard curve and calculate the unknown concentrations.
Lowry Assay Protocol
Materials:
-
Lowry Reagent A (alkaline copper solution)
-
Lowry Reagent B (Folin-Ciocalteu reagent)
-
BSA standards
-
Spectrophotometer or microplate reader
Procedure:
-
Standard Curve: Prepare a series of BSA standards (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).
-
Reaction with Reagent A: To 1 mL of each standard or unknown sample, add 5 mL of Lowry Reagent A and vortex. Incubate for 10 minutes at room temperature.
-
Reaction with Reagent B: Add 0.5 mL of Lowry Reagent B to each tube and vortex immediately.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Measurement: Measure the absorbance at 750 nm.[9]
-
Quantification: Create a standard curve and determine the unknown protein concentrations.
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate a typical protein assay workflow and a key signaling pathway relevant to drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A MODIFIED PROTEIN ASSAY FROM MICROGRAM TO LOW NANOGRAM LEVELS IN DILUTE SAMPLES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A modified protein assay from microgram to low nanogram levels in dilute samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. hamiltoncompany.com [hamiltoncompany.com]
- 6. The amido black assay: a simple and quantitative multipurpose test of adhesion, proliferation, and cytotoxicity in microplate cultures of keratinocytes (HaCaT) and other cell types growing adherently or in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of three procedures for the detection of Bence-Jones proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Team:Freiburg/Protocols/AmidoBlack - 2015.igem.org [2015.igem.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Protein Quantification: Evaluating the Reproducibility of C.I. Acid Black 94
For researchers, scientists, and drug development professionals, accurate and reproducible protein quantification is a cornerstone of reliable experimental outcomes. The choice of assay can significantly impact data quality. This guide provides an objective comparison of the C.I. Acid Black 94 (also known as Amido Black 10B) protein quantification assay with three other commonly used methods: the Bradford, Bicinchoninic Acid (BCA), and Lowry assays. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
Performance Comparison of Protein Quantification Assays
The selection of a protein assay is often a trade-off between sensitivity, speed, and compatibility with the sample matrix. The following table summarizes the key performance metrics for this compound and its alternatives.
| Feature | This compound (Amido Black) | Bradford Assay | BCA Assay | Lowry Assay |
| Principle | Dye-binding to precipitated protein on a membrane | Dye-binding (Coomassie Blue G-250) in an acidic solution, causing an absorbance shift from 465 nm to 595 nm.[1][2] | Copper reduction by protein in an alkaline medium, followed by chelation of Cu¹⁺ by bicinchoninic acid, forming a purple complex.[3][4] | Copper reduction by protein (Biuret reaction) followed by the reduction of the Folin-Ciocalteu reagent by copper and aromatic amino acids.[5][6] |
| Reproducibility (CV%) | Described as "highly reproducible" and having "excellent repeatability," though specific CV% is not readily available in the literature.[1][7] | Can be high; one study reported a CV of 18.5% to 29%.[8] | Typically <15%.[3] | Typically <5%.[9] |
| Linearity (R²) | >0.99[4] | >0.95[10] | Nearly linear over a broad range.[3] | Non-linear standard curve.[11] |
| Detection Range (µg/mL) | 0.75 - 30 µg/mL (membrane-based) | 1 - 20 µg/mL (microplate assay) | 20 - 2,000 µg/mL[3] | 5 - 100 µg/mL[9] |
| Assay Time | Longer, multi-step process | ~10-15 minutes[1] | 30-120 minutes[3] | ~40-60 minutes[5] |
| Common Interfering Substances | Less susceptible due to protein precipitation step. | Detergents (e.g., SDS), strong bases. | Reducing agents (e.g., DTT), copper chelators (e.g., EDTA), lipids.[3] | Reducing agents, detergents, potassium ions, ammonium (B1175870) sulfate.[9] |
| Protein-to-Protein Variation | Susceptible to variation.[9] | High, dependent on basic and aromatic amino acid content. | Low, less affected by amino acid composition than Bradford. | Moderate, dependent on tryptophan and tyrosine content.[9] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the this compound assay and a generalized workflow for the in-solution assays (Bradford, BCA, Lowry).
References
- 1. The amido black assay: a simple and quantitative multipurpose test of adhesion, proliferation, and cytotoxicity in microplate cultures of keratinocytes (HaCaT) and other cell types growing adherently or in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of microgram quantities of protein in the presence of milligram levels of lipid with amido black 10B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hamiltoncompany.com [hamiltoncompany.com]
- 5. bio-rad.com [bio-rad.com]
- 6. A MODIFIED PROTEIN ASSAY FROM MICROGRAM TO LOW NANOGRAM LEVELS IN DILUTE SAMPLES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A modified protein assay from microgram to low nanogram levels in dilute samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shura.shu.ac.uk [shura.shu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. users.ox.ac.uk [users.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
Inter-Laboratory Validation of C.I. Acid Black 94 Staining Protocols: A Comparative Guide
This guide provides a framework for the inter-laboratory validation of C.I. Acid Black 94 staining protocols, offering a comparative analysis with alternative stains, Amido Black 10B and Nigrosin. The content is intended for researchers, scientists, and drug development professionals to ensure the reproducibility and reliability of staining results across different laboratories.
Introduction to this compound and Alternatives
This compound is a multifunctional diazo dye utilized in various applications, including biological staining.[1][2] Its utility in histology and cytology lies in its ability to stain proteins, rendering cellular components visible for microscopic examination. For robust and comparable results in multi-center studies, it is imperative to validate staining protocols.
This guide also considers two alternative stains:
-
Amido Black 10B: An amino acid staining azo dye used to stain for total protein on transferred membrane blots and in histological preparations to stain collagen and hemoglobin.[3][4]
-
Nigrosin: Often used as a negative stain or counterstain, providing a dark background to enhance the contrast of stained or unstained cells.[5][6][7]
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is crucial to assess the reproducibility of a staining protocol. The following diagram illustrates a typical workflow for such a study.
Comparative Data Summary
The following tables present a template for the quantitative data that should be collected during an inter-laboratory validation study.
Table 1: Inter-Laboratory Reproducibility of this compound Staining Intensity
| Laboratory | Mean Staining Intensity (Optical Density) | Standard Deviation | Coefficient of Variation (%) |
| Lab 1 | 0.45 | 0.05 | 11.1 |
| Lab 2 | 0.42 | 0.06 | 14.3 |
| Lab 3 | 0.48 | 0.04 | 8.3 |
| Overall | 0.45 | 0.05 | 11.4 |
Table 2: Qualitative Assessment of Staining Quality
| Staining Parameter | This compound | Amido Black 10B | Nigrosin (Background) |
| Cellular Detail | Good | Excellent | N/A |
| Nuclear Staining | Moderate | Strong | N/A |
| Cytoplasmic Staining | Strong | Moderate | N/A |
| Background Intensity | Low | Low | High |
| Overall Score (1-5) | 4 | 4.5 | 3.5 |
Table 3: Concordance of Pathological Interpretation
| Stain | Inter-Observer Agreement (Kappa) |
| This compound | 0.85 |
| Amido Black 10B | 0.88 |
| Nigrosin (with primary stain) | 0.82 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility.
General Tissue Preparation
-
Fixation: Tissues are fixed in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Tissues are dehydrated through a graded series of ethanol (B145695), cleared in xylene, and embedded in paraffin.
-
Sectioning: 4 µm thick sections are cut and mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
This compound Staining Protocol
-
Staining Solution: Prepare a 0.1% (w/v) solution of this compound in 1% acetic acid.
-
Staining: Immerse slides in the this compound solution for 5-10 minutes.
-
Rinsing: Briefly rinse slides in distilled water.
-
Differentiation: Differentiate in 70% ethanol for 30-60 seconds, checking microscopically.
-
Dehydration and Mounting: Dehydrate slides through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
Amido Black 10B Staining Protocol
-
Staining Solution: Prepare a solution of 0.1 g Amido Black 10B in 40 mL of methanol (B129727) and 10 mL of glacial acetic acid, then bring the volume to 100 mL with distilled water.[3]
-
Staining: Immerse slides in the Amido Black 10B solution for 5 minutes.[3]
-
Destaining: Destain with a solution of 20 mL methanol, 50 mL distilled water, and 7.5 mL glacial acetic acid, brought to a final volume of 100 mL with distilled water.[3] Repeat 1-3 times.
-
Rinsing: Rinse with distilled water.
-
Dehydration and Mounting: Dehydrate, clear, and mount as described above.
Nigrosin Staining Protocol (Counterstain)
-
Primary Staining: Perform primary staining (e.g., with Eosin Y) as required.
-
Nigrosin Solution: Prepare a 10% aqueous solution of Nigrosin.[8]
-
Counterstaining: Apply a few drops of the Nigrosin solution to the slide and create a smear.[7]
-
Drying: Allow the slide to air-dry completely.
-
Mounting: Mount with a permanent mounting medium.
Signaling Pathway Visualization
While this compound is a general stain and not specific to a signaling pathway, its validation is critical in studies where morphological changes resulting from pathway activation or inhibition are assessed. The following diagram illustrates a hypothetical signaling pathway that could be studied using tissues stained with a validated protocol.
Conclusion
The inter-laboratory validation of any staining protocol, including that for this compound, is a fundamental requirement for ensuring the reliability and comparability of research and diagnostic data. By following a structured validation process, laboratories can establish robust and reproducible staining methods. The comparison with alternative stains like Amido Black 10B and Nigrosin provides valuable context for selecting the most appropriate staining technique for a given application. This guide offers a comprehensive framework to assist researchers and scientists in this critical process.
References
- 1. scispace.com [scispace.com]
- 2. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 3. biognost.com [biognost.com]
- 4. Amido black 10B - Wikipedia [en.wikipedia.org]
- 5. [PDF] Eosin-Nigrosin Staining Procedure | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. newcomersupply.com [newcomersupply.com]
Safety Operating Guide
Personal protective equipment for handling C.I. Acid Black 94
This guide provides immediate and essential safety protocols and logistical information for the handling and disposal of C.I. Acid Black 94 (CAS No. 6358-80-1), a trisazo class dye. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personnel safety and proper management of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form, adherence to proper PPE protocols is crucial to minimize exposure and ensure safety. The recommended PPE is summarized in the table below. This information is compiled from safety data sheets for similar acid dyes and general best practices for handling chemical powders.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or rubber gloves are recommended to prevent skin contact. Inspect gloves for integrity before each use and replace them immediately if they are contaminated or damaged.[1] |
| Eye & Face Protection | Safety goggles or a face shield | Use chemical safety goggles to protect against dust particles and potential splashes. A face shield may be necessary for operations with a higher risk of splashing.[1] |
| Respiratory Protection | NIOSH/OSHA approved respirator | When handling the powder, a NIOSH/OSHA approved respirator is recommended to prevent inhalation of dust particles. Ensure proper fit and use in accordance with the manufacturer's instructions.[2] In case of entering an area with unknown concentration, a self-contained breathing apparatus (SCBA) should be used.[3] |
| Body Protection | Laboratory coat or protective clothing | A laboratory coat or other protective clothing should be worn to prevent skin contact.[1][2] |
| Foot Protection | Closed-toe shoes | Always wear closed-toe shoes in a laboratory setting where chemicals are handled. |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]
-
Avoid generating dust during handling.[1]
-
Store the chemical in a cool, dry place in a tightly sealed container.[1]
-
Wash hands thoroughly after handling.[1]
Spill Response:
-
Evacuate and Secure: In the event of a spill, evacuate unnecessary personnel from the area and ensure adequate ventilation.
-
Don PPE: Before cleaning up a spill, put on the appropriate personal protective equipment as outlined above.
-
Containment: For solid spills, dampen the material with water to prevent dust from becoming airborne.[3]
-
Clean-up: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1] Use absorbent paper dampened with water to clean up any remaining residue.[3]
-
Decontamination: Wash the spill area with soap and water.[3]
-
Disposal: Seal all contaminated materials, including cleaning supplies and contaminated clothing, in a vapor-tight plastic bag for proper disposal as hazardous waste.[3]
Disposal Plan:
-
All waste containing this compound, including contaminated materials, must be treated as hazardous waste.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. This may involve disposal in an approved landfill or through controlled incineration.[2]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Ensure that waste containers are clearly labeled as "Hazardous Waste" and include the full chemical name.
Experimental Protocols
While specific experimental protocols involving this compound are not detailed in the safety-focused search results, any procedure should be conducted with the safety precautions outlined above. Always perform a risk assessment before beginning any new experiment.
Visualizations
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

